molecular formula C27H44N4O4 B10857818 SC209

SC209

Katalognummer: B10857818
Molekulargewicht: 488.7 g/mol
InChI-Schlüssel: ILRXQTICSGMLFH-ZYRIPLEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a key intermediate in the synthesis of Glecaprevir, a potent direct-acting antiviral (DAA) medication that is a component of the combination therapy used to treat Hepatitis C virus (HCV) infection. Glecaprevir functions as an NS3/4A protease inhibitor, a critical mechanism that prevents the viral protease from cleaving the HCV polyprotein, thereby halting viral replication. The complex, stereospecific structure of this intermediate, featuring multiple chiral centers and an (E)-configured alkene, is essential for conferring high binding affinity and selectivity for the NS3/4A protease active site. As a vital building block, this compound enables researchers to explore novel synthetic pathways, develop analytical methods for quality control of complex pharmaceuticals, and investigate structure-activity relationships (SAR) within the class of protease inhibitors. Its primary research value lies in the development and manufacturing of antiviral agents, providing a crucial tool for advancing our understanding of antiviral therapeutics and combating viral diseases. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C27H44N4O4

Molekulargewicht

488.7 g/mol

IUPAC-Name

(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

InChI

InChI=1S/C27H44N4O4/c1-16(2)20(14-17(3)25(34)35)31(10)24(33)22(26(4,5)6)30-23(32)21(29-9)27(7,8)18-12-11-13-19(28)15-18/h11-16,20-22,29H,28H2,1-10H3,(H,30,32)(H,34,35)/b17-14+/t20-,21-,22-/m1/s1

InChI-Schlüssel

ILRXQTICSGMLFH-ZYRIPLEJSA-N

Isomerische SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC(=CC=C1)N)NC

Kanonische SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC(=CC=C1)N)NC

Herkunft des Produkts

United States

Foundational & Exploratory

SC209 ADC Payload: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 19, 2025

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][3] The judicious selection of the payload is critical to the success of an ADC, influencing its efficacy, safety profile, and overall therapeutic index.[3] SC209, a synthetic derivative of the natural product hemiasterlin, has emerged as a promising cytotoxic payload for the development of next-generation ADCs.[4][5] This technical guide provides an in-depth overview of the properties and characteristics of the this compound ADC payload, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound, chemically known as 3-Aminophenyl Hemiasterlin, is a potent antimitotic agent.[4][6] Its chemical structure is a key determinant of its biological activity and suitability as an ADC payload.

PropertyValueReference
Chemical Formula C₂₇H₄₄N₄O₄[6]
Molecular Weight 488.66 g/mol [6]
Solubility Soluble in DMSO (≥ 100 mg/mL)[6]
Storage (Powder) -20°C for 3 years[6]
Storage (In Solvent) -80°C for 6 months[6]

Mechanism of Action: Tubulin Inhibition

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[1][7] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.[3] By interfering with tubulin dynamics, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][7]

In vitro studies have demonstrated that this compound is a potent inhibitor of tubulin polymerization, with a potency similar to other known tubulin inhibitors like MMAE and maytansine.[1]

cluster_0 Microtubule Dynamics cluster_1 This compound Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibition Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Tubulin Dimers Binds to Tubulin Mitotic Spindle Disruption Mitotic Spindle Disruption Inhibition->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1: Mechanism of action of this compound as a tubulin polymerization inhibitor.

Linker Chemistry and Payload Release

In the context of an ADC, this compound is typically conjugated to a monoclonal antibody via a cleavable linker. A commonly used linker system is the valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (PABA) spacer.[1][8] This linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[8][][10]

Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, cathepsin B cleaves the Val-Cit dipeptide.[8][10] This initiates a self-immolative cascade of the PABA spacer, leading to the release of the active this compound payload into the cytoplasm.[10]

cluster_0 ADC in Circulation cluster_1 Cellular Uptake and Trafficking cluster_2 Payload Release ADC Antibody-Linker-SC209 Internalization Receptor-Mediated Endocytosis ADC->Internalization Stable Lysosome Lysosome Internalization->Lysosome Trafficking Cathepsin B Cathepsin B Lysosome->Cathepsin B Val-Cit Cleavage Val-Cit Cleavage Cathepsin B->Val-Cit Cleavage PABA Self-Immolation PABA Self-Immolation Val-Cit Cleavage->PABA Self-Immolation Free this compound Free this compound PABA Self-Immolation->Free this compound

Figure 2: Linker cleavage and release of this compound within the target cell.

Cytotoxicity and In Vitro Activity

This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines, with EC50 values typically in the low nanomolar to sub-nanomolar range.[1]

Cell LineCancer TypeEC50 (nmol/L)Reference
Igrov1Ovarian Cancer3.6[6]
KBCervical Cancer3.9[6]
Multiple LinesVarious Malignancies0.2 - 9.2[1]

A key advantage of this compound is its reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells.[1][11] This property suggests that ADCs utilizing this compound may be effective against tumors that have developed resistance to other chemotherapeutic agents.[1]

Furthermore, ADCs incorporating this compound, such as STRO-002, have demonstrated a "bystander killing" effect.[1] This phenomenon occurs when the released, membrane-permeable this compound payload diffuses out of the target cancer cell and kills neighboring antigen-negative tumor cells, thereby enhancing the overall anti-tumor efficacy, particularly in heterogeneous tumors.[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is used to assess the direct inhibitory effect of this compound on tubulin polymerization.

  • Reagents and Materials:

    • Purified tubulin (e.g., from bovine brain)

    • GTP solution

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • Glycerol (as a polymerization enhancer)

    • Fluorescent reporter (e.g., DAPI)

    • Microplate reader capable of fluorescence measurement

  • Procedure:

    • Thaw tubulin, GTP, and polymerization buffer on ice.

    • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

    • Add this compound at various concentrations to the reaction mixture.

    • Transfer the reaction mixtures to a pre-warmed 37°C microplate.

    • Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

    • Compare the polymerization curves of this compound-treated samples to a vehicle control to determine the inhibitory activity.[12]

Cell-Based Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the ability of this compound or an this compound-containing ADC to inhibit cell proliferation.

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound or ADC solution

    • MTT or XTT reagent

    • Solubilization buffer (for MTT)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or the ADC for a specified period (e.g., 72-120 hours).

    • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • If using MTT, add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the EC50/IC50 value.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of an this compound-containing ADC in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Human cancer cell line for implantation

    • This compound-containing ADC

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the this compound-containing ADC and vehicle control intravenously at specified doses and schedules.

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth inhibition in the ADC-treated group to the control group to assess efficacy.[1][3]

Cell Line Culture Cell Line Culture Xenograft Implantation Xenograft Implantation Cell Line Culture->Xenograft Implantation Tumor Growth Tumor Growth Xenograft Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Data Collection Data Collection Treatment->Data Collection Tumor Volume Body Weight Analysis Analysis Data Collection->Analysis Efficacy Determination Efficacy Determination Analysis->Efficacy Determination

Figure 3: General workflow for an in vivo xenograft study.

Conclusion

This compound is a highly potent tubulin inhibitor with favorable properties for use as an ADC payload. Its robust cytotoxic activity, reduced susceptibility to P-gp mediated efflux, and ability to induce bystander killing make it an attractive candidate for the development of novel and effective cancer therapeutics. The well-defined mechanism of action and the availability of established experimental protocols for its characterization provide a solid foundation for its continued investigation and clinical development. As the field of ADCs continues to evolve, payloads like this compound will play a crucial role in expanding the arsenal of targeted therapies available to combat a wide range of malignancies.

References

Unraveling the Antitumor Potential of Free SC209 (3-Aminophenyl Hemiasterlin): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitumor activities of the free SC209 compound, also known as 3-Aminophenyl Hemiasterlin. This compound is a potent tubulin-targeting agent, primarily recognized as the cytotoxic payload of the antibody-drug conjugate (ADC) STRO-002. However, understanding the intrinsic properties of the free compound is crucial for optimizing its therapeutic application, both as a standalone agent and within targeted delivery systems. This document outlines its core mechanism of action, summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. Similar to other hemiasterlin derivatives, this compound is a potent inhibitor of tubulin polymerization[1][2]. By binding to tubulin subunits, it prevents their assembly into microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death)[3][4].

Quantitative Data Summary

The available quantitative data on the free this compound compound is primarily presented in comparison to its conjugated form within the ADC STRO-002. The following table summarizes the cytotoxic activity of free this compound in various cancer cell lines.

Compound/ADCCell LineAssayEndpointIC50/EC50 (nM)Reference
Free this compound Igrov1 (Ovarian Cancer)CytotoxicityCell Viability~10[1][5]
STRO-002 (ADC)Igrov1 (Ovarian Cancer)CytotoxicityCell Viability~1[1][5]
SC239 (Drug-Linker)Igrov1 (Ovarian Cancer)CytotoxicityCell Viability~10[1][5]
Free this compound KB (Cervical Cancer)CytotoxicityCell Viability3.9MedChemExpress Data
Free this compound MES-SA/MX2 (Uterine Sarcoma, P-gp expressing)CytotoxicityCell Viability-[1][5]
Free this compound + GF120918 (P-gp inhibitor)MES-SA/MX2 (Uterine Sarcoma, P-gp expressing)CytotoxicityCell Viability-[1][5]

Note: The data for MES-SA/MX2 cells qualitatively demonstrated that this compound is a weaker substrate for the P-glycoprotein (P-gp) efflux pump compared to other tubulin inhibitors like DM4 and MMAE, suggesting it may be more effective in multidrug-resistant tumors[1][5].

Key Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of tubulin-targeting agents like this compound. Below are protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye that incorporates into microtubules as they form.

Protocol:

  • Reagent Preparation:

    • Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP solution (10 mM) is prepared as it is essential for polymerization.

    • A fluorescent reporter dye (e.g., DAPI) can be included in the buffer.

    • Test compounds (this compound) and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) are prepared at various concentrations.

  • Assay Procedure:

    • On ice, tubulin, GTP, and the fluorescent reporter are mixed in a 96-well plate.

    • The test compound or control is added to the respective wells.

    • The plate is transferred to a microplate reader pre-warmed to 37°C to initiate polymerization.

    • The change in absorbance (at 340 nm) or fluorescence is measured kinetically over a period of 60-90 minutes.

  • Data Analysis:

    • The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves.

    • The IC50 value for polymerization inhibition is determined by plotting the inhibition of polymerization against the concentration of this compound.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of this compound that inhibits the growth of or kills cancer cells.

Principle: Various methods can be used, such as MTT or resazurin reduction, which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo) that measure the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of free this compound is prepared and added to the cells. Control wells receive vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72-120 hours).

  • Assay Reagent Addition: The appropriate reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions.

  • Signal Measurement: The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the phase of the cell cycle at which cells are arrested following treatment with this compound.

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide, PI), and the fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.

Protocol:

  • Cell Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

  • Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the membranes.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA intercalating dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA dye is recorded for each cell.

  • Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agent activity[6].

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the direct visualization of the effects of this compound on the cellular microtubule network.

Principle: Cells are fixed and permeabilized, and the microtubules are labeled with a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The cellular DNA is counterstained to visualize the nucleus and mitotic stage.

Protocol:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound at various concentrations for a defined period.

  • Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol or paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining:

    • The cells are incubated with a primary antibody specific for α-tubulin.

    • After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) is added.

    • The nuclei are counterstained with a DNA dye like DAPI.

  • Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence or confocal microscope.

  • Analysis: The morphology of the microtubule network is examined. Disruption of microtubules, formation of abnormal mitotic spindles, and mitotic arrest are characteristic effects of tubulin inhibitors[4].

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to the action of this compound.

SC209_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound Free this compound SC209_in This compound->SC209_in Cellular Uptake Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis SC209_in->Tubulin_dimers Inhibition

Caption: Mechanism of action of free this compound compound.

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified Tubulin - GTP - Assay Buffer Mix Mix Reagents and Compounds in 96-well plate Reagents->Mix Compounds Prepare Compounds: - this compound (Test) - Paclitaxel (Control+) - Nocodazole (Control-) Compounds->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance/Fluorescence (kinetic, 60-90 min) Incubate->Measure Plot Plot Kinetic Curves Measure->Plot Calculate Calculate Polymerization Rate and Max Polymer Mass Plot->Calculate Determine_IC50 Determine IC50 for Inhibition Calculate->Determine_IC50 Downstream_Signaling_of_Microtubule_Disruption This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest MAPK_Activation MAPK Pathway Activation Microtubule_Disruption->MAPK_Activation May induce Akt_Inhibition Akt Pathway Inhibition Microtubule_Disruption->Akt_Inhibition May affect Bcl2_Inactivation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Inactivation Mcl1_Downregulation Mcl-1 Downregulation Mitotic_Arrest->Mcl1_Downregulation Apoptosis Apoptosis Bcl2_Inactivation->Apoptosis Mcl1_Downregulation->Apoptosis MAPK_Activation->Apoptosis Cell_Survival Decreased Cell Survival Akt_Inhibition->Cell_Survival Cell_Migration Decreased Cell Migration Akt_Inhibition->Cell_Migration

References

SC209's Role in Inducing Immunogenic Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SC209, a potent hemiasterlin derivative and the cytotoxic warhead of the antibody-drug conjugate (ADC) STRO-002, has demonstrated the ability to induce immunogenic cell death (ICD).[1][2][3][4] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to this compound's role in eliciting an anti-tumor immune response. By targeting tubulin, this compound not only exerts direct cytotoxicity but also triggers the release of damage-associated molecular patterns (DAMPs), key mediators of ICD. This dual action positions this compound as a promising component in the development of next-generation cancer immunotherapies.

Introduction to this compound and Immunogenic Cell Death

This compound is a synthetic analog of hemiasterlin, a natural product known for its potent antimitotic activity. It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] this compound is utilized as the cytotoxic payload in the ADC STRO-002, which targets the folate receptor alpha (FolRα), a protein overexpressed in several cancers, including ovarian and endometrial cancer.[2][3][6]

Immunogenic cell death is a form of regulated cell death that is capable of activating an adaptive immune response against antigens from the dying cancer cells. This process is characterized by the emission of DAMPs, which act as adjuvants to stimulate the immune system. The key hallmarks of ICD include the surface exposure of calreticulin (CRT), the release of high mobility group box 1 (HMGB1), and the secretion of adenosine triphosphate (ATP).[1][7]

Mechanism of Action: this compound-Induced Immunogenic Cell Death

As a tubulin-targeting agent, this compound's induction of ICD is believed to be initiated by the profound cellular stress caused by microtubule disruption. While the precise signaling cascade for this compound has not been fully elucidated in publicly available literature, a putative pathway can be constructed based on the known effects of tubulin inhibitors.

The disruption of the microtubule network by this compound leads to mitotic arrest and significant stress on the endoplasmic reticulum (ER). This ER stress is a key trigger for the translocation of calreticulin from the ER lumen to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal for dendritic cells (DCs), facilitating the phagocytosis of dying tumor cells and the presentation of tumor antigens.

The subsequent stages of apoptosis induced by this compound lead to the release of other DAMPs. ATP is actively secreted during the apoptotic process and acts as a "find-me" signal, recruiting immune cells to the tumor microenvironment. Finally, during late-stage apoptosis or secondary necrosis, the loss of plasma membrane integrity results in the passive release of HMGB1 from the nucleus. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, further promoting their maturation and the activation of an anti-tumor T-cell response.

Signaling Pathway Diagram

ICD_Assay_Workflow In Vitro ICD Marker Detection Workflow cluster_assays ICD Marker Analysis cluster_crt CRT Exposure cluster_damps Released DAMPs start Plate Tumor Cells treat Treat with this compound (48-72h) start->treat harvest_crt Harvest Cells treat->harvest_crt collect_supernatant Collect Supernatant treat->collect_supernatant stain_crt Stain with Anti-CRT Ab harvest_crt->stain_crt facs Analyze by Flow Cytometry stain_crt->facs elisa HMGB1 ELISA collect_supernatant->elisa atp_assay ATP Luminescence Assay collect_supernatant->atp_assay Vaccination_Workflow In Vivo Vaccination Study Workflow treat_cells Treat Tumor Cells with this compound in vitro prepare_vaccine Prepare Cell Suspension in PBS treat_cells->prepare_vaccine vaccinate Vaccinate Mice (Subcutaneous Injection) prepare_vaccine->vaccinate rechallenge Rechallenge with Live Tumor Cells (Contralateral Flank) vaccinate->rechallenge 1 week later monitor Monitor Tumor Growth rechallenge->monitor

References

SC209 (3-Aminophenyl Hemiasterlin): A Technical Guide on its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC209, chemically known as 3-Aminophenyl Hemiasterlin, is a potent synthetic analog of the natural marine product hemiasterlin. It functions as a microtubule-destabilizing agent, specifically inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in rapidly dividing cells. This property makes it a highly effective cytotoxic payload for use in Antibody-Drug Conjugates (ADCs). Notably, this compound is a key component of the clinical-stage ADC, STRO-002, where it is engineered to have reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance. This guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and biological data related to this compound.

Chemical Structure and Properties

This compound is a derivative of the tripeptide natural product, hemiasterlin. The core structure is modified to include a 3-aminophenyl group. This modification is crucial for its function as an ADC payload, allowing for conjugation to a linker molecule.

PropertyValueReference
Chemical Name 3-Aminophenyl Hemiasterlin[1]
Synonyms This compound[1]
Molecular Formula C27H44N4O4[2]
Molecular Weight 488.66 g/mol [2]
CAS Number 1977557-86-0[2]

Synthesis of this compound

The precise, step-by-step synthesis of this compound is proprietary information held by the developers of STRO-002. However, the synthesis of hemiasterlin and its analogs is well-documented in scientific literature, providing a likely framework for the synthesis of this compound. The general approach involves the synthesis of the three modified amino acid fragments, followed by their sequential coupling to form the tripeptide backbone. The final step would involve the introduction of the 3-aminophenyl group to the appropriate fragment.

A plausible synthetic strategy would involve:

  • Synthesis of the N-terminal amino acid fragment (Fragment A): This typically involves the synthesis of a substituted phenylacetic acid derivative. For this compound, this would be a nitrophenylacetic acid derivative, which can be later reduced to the aminophenyl group.

  • Synthesis of the central amino acid fragment (Fragment B): This is a substituted valine residue.

  • Synthesis of the C-terminal amino acid fragment (Fragment C): This is a t-butyl-alanine derivative.

  • Peptide Coupling: Fragments A, B, and C are coupled sequentially using standard peptide coupling reagents.

  • Reduction: The nitro group on the phenyl ring of Fragment A is reduced to an amine to yield 3-Aminophenyl Hemiasterlin (this compound).

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2]

SC209_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC (STRO-002) ADC (STRO-002) ADC_Internalized Internalized ADC ADC (STRO-002)->ADC_Internalized Binding & Internalization Linker_Cleavage Linker Cleavage ADC_Internalized->Linker_Cleavage SC209_Released This compound (Released) Linker_Cleavage->SC209_Released Tubulin Tubulin SC209_Released->Tubulin Microtubule_Polymerization Microtubule Polymerization SC209_Released->Microtubule_Polymerization Inhibition Tubulin->Microtubule_Polymerization Microtubule_Disruption Microtubule Disruption Microtubule_Polymerization->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: this compound Mechanism of Action Signaling Pathway.

Quantitative Biological Data

This compound has demonstrated potent cytotoxic activity against various cancer cell lines.

Cell LineAssay TypeParameterValue (nM)Reference
Igrov1 (FolRα-positive)CytotoxicityEC503.6[2]
KB (FolRα-positive)CytotoxicityEC503.9[2]
MES-SA/MX2 (P-gp expressing)CytotoxicityEC50Not specified, but reduced efflux observed[3]

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following are representative methodologies for key assays based on published literature.

In Vitro Cytotoxicity Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cells.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding compound_addition Add serial dilutions of this compound cell_seeding->compound_addition incubation Incubate for 72-120 hours compound_addition->incubation viability_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubation->viability_reagent readout Measure luminescence or absorbance viability_reagent->readout analysis Calculate EC50 values readout->analysis end End analysis->end

Figure 2: General Workflow for a Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., Igrov1, KB) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[4]

  • Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Viability Assessment: A cell viability reagent, such as CellTiter-Glo®, is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.[2]

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control, and the EC50 value (the concentration of this compound that causes 50% inhibition of cell growth) is calculated using a non-linear regression analysis.[4]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.[2]

Tubulin_Polymerization_Assay_Workflow start Start prepare_reagents Prepare tubulin, GTP, and this compound in polymerization buffer start->prepare_reagents initiate_polymerization Initiate polymerization by incubating at 37°C prepare_reagents->initiate_polymerization monitor_absorbance Monitor absorbance at 340 nm over time in a spectrophotometer initiate_polymerization->monitor_absorbance data_analysis Analyze polymerization curves (e.g., Vmax, lag time) monitor_absorbance->data_analysis end End data_analysis->end

Figure 3: General Workflow for a Tubulin Polymerization Assay.

Methodology:

  • Reagent Preparation: Purified tubulin is suspended in a polymerization buffer containing GTP. This compound at various concentrations is added to the experimental wells. Control wells contain vehicle, a known tubulin polymerization inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel).[5]

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.[5]

  • Monitoring Polymerization: The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored as an increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[5]

  • Data Analysis: The resulting polymerization curves are analyzed to determine parameters such as the maximum rate of polymerization (Vmax) and the lag time for nucleation. A decrease in Vmax and/or an increase in lag time in the presence of this compound indicates inhibition of tubulin polymerization.[5]

Role in Antibody-Drug Conjugates (ADCs)

This compound is the cytotoxic payload in the ADC STRO-002, which targets the folate receptor alpha (FolRα), a protein overexpressed in several cancers, including ovarian and endometrial cancers.[6][7]

The ADC STRO-002 consists of:

  • An anti-FolRα monoclonal antibody: This targets the ADC to cancer cells expressing FolRα.

  • A cleavable linker (SC239): This linker is designed to be stable in circulation but is cleaved by enzymes within the lysosome of the target cancer cell.[1][2]

  • The cytotoxic payload (this compound): Once released from the linker, this compound is free to exert its tubulin polymerization-inhibiting effects.[1][2]

A key advantage of this compound is its reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump.[2] This means that once this compound is released inside the cancer cell, it is less likely to be pumped out, thereby increasing its intracellular concentration and cytotoxic efficacy. Furthermore, the released this compound can diffuse out of the target cell and kill neighboring cancer cells that may not express FolRα, a phenomenon known as the "bystander effect".[7]

Conclusion

This compound (3-Aminophenyl Hemiasterlin) is a highly potent, synthetic microtubule inhibitor with significant potential as a cytotoxic payload in ADCs. Its mechanism of action, coupled with its reduced susceptibility to P-gp mediated efflux, makes it an attractive agent for the treatment of various cancers. The clinical development of STRO-002, which utilizes this compound, underscores the therapeutic promise of this molecule. Further research into the synthesis and application of novel hemiasterlin analogs like this compound is warranted to expand the arsenal of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Development of SC209 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC209, a derivative of 3-aminophenyl hemiasterlin, is a potent tubulin-targeting cytotoxin utilized as a payload in antibody-drug conjugates (ADCs). A notable example of an ADC incorporating this compound is STRO-002, which is currently under investigation for the treatment of folate receptor alpha (FolRα)-positive cancers, such as ovarian and endometrial cancers. A key advantage of this compound is its reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp1) drug pump, a common mechanism of multidrug resistance. This attribute, combined with its profound anti-tumor activity, makes this compound a compelling payload for the development of next-generation ADCs.

These application notes provide a comprehensive overview of the development protocol for antibody-drug conjugates utilizing the this compound payload, with a primary focus on the well-characterized ADC, STRO-002. Detailed methodologies for key experiments are provided to guide researchers in the preclinical and clinical development of novel this compound-based ADCs.

Mechanism of Action

The therapeutic action of an this compound-based ADC, such as STRO-002, is a multi-step process that begins with the specific targeting of a tumor-associated antigen on the cancer cell surface.

  • Binding and Internalization: The antibody component of the ADC selectively binds to its target antigen on the tumor cell surface. For STRO-002, this is the folate receptor alpha (FolRα).[1] Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis.

  • Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. Within the acidic environment of the lysosome, the cleavable linker (in the case of STRO-002, the SC239 linker) is proteolytically cleaved, releasing the active this compound payload into the cytoplasm.

  • Tubulin Inhibition and Cell Cycle Arrest: The released this compound exerts its cytotoxic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.

  • Bystander Effect: A crucial feature of ADCs with membrane-permeable payloads like this compound is the bystander effect. The released and cell-permeable this compound can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, thereby enhancing the anti-tumor efficacy in heterogeneous tumors.

  • Immunogenic Cell Death (ICD): Treatment with STRO-002 has been shown to induce hallmarks of immunogenic cell death (ICD).[2] This process involves the exposure of damage-associated molecular patterns (DAMPs) such as calreticulin on the cell surface, and the release of high-mobility group box 1 (HMGB1) and ATP. These DAMPs act as "danger signals" that can stimulate an anti-tumor immune response.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound-ADC (STRO-002) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC STRO-002 (ADC) TumorCell Tumor Cell (FolRα+) ADC->TumorCell Binding to FolRα Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome This compound Released this compound Lysosome->this compound Linker Cleavage Tubulin Tubulin This compound->Tubulin Inhibition Bystander Bystander Killing (Neighboring Cell) This compound->Bystander Diffusion Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis ICD Immunogenic Cell Death Apoptosis->ICD

Caption: Mechanism of action of a this compound-based ADC.

Immunogenic Cell Death (ICD) Pathway Induced by this compound This compound This compound Microtubule Microtubule Disruption This compound->Microtubule ER_Stress Endoplasmic Reticulum Stress Microtubule->ER_Stress Calreticulin Calreticulin Exposure (Surface) ER_Stress->Calreticulin ATP_Release ATP Release ER_Stress->ATP_Release HMGB1_Release HMGB1 Release ER_Stress->HMGB1_Release DC_Maturation Dendritic Cell Maturation Calreticulin->DC_Maturation Eat-me signal ATP_Release->DC_Maturation Find-me signal HMGB1_Release->DC_Maturation Danger signal T_Cell T-Cell Priming DC_Maturation->T_Cell Immune_Response Anti-Tumor Immune Response T_Cell->Immune_Response

Caption: Immunogenic cell death pathway initiated by this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and STRO-002
Cell LineTarget ExpressionCompoundEC50 (nM)Reference
Igrov1FolRα-positiveThis compound3.6[3]
KBFolRα-positiveThis compound3.9[3]
Igrov1FolRα-positiveSTRO-0020.1 - 3
OVCAR-3FolRα-positiveSTRO-002-
A549FolRα-negativeSTRO-002No significant cytotoxicity[4]
Table 2: Preclinical In Vivo Efficacy of STRO-002
Xenograft ModelTreatmentKey FindingsReference
Igrov-1Single dose (10 mg/kg)Complete tumor regression
OVCAR-3Single dose (5 mg/kg)Complete tumor regression
Igrov-1Combination with carboplatinAdded benefit in efficacy
Ovarian Cancer PDXMonotherapySignificant efficacy in 60% of FolRα-positive models[5]
Endometrial Cancer PDXMonotherapySignificant efficacy in 53% of FolRα-positive models[2]
NSCLC PDXSingle doseTumor regression and suppressed growth for up to 3 months[2]
Table 3: Clinical Trial Data for STRO-002 (STRO-002-GM1, NCT03748186)
Patient PopulationDose LevelOverall Response Rate (ORR)Disease Control Rate (DCR)Key Adverse Events (Grade ≥3)Reference
Platinum-Resistant/Refractory Ovarian Cancer (n=33)≥2.9 mg/kg24%47%Neutropenia[3]
FolRα-selected Advanced Ovarian Cancer (n=32)4.3 mg/kg & 5.2 mg/kg37.5%-Neutropenia[1]
FolRα-selected Advanced Ovarian Cancer (n=16)5.2 mg/kg43.8%-Neutropenia (reduced with prophylactic pegfilgrastim)[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an this compound-ADC.

Materials:

  • Target-positive (e.g., Igrov1) and target-negative (e.g., A549) cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight.

  • Prepare serial dilutions of the this compound-ADC and a negative control ADC in complete medium.

  • Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only as a blank control.

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the ability of this compound to inhibit the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer.

  • Add GTP to a final concentration of 1 mM.

  • Add this compound or control compounds at various concentrations to the tubulin solution.

  • Transfer the reaction mixture to a pre-warmed (37°C) cuvette or 96-well plate.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • The increase in absorbance corresponds to the rate of tubulin polymerization. Plot absorbance versus time to visualize the inhibition of polymerization.

Bystander Effect Assay (Co-culture Method)

This protocol assesses the ability of an this compound-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive cell line (e.g., Igrov1)

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., A549-GFP)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-ADC

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed a mixture of antigen-positive and antigen-negative (e.g., A549-GFP) cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • As controls, seed each cell line individually.

  • Allow cells to adhere overnight.

  • Treat the cells with serial dilutions of the this compound-ADC.

  • Incubate for 72-96 hours.

  • Analyze the viability of the GFP-positive (antigen-negative) cell population using flow cytometry or by counting fluorescent cells under a microscope.

  • A decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

Immunogenic Cell Death (ICD) Assays

These assays are used to detect the hallmarks of ICD induced by an this compound-ADC.

a) Calreticulin Exposure Assay (Flow Cytometry)

  • Treat target cells with the this compound-ADC at a concentration that induces apoptosis.

  • At an early apoptotic time point (e.g., 12-24 hours), harvest the cells.

  • Stain the cells with a fluorescently labeled anti-calreticulin antibody and a viability dye (e.g., propidium iodide).

  • Analyze the cells by flow cytometry. An increase in calreticulin staining on the surface of non-permeabilized, early apoptotic cells indicates ICD.

b) ATP Release Assay

  • Treat target cells with the this compound-ADC.

  • At various time points, collect the cell culture supernatant.

  • Measure the concentration of ATP in the supernatant using a luciferin/luciferase-based ATP assay kit according to the manufacturer's instructions.

  • An increase in extracellular ATP concentration is indicative of ICD.

c) HMGB1 Release Assay (ELISA)

  • Treat target cells with the this compound-ADC.

  • At a later time point (e.g., 24-48 hours), collect the cell culture supernatant.

  • Measure the concentration of HMGB1 in the supernatant using a commercially available HMGB1 ELISA kit following the manufacturer's protocol.

  • An increase in extracellular HMGB1 is a marker of ICD.

Conclusion

The development of antibody-drug conjugates with the this compound payload represents a promising strategy in targeted cancer therapy. The protocols and data presented in these application notes provide a foundational framework for researchers to design and execute preclinical and early clinical studies of novel this compound-based ADCs. The unique properties of this compound, including its potency, ability to overcome P-gp mediated resistance, and its capacity to induce a bystander effect and immunogenic cell death, underscore its potential to contribute to the next generation of effective cancer therapeutics. Careful consideration of the experimental methodologies outlined herein will be crucial for the successful development and evaluation of these promising agents.

References

Application Notes and Protocols for Site-Specific Conjugation of SC209 to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicity to healthy tissues.[1][2][3] SC209, a derivative of hemiasterlin, is a potent tubulin-targeting agent that exhibits reduced potential for drug efflux via the P-glycoprotein 1 (Pgp-1) drug pump, making it an attractive payload for the development of novel ADCs.[4]

The conjugation strategy employed to link the payload to the antibody is a critical determinant of the ADC's overall efficacy, stability, and pharmacokinetic profile.[5][6][7] Site-specific conjugation methods have emerged as a superior alternative to traditional random conjugation techniques, which often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and unpredictable properties.[8][9][10][11] By precisely controlling the location and stoichiometry of payload attachment, site-specific conjugation yields homogeneous ADCs with improved stability, consistent pharmacokinetics, and an enhanced therapeutic index.[12][13]

These application notes provide an overview of the principles and detailed protocols for the site-specific conjugation of this compound to monoclonal antibodies. The information presented is intended to guide researchers in the design, synthesis, and characterization of novel this compound-based ADCs for preclinical evaluation.

This compound Payload Characteristics

This compound is a highly potent cytotoxic agent that induces cell death by inhibiting tubulin polymerization.[4] Its reduced susceptibility to efflux by Pgp-1, a common mechanism of drug resistance, offers a potential advantage over other tubulin inhibitors.[4]

PropertyValueReference
Molecular Formula C27H44N4O4MedChemExpress
Molecular Weight 488.66 g/mol MedChemExpress
Mechanism of Action Tubulin Polymerization Inhibitor[4]
In Vitro EC50 (Igrov1 cells) 3.6 nMMedChemExpress
In Vitro EC50 (KB cells) 3.9 nMMedChemExpress

Site-Specific Conjugation Strategies for this compound

Several site-specific conjugation technologies can be employed to generate homogeneous this compound-ADCs. The choice of strategy will depend on the antibody platform, desired DAR, and available resources. Key methodologies include:

  • Engineered Cysteine Residues (THIOMAB™): This approach involves the introduction of one or more cysteine residues at specific sites on the antibody through site-directed mutagenesis.[12][14] These engineered thiols provide reactive handles for conjugation with maleimide-functionalized linker-payloads, resulting in a defined DAR.[15]

  • Enzymatic Conjugation: Enzymes such as microbial transglutaminase (MTG) can be used to site-specifically attach payloads to antibodies.[8][16] MTG catalyzes the formation of an isopeptide bond between a glutamine tag engineered into the antibody and a primary amine on the linker-payload.[9]

  • Glycoengineering: The conserved N-linked glycans on the Fc region of an antibody can be enzymatically remodeled to introduce a reactive handle for conjugation.[17][18][19] This method allows for the generation of ADCs with a DAR of 2.

  • Unnatural Amino Acids (UAA): The incorporation of UAAs with bio-orthogonal functional groups (e.g., an azide or alkyne) into the antibody backbone during expression enables highly specific conjugation via click chemistry.[4]

Below are generalized protocols for two common site-specific conjugation methods that can be adapted for this compound.

Protocol 1: Cysteine-Engineered (THIOMAB™) Antibody Conjugation

This protocol describes the conjugation of a maleimide-functionalized this compound linker to a cysteine-engineered antibody (THIOMAB™).

Workflow Diagram

THIOMAB_Workflow cluster_reduction Antibody Reduction & Re-oxidation cluster_conjugation Conjugation cluster_purification Purification mAb THIOMAB™ reduce Partial Reduction (e.g., TCEP) mAb->reduce reoxidize Re-oxidation of Native Disulfides (e.g., dhAA) reduce->reoxidize activated_mAb Activated THIOMAB™ (Free Thiol) reoxidize->activated_mAb conjugation Thiol-Maleimide Reaction activated_mAb->conjugation linker_payload Maleimide-Linker-SC209 linker_payload->conjugation ADC This compound-ADC conjugation->ADC purification Purification (e.g., SEC, HIC) ADC->purification

Caption: Workflow for THIOMAB™ conjugation.

Materials
  • Cysteine-engineered monoclonal antibody (THIOMAB™) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-functionalized this compound linker-payload

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Re-oxidation agent: Dehydroascorbic acid (dhAA)

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or Hydrophobic interaction chromatography (HIC) columns

  • Reaction buffers and solvents (e.g., PBS, DMSO)

Procedure
  • Antibody Preparation:

    • Start with the THIOMAB™ at a concentration of 1-10 mg/mL in PBS.

    • Perform a buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Partial Reduction of Antibody:

    • Add a 10-50 molar excess of TCEP to the antibody solution.

    • Incubate at room temperature for 1-3 hours to reduce the engineered cysteine residues.

  • Removal of Excess Reducing Agent:

    • Immediately remove the excess TCEP by buffer exchange using a desalting column or tangential flow filtration (TFF) into the conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized this compound linker-payload in a co-solvent like DMSO to prepare a stock solution.

    • Add the linker-payload solution to the reduced antibody at a molar ratio of 1.5 to 5 moles of linker-payload per mole of free thiol.

    • Incubate the reaction at 4°C for 1-4 hours or at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • Add a 3-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting this compound-ADC using SEC to remove unconjugated payload and other small molecules.[]

    • Alternatively, HIC can be used to separate ADC species with different DARs.

  • Characterization:

    • Determine the protein concentration by UV-Vis spectroscopy at 280 nm.

    • Determine the average DAR using techniques like HIC-UV, reverse-phase HPLC (RP-HPLC), or mass spectrometry.[21][22][23]

Protocol 2: Enzymatic Conjugation using Microbial Transglutaminase (MTG)

This protocol outlines the conjugation of an amine-containing this compound linker to an antibody engineered with a glutamine tag (Q-tag).

Workflow Diagram

MTG_Workflow cluster_preparation Reactant Preparation cluster_conjugation Enzymatic Conjugation cluster_purification Purification mAb Q-tagged mAb conjugation Isopeptide Bond Formation mAb->conjugation linker_payload Amine-Linker-SC209 linker_payload->conjugation MTG Microbial Transglutaminase (MTG) MTG->conjugation ADC This compound-ADC conjugation->ADC purification Purification (e.g., Protein A, SEC) ADC->purification

Caption: Workflow for MTG-mediated conjugation.

Materials
  • Glutamine-tagged monoclonal antibody (Q-tagged mAb)

  • Amine-functionalized this compound linker-payload

  • Microbial Transglutaminase (MTG)

  • Reaction buffer (e.g., Tris buffer, pH 8.0)

  • Purification system: Protein A affinity chromatography followed by SEC

Procedure
  • Reactant Preparation:

    • Prepare the Q-tagged mAb at a concentration of 1-5 mg/mL in the reaction buffer.

    • Dissolve the amine-functionalized this compound linker-payload in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Enzymatic Conjugation Reaction:

    • Add the linker-payload to the antibody solution at a 10-40 molar excess.

    • Add MTG to the mixture at a concentration of 10-50 µg/mL.

    • Incubate the reaction at 25-37°C for 2-16 hours with gentle agitation.

  • Purification of the ADC:

    • Purify the this compound-ADC using Protein A affinity chromatography to remove unconjugated linker-payload and MTG.[]

    • Perform a subsequent SEC step for buffer exchange and to remove any aggregated ADC.

  • Characterization:

    • Determine the final protein concentration (UV-Vis at 280 nm).

    • Analyze the average DAR and homogeneity of the ADC by HIC-UV or mass spectrometry.[21][22][23]

Characterization and Quantitative Data of this compound-ADCs

Thorough characterization of the purified this compound-ADC is essential to ensure its quality and predict its in vivo performance. The following tables summarize key quantitative data from a representative this compound-based ADC, STRO-002, which targets the folate receptor alpha (FolRα).[4]

Table 1: In Vitro Cytotoxicity of STRO-002 (this compound-ADC)
Cell LineTarget ExpressionIC50 (nM)
Igrov1FolRα-positive0.03
KBFolRα-positive0.02
OVCAR3FolRα-positive0.04
HCT116FolRα-negative>100

Data sourced from the preclinical evaluation of STRO-002.[4]

Table 2: In Vivo Efficacy of STRO-002 in Xenograft Models
Xenograft ModelDosing ScheduleTumor Growth Inhibition (%)
Igrov1 (Ovarian)3 mg/kg, single dose95
KB (Cervical)3 mg/kg, single dose98
Patient-Derived Ovarian Cancer1 mg/kg, single dose75

Data represents the maximal tumor growth inhibition observed in the respective studies.[4]

Table 3: Pharmacokinetic Parameters of STRO-002 in Mice
ParameterValue
Drug-to-Antibody Ratio (DAR) 4
Half-life (t1/2) 6.4 days
In Vivo Stability No change in DAR for up to 21 days

Pharmacokinetic data for STRO-002 following a single intravenous administration.[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for a site-specifically conjugated this compound-ADC.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC This compound-ADC Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking This compound Released this compound Lysosome->this compound 4. Payload Release Tubulin Tubulin This compound->Tubulin 5. Target Engagement Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action of an this compound-ADC.

Conclusion

The site-specific conjugation of this compound to monoclonal antibodies offers a promising strategy for the development of next-generation ADCs. The protocols and data presented herein provide a framework for researchers to produce and evaluate homogeneous this compound-ADCs with optimized properties. The use of site-specific technologies is crucial for generating well-defined conjugates, which is a prerequisite for successful clinical translation and regulatory approval. Further optimization of linker chemistry and antibody engineering will continue to advance the field of antibody-drug conjugates, leading to more effective and safer cancer therapies.

References

Application Notes and Protocols for SC209 Linker Chemistry in Cleavable ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cancer cells, triggered by specific conditions within the tumor microenvironment or inside the cell.

This document provides detailed application notes and protocols for the use of the SC209 payload in conjunction with its associated cleavable linker chemistry. The this compound payload, a 3-aminophenyl hemiasterlin derivative, is a potent tubulin inhibitor.[1][2][3] It is conjugated to antibodies via a specific, cleavable linker system to create highly effective ADCs, such as STRO-002 (Luveltamab Tazevibulin).[1][2][3][4][5]

This compound Linker Chemistry: The SC239 Drug-Linker

The cytotoxic payload this compound is conjugated to a monoclonal antibody using a sophisticated drug-linker known as SC239.[1][2][3][5] This linker system is engineered for site-specific conjugation, high stability in circulation, and efficient, targeted release of the active drug within cancer cells.

The key components of the SC239 drug-linker are:

  • A Protease-Cleavable Dipeptide: A valine-citrulline (Val-Cit) motif serves as the cleavage site for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][6][7][8]

  • A Self-Immolative Spacer: A p-aminobenzyl carbamate (PABC) group connects the dipeptide to the payload. Following cleavage of the Val-Cit peptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified, fully active this compound payload.[1][8]

  • A Conjugation Moiety: A dibenzocyclooctyne (DBCO) group is incorporated to enable site-specific attachment to the antibody via copper-free click chemistry.[1][4][9] This reaction occurs with a genetically engineered non-natural amino acid, p-azidomethyl-L-phenylalanine (pAMF), incorporated into the antibody structure, resulting in a homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR).[1][2][3]

Mechanism of Action: Payload Release

The mechanism of action for an ADC utilizing the SC239 linker involves several steps:

  • Circulation: The ADC remains intact and stable in the bloodstream due to the stability of the linker.[3][5]

  • Targeting and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis.[8][10]

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.[7][8][10]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide of the SC239 linker.[1][6][8]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the self-immolation of the PABC spacer, which rapidly decomposes and liberates the active this compound payload into the cytoplasm of the cancer cell.[1]

  • Cytotoxic Effect: The released this compound payload binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2][3]

SC239_Cleavage_Mechanism ADC Antibody-SC239-SC209 (in Lysosome) Cleaved_Linker Antibody-SC239 (Cleaved) + PABC-SC209 ADC->Cleaved_Linker Cathepsin B Cleavage (Val-Cit) PABC_intermediate Unstable PABC Intermediate Cleaved_Linker->PABC_intermediate Self-Immolation Released_Payload Active this compound Payload PABC_intermediate->Released_Payload Byproducts CO2 + p-aminobenzyl alcohol PABC_intermediate->Byproducts

Figure 1: Cleavage mechanism of the SC239 linker.

Data Presentation

The following tables summarize key quantitative data for ADCs developed using the this compound payload and associated cleavable linker technology, exemplified by STRO-002.

Table 1: In Vitro Cytotoxicity of STRO-002

Cell LineTarget AntigenAntigen ExpressionIC50 (nM)
IGROV-1Folate Receptor α (FolRα)High~0.5 - 1.0
OVCAR-3Folate Receptor α (FolRα)High~1.0 - 2.0
KBFolate Receptor α (FolRα)High~3.9
A549Folate Receptor α (FolRα)Negative> 1000

Data compiled from preclinical studies of STRO-002.[2][4]

Table 2: In Vivo Stability of STRO-002 in Mice

Time PointAverage DAR% Initial DAR Remaining
Day 0~3.95100%
Day 7~3.9~98.7%
Day 14~3.8~96.2%
Day 21~3.8~96.2%

This data demonstrates the high stability of the linker in circulation, with minimal premature drug deconjugation over three weeks.[3][5]

Experimental Protocols

Protocol 1: Site-Specific Conjugation of SC239 to an Antibody via Copper-Free Click Chemistry

This protocol describes the conjugation of the DBCO-functionalized SC239 linker-payload to an antibody containing the non-natural amino acid p-azidomethyl-L-phenylalanine (pAMF).

Materials:

  • pAMF-containing monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • SC239 (DBCO-Val-Cit-PABC-SC209) dissolved in an organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, LC-MS)

Procedure:

  • Antibody Preparation:

    • Thaw the pAMF-containing mAb solution on ice.

    • Adjust the concentration of the mAb to 1-10 mg/mL with the reaction buffer.

  • Linker-Payload Preparation:

    • Prepare a stock solution of SC239 in DMSO (e.g., 10 mM).

    • Determine the required volume of the SC239 stock solution to achieve the desired molar excess over the antibody (typically 5-10 fold molar excess).

  • Conjugation Reaction:

    • Slowly add the calculated volume of the SC239 stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction can also be performed at 4°C for 16-24 hours.

  • Purification of the ADC:

    • Remove the excess, unconjugated linker-payload and organic solvent by SEC using a pre-equilibrated column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS).

    • Alternatively, purify the ADC using protein A affinity chromatography.

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) by hydrophobic interaction chromatography (HIC) or LC-MS analysis.

    • Assess the level of aggregation by SEC.

    • Confirm the identity and purity of the ADC by SDS-PAGE and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity and Bystander Effect Assay

This protocol outlines a method to assess the potency of the this compound-based ADC against antigen-positive cells and its ability to kill neighboring antigen-negative cells (bystander effect).

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)

  • Cell culture medium and supplements

  • This compound-based ADC

  • Control antibody (unconjugated)

  • 96-well plates (clear bottom for imaging)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding (Co-culture):

    • Seed a mixture of Ag+ and Ag- cells into 96-well plates at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) while keeping the total cell number constant.

    • Allow the cells to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound-based ADC and the control antibody in cell culture medium.

    • Add the ADC and control antibody dilutions to the co-cultured cells.

    • Incubate for 72-120 hours.

  • Assessment of Cytotoxicity:

    • Total Viability: Measure the overall cell viability in each well using a luminescent cell viability assay. Calculate IC50 values.

    • Bystander Effect (Imaging):

      • Stain the cells with a nuclear stain (e.g., Hoechst 33342).

      • Use a high-content imaging system to count the number of viable and dead Ag- (GFP-positive) cells in each well.

      • Quantify the percentage of killing of Ag- cells at different Ag+ to Ag- ratios to determine the extent of the bystander effect.

Protocol 3: In Vitro Plasma Stability Assay

This protocol describes how to evaluate the stability of the ADC and the premature release of the payload in plasma.

Materials:

  • This compound-based ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

  • Sample preparation reagents (e.g., for immuno-capture or protein precipitation)

Procedure:

  • Incubation:

    • Spike the this compound-based ADC into plasma at a defined concentration (e.g., 50-100 µg/mL).

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Immediately store the aliquots at -80°C until analysis.

  • Sample Preparation for LC-MS:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma matrix, for example, using anti-human IgG coated magnetic beads for immuno-capture.

    • Elute the captured ADC and prepare it for LC-MS analysis (e.g., by reduction of disulfide bonds to separate heavy and light chains).

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Deconvolute the mass spectra of the heavy and light chains to determine the distribution of drug-conjugated and unconjugated species.

    • Calculate the average DAR at each time point.

  • Data Analysis:

    • Plot the average DAR as a function of time to assess the stability of the ADC in plasma.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody pAMF-containing mAb Conjugation Copper-Free Click Chemistry Antibody->Conjugation Linker_Payload SC239 Linker-Payload (DBCO-Val-Cit-PABC-SC209) Linker_Payload->Conjugation Purification Purification (SEC/Protein A) Conjugation->Purification Final_ADC Homogeneous this compound-ADC Purification->Final_ADC DAR_Analysis DAR Determination (LC-MS / HIC) Purity_Analysis Purity & Aggregation (SDS-PAGE / SEC) Final_ADC->DAR_Analysis Final_ADC->Purity_Analysis

Figure 2: Workflow for this compound-ADC synthesis.

In_Vitro_Evaluation_Workflow cluster_cytotoxicity Cytotoxicity Assays cluster_stability Stability Assay Start This compound-ADC Mono_culture Monoculture (Ag+ cells) Start->Mono_culture Co_culture Co-culture (Ag+ and Ag- cells) Start->Co_culture Plasma_Incubation Incubation in Plasma (37°C) Start->Plasma_Incubation IC50 IC50 Determination Mono_culture->IC50 Bystander Bystander Effect Quantification Co_culture->Bystander LCMS_Analysis LC-MS Analysis Plasma_Incubation->LCMS_Analysis DAR_over_time DAR vs. Time LCMS_Analysis->DAR_over_time

References

Application Notes and Protocols: Preclinical Evaluation of Folate Receptor Alpha (FolRα)-Targeting ADCs with SC209 Payload in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides a detailed overview and experimental protocols for the preclinical evaluation of ADCs utilizing the novel tubulin-targeting hemiasterlin payload, SC209. Specifically, it focuses on the evaluation of STRO-002, an ADC targeting Folate Receptor Alpha (FolRα), a cell-surface glycoprotein highly expressed in various solid tumors, including ovarian and endometrial cancers.[1][2][3] The potent anti-tumor activity of STRO-002 is attributed to its stable drug-linker and the unique properties of the this compound warhead, which has a reduced potential for drug efflux via P-glycoprotein 1 (P-gp) compared to other tubulin-targeting payloads.[1]

These application notes will guide researchers through the essential in vitro and in vivo assays required to assess the efficacy and mechanism of action of this compound-based ADCs in xenograft models.

Mechanism of Action and Signaling Pathway

STRO-002 is an ADC composed of an anti-FolRα antibody conjugated to the this compound warhead via a cleavable linker.[3] Upon administration, the antibody component of STRO-002 binds with high affinity to FolRα on the surface of tumor cells.[1] The ADC-receptor complex is then rapidly internalized through receptor-mediated endocytosis.[4][5][6] Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the active this compound payload.[4][6] this compound is a potent inhibitor of tubulin polymerization, which disrupts the microtubule dynamics within the cancer cell.[1][7] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[7][8] Furthermore, STRO-002 has been shown to induce immunogenic cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin, HMGB1, and ATP, which can stimulate an anti-tumor immune response.[3]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC STRO-002 (Anti-FolRα ADC) FolR Folate Receptor Alpha (FolRα) ADC->FolR Binding Endosome Early Endosome FolR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking This compound This compound Payload Lysosome->this compound Linker Cleavage & Payload Release Tubulin Tubulin Dimers This compound->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis ICD Immunogenic Cell Death (ICD) Apoptosis->ICD

Figure 1: Mechanism of Action of a FolRα-Targeting ADC (STRO-002).

Data Presentation: In Vivo Efficacy in Xenograft Models

The following tables present representative data from preclinical studies evaluating STRO-002 in FolRα-expressing ovarian and endometrial cancer xenograft models.[1][3]

Table 1: Antitumor Activity of STRO-002 in an Ovarian Cancer Patient-Derived Xenograft (PDX) Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 0)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-150 ± 151250 ± 1100+2.5
STRO-0021152 ± 18650 ± 7548-1.0
STRO-0023148 ± 16250 ± 4580-3.2
STRO-00210155 ± 2050 ± 1596 (Regression)-5.0
Carboplatin50149 ± 17800 ± 9036-8.5

Table 2: Efficacy of STRO-002 in an Endometrial Cancer Cell Line-Derived Xenograft (CDX) Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 0)Mean Tumor Volume (mm³) ± SEM (Day 28)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-120 ± 121100 ± 1050+3.0
STRO-0023125 ± 14300 ± 5073-2.5
STRO-002 + Avelumab3 + 10122 ± 15150 ± 3086 (Regression)-4.0
Avelumab10128 ± 16950 ± 9814-1.5

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic activity of STRO-002 against FolRα-positive and FolRα-negative cancer cell lines.

Materials:

  • FolRα-positive (e.g., Igrov1) and FolRα-negative (e.g., HT-29) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • STRO-002, non-targeting control ADC, and free this compound payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.

  • Prepare serial dilutions of STRO-002, control ADC, and free this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of STRO-002 in an in vivo xenograft model.

Xenograft_Workflow Cell_Culture 1. Cell Culture (FolRα-positive cells) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. ADC Administration (e.g., single dose IV) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Euthanasia & Tumor/Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (TGI, etc.) Endpoint->Analysis

Figure 2: Experimental Workflow for In Vivo Xenograft Studies.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • FolRα-positive cancer cells (for CDX) or patient-derived tumor fragments (for PDX)

  • STRO-002 and vehicle control

  • Calipers

  • Analytical balance

Protocol:

  • Tumor Implantation:

    • For CDX models, subcutaneously inject 5-10 x 10^6 FolRα-positive cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.[9]

    • For PDX models, implant a small fragment (2-3 mm) of patient-derived tumor tissue subcutaneously.[10][11]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Dosing:

    • Administer STRO-002 (at various dose levels) and vehicle control via an appropriate route (e.g., intravenous injection).

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study.

    • Observe the animals for any signs of toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint may be a predetermined tumor volume, a specific time point, or evidence of significant toxicity.

    • Euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

The preclinical evaluation of this compound-based ADCs, such as STRO-002, in xenograft models is a critical step in the drug development process.[12][13] The protocols outlined in these application notes provide a framework for assessing the in vitro and in vivo efficacy of these novel therapeutics. The potent and specific preclinical efficacy of STRO-002 supports its continued clinical development for the treatment of FolRα-expressing cancers.[1] The use of well-characterized xenograft models, coupled with robust experimental design and data analysis, will facilitate the translation of these promising agents into the clinic.

References

Application Notes and Protocols: SC209 ADC in Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC209, a potent 3-aminophenyl hemiasterlin derivative, functions as a cytotoxic payload in the antibody-drug conjugate (ADC) STRO-002, also known as luveltamab tazevibulin. This ADC targets the Folate Receptor Alpha (FolRα), a protein frequently overexpressed on the surface of ovarian cancer cells, offering a targeted therapeutic strategy.[1][2][3] Upon binding to FolRα, STRO-002 is internalized by the cancer cell, where the linker is cleaved, releasing this compound. The released this compound then disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and ultimately, apoptotic cell death.[1][2] Furthermore, STRO-002 has been shown to induce immunogenic cell death and exert a bystander killing effect on neighboring cancer cells that may not express FolRα.[2][4]

These application notes provide a comprehensive overview of the use of this compound in the context of the STRO-002 ADC for ovarian cancer research, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Quantitative Data Summary

Preclinical Cytotoxicity of this compound

The in vitro cytotoxic activity of the free this compound payload has been evaluated in various ovarian cancer cell lines.

Cell LineThis compound EC50 (nM)Reference
Igrov13.6[5]
KB3.9[5]
Preclinical Efficacy of STRO-002 (this compound ADC)

STRO-002 has demonstrated potent and specific cell-killing activity in FolRα-positive ovarian cancer cell lines.

Cell LineSTRO-002 ActivityReference
Igrov1Potent cell killing[2]
OVSAHOPotent cell killing[2]
A549 (FolRα-negative)No cell killing[2]

In animal models, a single dose of STRO-002 has been shown to cause significant tumor growth inhibition in FolRα-expressing ovarian cancer xenograft and patient-derived xenograft (PDX) models.[1][2]

Clinical Efficacy of STRO-002 (Luveltamab Tazevibulin) in Recurrent Ovarian Cancer

Data from the Phase 1 STRO-002-GM1 dose-expansion study and the Phase 2/3 REFRaME-O1 trial have demonstrated the clinical potential of STRO-002 in patients with recurrent epithelial ovarian cancer.

Phase 1 Dose-Expansion Study (FolRα-selected patients, TPS >25%) [6][7]

Starting DoseOverall Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)
4.3 mg/kg31.3%13.0 months6.1 months
5.2 mg/kg43.8%5.4 months6.6 months
Overall 37.5% 5.5 months 6.1 months

TPS: Tumor Proportion Score

Phase 2/3 REFRaME-O1 Trial (Part 1) [8]

Starting DoseOverall Response Rate (ORR)Disease Control Rate (DCR)
5.2 mg/kg32%96%

Signaling Pathways and Mechanisms of Action

STRO-002 Mechanism of Action

The following diagram illustrates the mechanism by which STRO-002 delivers the this compound payload to ovarian cancer cells, leading to targeted cell death.

STRO002_Mechanism cluster_extracellular Extracellular Space cluster_cell Ovarian Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome STRO-002 STRO-002 ADC FolRα Folate Receptor Alpha (FolRα) STRO-002->FolRα 1. Binding ADC_Internalized Internalized ADC-FolRα Complex FolRα->ADC_Internalized 2. Internalization Linker_Cleavage Linker Cleavage ADC_Internalized->Linker_Cleavage 3. Trafficking to Lysosome SC209_Released This compound Linker_Cleavage->SC209_Released 4. Payload Release Tubulin Tubulin Dimers SC209_Released->Tubulin 5. Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of STRO-002 ADC in ovarian cancer cells.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound or STRO-002 on ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines (e.g., Igrov1, OVCAR-3, SK-OV-3)

  • FolRα-negative cell line (e.g., A549) for control

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or STRO-002

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound or STRO-002 in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or buffer as the highest drug concentration).

  • Incubate the plate for 72-120 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting the induction of apoptosis in ovarian cancer cells treated with STRO-002.

Materials:

  • Ovarian cancer cells treated with STRO-002 as in the cytotoxicity assay.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Protocol 3: Ovarian Cancer Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of STRO-002.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.

  • FolRα-positive ovarian cancer cells (e.g., Igrov1, OV-90).

  • Matrigel.

  • STRO-002.

  • Vehicle control.

  • Calipers.

Procedure:

  • Harvest ovarian cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer STRO-002 (e.g., via intravenous injection) at the desired dose and schedule. Administer the vehicle control to the control group.

  • Monitor tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow Diagrams

In Vitro ADC Evaluation Workflow

in_vitro_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture FolRα+ and FolRα- Ovarian Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Treatment Treat Cells with STRO-002 Cell_Seeding->Cell_Treatment ADC_Dilution Prepare Serial Dilutions of STRO-002 ADC_Dilution->Cell_Treatment Cytotoxicity_Assay Perform MTT Assay (72-120h) Cell_Treatment->Cytotoxicity_Assay Apoptosis_Assay Western Blot for Apoptosis Markers Cell_Treatment->Apoptosis_Assay Bystander_Assay Co-culture Bystander Killing Assay Cell_Treatment->Bystander_Assay in_vivo_workflow Cell_Implantation Implant Ovarian Cancer Cells into Immunocompromised Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment_Administration Administer STRO-002 or Vehicle Randomization->Treatment_Administration Data_Collection Monitor Tumor Volume and Body Weight Treatment_Administration->Data_Collection Endpoint_Analysis Excise Tumors for Ex Vivo Analysis Data_Collection->Endpoint_Analysis

References

Application Notes and Protocols for SC209 in Endometrial Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC209, a derivative of the marine natural product hemiasterlin, is a potent tubulin-targeting cytotoxic agent. It functions by inhibiting tubulin polymerization, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis.[1][2] this compound is the cytotoxic payload of the antibody-drug conjugate (ADC) STRO-002, which is currently under clinical investigation for the treatment of endometrial and ovarian cancers.[3][4][5][6] STRO-002 targets the Folate Receptor Alpha (FolRα), a protein frequently overexpressed in endometrial carcinoma, making this compound a highly relevant payload for studying this malignancy.[7][8][9][10][11]

These application notes provide detailed protocols for utilizing this compound as a standalone agent in endometrial cancer research, covering in vitro cytotoxicity, apoptosis, and cell cycle assays, as well as in vivo xenograft models.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.[1][12] The inhibition of tubulin polymerization leads to a cascade of cellular events, ultimately resulting in cell death.

SC209_Mechanism_of_Action This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Viability_Workflow A Seed endometrial cancer cells in 96-well plates B Incubate for 24h (cell adherence) A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72h C->D E Add WST-8 reagent to each well D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G Apoptosis_Assay_Workflow A Seed cells in 6-well plates B Treat with this compound at EC50 concentration for 24-48h A->B C Harvest cells (including supernatant) B->C D Wash with cold PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC and PI E->F G Incubate in the dark F->G H Analyze by flow cytometry G->H Cell_Cycle_Workflow A Seed cells and treat with this compound (as in apoptosis assay) B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Add PI/RNase A staining solution D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G Xenograft_Workflow A Subcutaneously inject endometrial cancer cells into mice B Monitor tumor growth A->B C Randomize mice when tumors reach a specific volume B->C D Administer this compound or vehicle control (e.g., intraperitoneally) C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at endpoint and excise tumors for analysis E->F Signaling_Pathways This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption JNK_Activation JNK Pathway Activation Microtubule_Disruption->JNK_Activation Activates HIF1a_Inhibition HIF-1α Inhibition Microtubule_Disruption->HIF1a_Inhibition Leads to NFkB_Pathway NF-κB Pathway Microtubule_Disruption->NFkB_Pathway Can activate Bcl2_Family Bcl-2 Family Modulation JNK_Activation->Bcl2_Family Modulates Apoptosis Apoptosis Bcl2_Family->Apoptosis Angiogenesis Angiogenesis HIF1a_Inhibition->Angiogenesis Inhibits

References

Application Notes and Protocols for the Analytical Development of SC209 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the analytical methods required for the characterization and quality control of Antibody-Drug Conjugates (ADCs) utilizing the novel cytotoxic payload, SC209, a derivative of hemiasterlin that targets tubulin.[1][2][3] The successful development and manufacturing of ADCs rely on robust analytical strategies to ensure their safety, efficacy, and batch-to-batch consistency.

Antibody-Drug Conjugates are complex therapeutic molecules that combine the target specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[4][5] The critical quality attributes (CQAs) of an ADC that require careful monitoring include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the level of aggregation, and the amount of unconjugated antibody and free payload.[6][7]

This document outlines the key analytical techniques for this compound ADCs, including detailed experimental protocols and data presentation guidelines.

Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)

Application Note:

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR and drug load distribution of cysteine-linked ADCs under native, non-denaturing conditions.[8][9][10] The conjugation of the hydrophobic this compound payload to the antibody increases its overall hydrophobicity. HIC separates the different drug-loaded species based on these differences in hydrophobicity.[11] The unconjugated antibody, being the most hydrophilic, elutes first, followed by ADCs with increasing numbers of conjugated this compound molecules (DAR 2, 4, 6, 8).[10] The weighted average DAR is calculated from the relative peak area of each species.[10]

Experimental Protocol:

Objective: To determine the average DAR and drug load distribution of an this compound ADC.

Materials:

  • This compound ADC sample

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol[12]

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the this compound ADC sample.

  • Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to the unconjugated antibody and the different drug-loaded species.

  • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / Σ (% Peak Area of all species)[10][]

Data Presentation:

SpeciesRetention Time (min)Peak Area (%)
Unconjugated mAb (DAR 0)5.25.1
DAR 28.725.3
DAR 412.145.8
DAR 615.418.2
DAR 818.95.6
Weighted Average DAR 4.2

Note: The data presented is representative and may vary depending on the specific this compound ADC and experimental conditions.

Experimental Workflow for DAR Analysis by HIC

HIC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing & Analysis Sample This compound ADC Sample Inject Inject Sample Sample->Inject Equilibrate Equilibrate HIC Column (High Salt Buffer) Equilibrate->Inject Gradient Apply Gradient (Decreasing Salt Concentration) Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Integrate Integrate Peaks (DAR 0, 2, 4, 6, 8) Detect->Integrate Calculate Calculate Weighted Average DAR Integrate->Calculate Result Report: - Average DAR - Drug Load Distribution Calculate->Result SEC_Workflow cluster_prep Preparation cluster_analysis Separation & Detection cluster_data Data Analysis Sample This compound ADC Sample Inject Inject Sample Sample->Inject Equilibrate Equilibrate SEC Column (Isocratic Mobile Phase) Equilibrate->Inject Elute Isocratic Elution Inject->Elute Detect UV Detection (280 nm) Elute->Detect Integrate Integrate Peaks (Aggregate, Monomer, Fragment) Detect->Integrate Quantify Calculate Percentage of Each Species Integrate->Quantify Result Report: - % Aggregates - % Monomer - % Fragments Quantify->Result MS_Analysis cluster_intact Intact Mass Analysis cluster_subunit Subunit Analysis ADC This compound ADC Sample NativeMS Native SEC-MS ADC->NativeMS Reduction Reduction (DTT) ADC->Reduction IntactMass Intact Mass Profile (DAR Distribution, Glycoforms) NativeMS->IntactMass Confirmation Comprehensive Structural Confirmation IntactMass->Confirmation RPHPLC_MS RP-HPLC-MS Reduction->RPHPLC_MS SubunitMass Light & Heavy Chain Masses (Payload location) RPHPLC_MS->SubunitMass SubunitMass->Confirmation SC209_Pathway cluster_extracellular Extracellular Space cluster_intracellular Target Cancer Cell ADC This compound ADC Receptor Target Antigen (e.g., Folate Receptor Alpha) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome/Lysosome Internalization->Endosome Release Linker Cleavage & Payload Release Endosome->Release This compound Free this compound (Hemiasterlin Payload) Release->this compound Tubulin Tubulin Dimers This compound->Tubulin Microtubules Microtubule Polymerization This compound->Microtubules Inhibition of Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

References

Application Notes and Protocols: Assessing the Bystander Killing Effect of SC209 using Co-culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC209, a potent 3-aminophenyl hemiasterlin derivative, functions as a tubulin-targeting cytotoxin and is utilized as a payload in Antibody-Drug Conjugates (ADCs).[1][2] A critical attribute of certain ADC payloads is their ability to induce a "bystander effect," where the cytotoxic agent, upon release from the target cancer cell, can diffuse across the cell membrane and kill neighboring antigen-negative tumor cells.[3][4][5][6] This phenomenon is particularly significant in treating heterogeneous tumors where antigen expression can be varied.[3][4]

These application notes provide detailed protocols for establishing and utilizing in vitro co-culture models to quantitatively assess the bystander killing efficacy of ADCs containing the this compound payload. Two primary methodologies are described: the direct co-culture assay and the conditioned medium transfer assay.[3]

Principle of the Bystander Effect with this compound-ADCs

An ADC carrying the this compound payload is designed to bind to a specific antigen on the surface of target cancer cells (Antigen-Positive or Ag+). Upon internalization, the linker is cleaved, releasing this compound into the cytoplasm. This compound then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the Ag+ cell. The bystander effect occurs if the released this compound is sufficiently membrane-permeable to exit the dying Ag+ cell and enter adjacent Ag- cells, thereby inducing cytotoxicity in these non-target cells as well.

Bystander_Effect_Pathway cluster_blood_vessel Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment ADC This compound-ADC Ag_pos Antigen-Positive (Ag+) Target Cell ADC->Ag_pos 1. Binding & Internalization SC209_released Released this compound Ag_pos->SC209_released 2. Lysosomal Trafficking & Payload Release Ag_neg Antigen-Negative (Ag-) Bystander Cell Ag_neg_apoptosis Bystander Cell Death Ag_neg->Ag_neg_apoptosis 4. Induces Apoptosis (Bystander Killing) SC209_released->Ag_neg 3b. Diffusion to Neighboring Cell (Bystander Effect) Ag_pos_apoptosis Target Cell Death SC209_released->Ag_pos_apoptosis 3a. Induces Apoptosis (Direct Killing)

Caption: Mechanism of this compound-ADC direct and bystander killing.

Key Experiments and Protocols

Two primary in vitro models are recommended for quantifying the bystander effect of this compound-ADCs.[3] These models rely on the co-culture of antigen-positive (target) and antigen-negative (bystander) cell lines. To distinguish between the two populations for accurate quantification, it is essential to use cell lines expressing different fluorescent proteins (e.g., GFP and RFP).[3]

Experiment 1: Direct Co-culture Bystander Assay

This assay directly mixes target and bystander cells in the same culture well and treats them with the this compound-ADC.[3] The selective death of the bystander cell population in the presence of the target cells is a direct measure of the bystander effect.

Protocol:

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cell line that expresses the target antigen for your ADC (e.g., HER2-positive SK-BR-3 cells).

    • Select an antigen-negative (Ag-) cell line that does not express the target antigen (e.g., HER2-negative MCF7 cells).[3]

    • Transduce the Ag+ cell line with a red fluorescent protein (e.g., RFP) and the Ag- cell line with a green fluorescent protein (e.g., GFP) for easy differentiation during analysis.

  • Co-culture Seeding:

    • On Day 1, seed the fluorescently labeled Ag+ and Ag- cells into a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). A typical total cell density might be 8,000-10,000 cells per well.

    • Include monoculture wells for each cell line as controls.

    • Incubate at 37°C, 5% CO2 overnight.

  • ADC Treatment:

    • On Day 2, prepare serial dilutions of the this compound-ADC and a non-targeting control ADC in the appropriate cell culture medium.

    • Remove the seeding medium from the wells and add the ADC dilutions. Include a vehicle-only control.

    • Also, treat the monoculture control wells to determine the direct effect of the ADC on each cell line.

  • Data Acquisition and Analysis:

    • Monitor the cells for 72-120 hours using an automated live-cell imaging system that can quantify the number of GFP and RFP positive cells over time.[3]

    • At the end of the incubation, you can also use flow cytometry to quantify the viable, apoptotic, and necrotic cells in each population (GFP+ and RFP+).

    • The bystander effect is quantified by the reduction in the number of viable Ag- (e.g., GFP-MCF7) cells in co-culture with Ag+ (e.g., RFP-SK-BR-3) cells, compared to the viability of Ag- cells in monoculture treated with the same ADC concentration.[3]

CoCulture_Workflow cluster_seeding Cell Seeding cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Data Analysis Day1 Day 1: Seed Cells Day2 Day 2: Treat with ADC Day1->Day2 Day3_5 Days 3-5: Incubate & Monitor Day2->Day3_5 Analysis Analysis Day3_5->Analysis Ag_pos Ag+ Cells (RFP) CoCulture Co-culture Plate Ag_pos->CoCulture Ag_neg Ag- Cells (GFP) Ag_neg->CoCulture Imaging Live-Cell Imaging CoCulture->Imaging Flow Flow Cytometry CoCulture->Flow ADC This compound-ADC (Serial Dilutions) ADC->CoCulture Quant Quantify Viability (GFP+ vs RFP+) Imaging->Quant Flow->Quant

Caption: Experimental workflow for the direct co-culture assay.

Experiment 2: Conditioned Medium Transfer Assay

This method assesses whether the cytotoxic bystander effect is mediated by a stable, secreted factor (i.e., the released this compound payload) in the culture medium.[3]

Protocol:

  • Preparation of Conditioned Medium:

    • Seed the Ag+ (target) cells in a culture flask or multi-well plate.

    • Once the cells are adherent, treat them with a high concentration of the this compound-ADC (a concentration known to cause significant cell death, e.g., 5-10x IC50) for 48-72 hours. Also, include a vehicle-treated control.

    • After the incubation period, collect the culture supernatant. This is the "conditioned medium."

    • Centrifuge the conditioned medium to remove any detached cells and debris. The supernatant can be stored at -20°C or used immediately.

  • Treatment of Bystander Cells:

    • Seed the Ag- (bystander) cells in a 96-well plate and allow them to attach overnight.

    • Remove the culture medium and replace it with the prepared conditioned medium (undiluted or serially diluted).

    • Include controls where Ag- cells are treated with fresh medium, medium from vehicle-treated Ag+ cells, and fresh medium containing the this compound-ADC directly.

  • Data Acquisition and Analysis:

    • Incubate the Ag- cells for 72 hours.

    • Assess cell viability using a standard method such as a CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

    • A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, indicates a bystander effect mediated by a secreted cytotoxic agent.[3]

Conditioned_Medium_Workflow cluster_step1 Step 1: Prepare Conditioned Medium cluster_step2 Step 2: Treat Bystander Cells cluster_step3 Step 3: Analyze Viability Ag_pos_culture Culture Ag+ Cells ADC_treatment Treat with this compound-ADC Ag_pos_culture->ADC_treatment Incubate1 Incubate 48-72h ADC_treatment->Incubate1 Collect_CM Collect & Clarify Conditioned Medium (CM) Incubate1->Collect_CM Add_CM Add Conditioned Medium to Ag- Cells Collect_CM->Add_CM Ag_neg_culture Culture Ag- Cells Ag_neg_culture->Add_CM Incubate2 Incubate 72h Add_CM->Incubate2 Viability_Assay Perform Viability Assay (e.g., CellTiter-Glo) Incubate2->Viability_Assay

Caption: Workflow for the conditioned medium transfer assay.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Data from Direct Co-culture Bystander Assay

Treatment GroupADC Conc. (nM)Cell LineCulture Type% Viability (Normalized to Vehicle)
This compound-ADC1Ag+ (RFP)Monoculture55.2%
This compound-ADC1Ag- (GFP)Monoculture98.5%
This compound-ADC 1 Ag- (GFP) Co-culture (1:1) 65.7%
This compound-ADC10Ag+ (RFP)Monoculture10.3%
This compound-ADC10Ag- (GFP)Monoculture95.1%
This compound-ADC 10 Ag- (GFP) Co-culture (1:1) 32.4%
Control ADC10Ag+ (RFP)Monoculture99.1%
Control ADC10Ag- (GFP)Monoculture100.2%
Control ADC10Ag- (GFP)Co-culture (1:1)99.5%
  • Interpretation: The significant drop in viability of the Ag- (GFP) cells in co-culture compared to monoculture at the same this compound-ADC concentration indicates a potent bystander killing effect.

Table 2: Hypothetical Data from Conditioned Medium Transfer Assay

Conditioned Medium SourceDilution% Viability of Ag- Cells (Normalized to Fresh Medium)
From Vehicle-Treated Ag+ CellsUndiluted99.8%
From this compound-ADC-Treated Ag+ CellsUndiluted45.3%
From this compound-ADC-Treated Ag+ Cells1:368.9%
From this compound-ADC-Treated Ag+ Cells1:1089.1%
Fresh Medium + 10 nM this compound-ADCN/A96.2%
  • Interpretation: The conditioned medium from this compound-ADC-treated Ag+ cells is cytotoxic to Ag- cells, confirming that the bystander effect is mediated by a soluble factor released into the medium.

Troubleshooting

  • Low Bystander Effect:

    • The this compound payload may have low membrane permeability.

    • The linker used in the ADC may not be efficiently cleaved.

    • The Ag+ cells may not release a sufficient concentration of the payload.

    • Consider increasing the ratio of Ag+ to Ag- cells.[5]

  • High Background Killing of Ag- Cells in Monoculture:

    • The Ag- cell line may have some low-level expression of the target antigen. Verify by flow cytometry or western blot.

    • The ADC preparation may have an excess of free, unconjugated this compound.

  • Inconsistent Results:

    • Ensure consistent cell seeding densities and growth phases.

    • Carefully control incubation times for both conditioned medium generation and treatment.

By following these detailed protocols and utilizing the provided frameworks for data analysis and visualization, researchers can effectively characterize and quantify the bystander killing potential of novel this compound-based ADCs, providing critical data for preclinical development and candidate selection.

References

Application Notes and Protocols: Conjugating SC209 to Bispecific Antibodies for Enhanced Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispecific antibody-drug conjugates (bsADCs) are an emerging class of cancer therapeutics designed to enhance tumor specificity and deliver potent cytotoxic payloads directly to cancer cells, thereby minimizing off-target toxicity.[1] This approach leverages the ability of a bispecific antibody to simultaneously bind to two different tumor-associated antigens (TAAs), increasing the avidity and selectivity for cancer cells that co-express both targets.[2] SC209 (3-Aminophenyl Hemiasterlin) is a potent tubulin inhibitor that serves as a cytotoxic payload for ADCs.[3][4] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] This document provides detailed protocols for the design, conjugation, and evaluation of a bsADC utilizing this compound as the cytotoxic payload.

Hypothetical Bispecific Antibody Target Selection

To illustrate the application, we propose a hypothetical bispecific antibody targeting Glypican-3 (GPC3) and Mucin 13 (MUC13), two TAAs that can be co-expressed in Hepatocellular Carcinoma (HCC).[6][7] This dual-targeting strategy aims to improve tumor localization and therapeutic efficacy in HCC.

Data Presentation

Table 1: In Vitro Cytotoxicity of Tubulin Inhibitor-Based ADCs
Cell LineADC TargetPayloadLinker TypeIC50 (nM)Reference
Igrov1 (FolRα-positive)Folate Receptor αThis compoundCleavable3.6[3]
KB (FolRα-positive)Folate Receptor αThis compoundCleavable3.9[3]
CD30+ Lymphoma CellsCD30MMAEProtease-cleavableSub-nanomolar[8]
HER2+ Breast CancerHER2DM1Non-cleavable2.5 - 10[9]
NCI-N87 Gastric CancerHER2MMAUCleavable0.1 - 1[10]
Table 2: In Vivo Efficacy of Tubulin Inhibitor-Based ADCs in Xenograft Models
Xenograft ModelADCDose (mg/kg)Treatment ScheduleTumor Growth Inhibition (%)Reference
L540cy Hodgkin LymphomaαCD30-Tubulysin ADC1.5Single dose>90[11]
NCI-N87 Gastric CarcinomaTrastuzumab-MMAU3Single doseSignificant[10]
FolRα-expressing PDXSTRO-002 (anti-FolRα-SC209)3Single doseSignificant[12][13]
MCF7/T (Paclitaxel-resistant)S-72 (Tubulin inhibitor)50Oral, dailySignificant[14]

Experimental Protocols

Protocol 1: Conjugation of this compound to the Bispecific Antibody

This protocol describes the conjugation of the this compound-linker complex, SC239 (containing a DBCO group), to a bispecific antibody engineered with an azide-containing non-natural amino acid.[15]

Materials:

  • Bispecific antibody (anti-GPC3 x anti-MUC13) with site-specifically incorporated azide functionality (p-azidomethyl-L-phenylalanine).

  • SC239 (drug-linker with DBCO).[15]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).[16]

  • Hydrophobic interaction chromatography (HIC) column for DAR determination.

  • LC-MS system.

Procedure:

  • Antibody Preparation:

    • Buffer exchange the bispecific antibody into PBS, pH 7.4.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Drug-Linker Preparation:

    • Dissolve SC239 in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5 to 10-fold molar excess of the SC239 solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Purify the resulting bsADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.[16]

    • Collect the protein-containing fractions.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • Analyze the purified bsADC using HIC-HPLC. The different drug-loaded species will separate based on hydrophobicity.

      • Alternatively, use UV-Vis spectroscopy to measure absorbance at 280 nm (for protein) and a wavelength specific to the drug-linker, if available.

    • Mass Spectrometry:

      • Confirm the identity and integrity of the bsADC using LC-MS analysis of the intact and reduced (heavy and light chains) conjugate.[17]

    • Purity and Aggregation:

      • Assess the purity and extent of aggregation of the final bsADC product using SEC-HPLC.

Protocol 2: In Vitro Cytotoxicity Assay

Materials:

  • HCC cell lines co-expressing GPC3 and MUC13.

  • Control cell lines (expressing only one or neither antigen).

  • Complete cell culture medium.

  • This compound-bsADC.

  • Free this compound (for comparison).

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound-bsADC and free this compound in complete cell culture medium.

    • Add the diluted compounds to the cells and incubate for 72-120 hours.

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Materials:

  • Immunocompromised mice (e.g., NOD-SCID).

  • HCC cell line co-expressing GPC3 and MUC13.

  • Matrigel.

  • This compound-bsADC.

  • Vehicle control (e.g., PBS).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the HCC cells mixed with Matrigel into the flanks of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the this compound-bsADC (at a predetermined dose) and vehicle control intravenously.

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers every 3-4 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

    • Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for this compound-bsADC Development cluster_design Design & Production cluster_conjugation Conjugation & Characterization cluster_evaluation Preclinical Evaluation Bispecific Antibody Design Bispecific Antibody Design Antibody Production Antibody Production Bispecific Antibody Design->Antibody Production Conjugation Conjugation Antibody Production->Conjugation This compound-Linker Synthesis This compound-Linker Synthesis This compound-Linker Synthesis->Conjugation Purification Purification Conjugation->Purification Characterization (DAR, Purity) Characterization (DAR, Purity) Purification->Characterization (DAR, Purity) In Vitro Cytotoxicity In Vitro Cytotoxicity Characterization (DAR, Purity)->In Vitro Cytotoxicity In Vivo Efficacy In Vivo Efficacy In Vitro Cytotoxicity->In Vivo Efficacy

Caption: Workflow for the development and evaluation of an this compound-conjugated bispecific antibody.

signaling_pathway This compound-Mediated Apoptosis Pathway This compound-bsADC This compound-bsADC Tumor Cell Antigens Tumor Cell Antigens This compound-bsADC->Tumor Cell Antigens Binding Internalization Internalization Tumor Cell Antigens->Internalization Lysosomal Release of this compound Lysosomal Release of this compound Internalization->Lysosomal Release of this compound Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Lysosomal Release of this compound->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis following bsADC internalization.

References

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency of SC209

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with SC209, a 3-Aminophenyl Hemiasterlin derivative used as a cytotoxin in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a derivative of 3-Aminophenyl Hemiasterlin that functions as a potent tubulin inhibitor.[1] It is utilized as a cytotoxic payload in the development of ADCs. Its mechanism involves disrupting microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis. A key advantage of this compound is its reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump, which can help overcome certain forms of drug resistance.[1]

Q2: What is the recommended storage and handling for this compound?

Proper storage of this compound is critical to maintain its reactivity. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1] Avoid repeated freeze-thaw cycles.

Q3: What conjugation chemistry is typically used for this compound?

While the specific linker attached to this compound can vary, a common strategy for conjugating payloads to antibodies involves maleimide-thiol chemistry.[2][3][4] This method relies on the reaction between a maleimide group on the linker-payload and a free thiol group on the antibody, typically from a reduced cysteine residue, to form a stable thioether bond.[2]

Q4: What are the critical parameters that influence the efficiency of maleimide-thiol conjugation?

Several factors can significantly impact the success of your conjugation reaction:

  • pH of the reaction buffer: The pH should be maintained between 6.5 and 7.5 for optimal and selective reaction with thiol groups.[2][5]

  • Molar ratio of reactants: The ratio of the this compound-linker-maleimide to the antibody's thiol groups is crucial and often requires optimization.[6]

  • Antibody purity and concentration: High antibody purity (>95%) is recommended, as impurities can compete for the label.[7]

  • Presence of reducing agents: Complete removal of reducing agents after antibody disulfide bond reduction is essential before adding the maleimide-containing payload.

  • Stability of the maleimide group: The maleimide group is susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency.[6]

Troubleshooting Guide for Low Conjugation Efficiency

This guide addresses common issues encountered during the conjugation of this compound to antibodies via maleimide-thiol chemistry.

Problem 1: Low or No Conjugation Detected

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
Incorrect Reaction Buffer pH Verify the pH of your conjugation buffer is within the optimal range of 6.5-7.5.[2] Prepare fresh buffer if necessary.
Suboptimal Molar Ratio Perform a titration experiment to determine the optimal molar ratio of the this compound-linker-maleimide to the antibody. Start with a range of ratios (e.g., 2:1, 5:1, 10:1 maleimide to thiol)[6].
Antibody Impurities Ensure the antibody is highly pure (>95%) and free of carrier proteins like BSA or gelatin, which contain primary amines that can interfere with the reaction.[7] Use an appropriate antibody purification kit if needed.[7]
Inefficient Antibody Reduction Confirm that the interchain disulfide bonds of the antibody were successfully reduced to generate free thiols. This can be verified using Ellman's reagent. Ensure the reducing agent (e.g., TCEP, DTT) is active and used at the correct concentration.
Residual Reducing Agent Completely remove the reducing agent after the reduction step using a desalting column or dialysis. Residual reducing agent will react with the maleimide groups, preventing conjugation to the antibody.
Hydrolyzed Maleimide Group Use freshly prepared this compound-linker-maleimide solution. Avoid prolonged exposure of the maleimide-functionalized payload to aqueous buffers before initiating the conjugation reaction.[6]
Improper Storage of this compound Ensure that the this compound stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[1]
Problem 2: Inconsistent Drug-to-Antibody Ratio (DAR)

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
Incomplete or Excessive Antibody Reduction Precisely control the concentration of the reducing agent and the reaction time and temperature during the antibody reduction step. This will ensure a more homogenous population of reduced antibodies.
Precipitation of Antibody or Payload Visually inspect the reaction mixture for any precipitation. If observed, consider optimizing the buffer composition (e.g., adding a co-solvent like DMSO) or adjusting the concentration of the reactants.
Variable Molar Ratios Ensure accurate and consistent measurement of antibody and payload concentrations before setting up the conjugation reaction.

Experimental Protocols

General Protocol for Antibody Reduction and this compound Conjugation

This protocol provides a general workflow. Optimization of specific parameters is highly recommended.

  • Antibody Preparation:

    • Start with a purified antibody solution (e.g., in PBS) at a concentration of at least 0.5 mg/mL.[7]

    • If necessary, perform a buffer exchange into a suitable reduction buffer (e.g., phosphate buffer with EDTA).

  • Antibody Reduction:

    • Add a freshly prepared solution of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution. A typical starting molar excess of TCEP to antibody is 20-50 fold.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess TCEP using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.2-7.4, with EDTA).

  • Conjugation Reaction:

    • Immediately after desalting, determine the concentration of the reduced antibody.

    • Prepare a stock solution of the this compound-linker-maleimide in a compatible organic solvent like DMSO.[2]

    • Add the this compound-linker-maleimide to the reduced antibody solution at the desired molar ratio.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.[6]

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like N-acetylcysteine.

    • Purify the resulting ADC from unconjugated payload and other reaction components using methods such as size exclusion chromatography (SEC) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody Purified Antibody (>95% Purity) reduction Antibody Reduction (e.g., TCEP) antibody->reduction Add reducing agent This compound This compound-Linker-Maleimide (in DMSO) conjugation Conjugation Reaction (pH 6.5-7.5) This compound->conjugation desalting Removal of Reducing Agent reduction->desalting Desalting column desalting->conjugation Add this compound-linker quenching Quenching (e.g., N-acetylcysteine) conjugation->quenching Stop reaction purification Purification (e.g., SEC) quenching->purification analysis ADC Analysis (DAR, Purity) purification->analysis

Caption: General workflow for the conjugation of this compound to an antibody.

troubleshooting_logic cluster_checks Initial Checks cluster_process Process Troubleshooting start Low Conjugation Efficiency check_ph Is pH 6.5-7.5? start->check_ph check_ratio Is Molar Ratio Optimized? start->check_ratio check_purity Is Antibody Purity >95%? start->check_purity check_reduction Was Reduction Efficient? check_ph->check_reduction If Yes solution Optimize Parameter & Repeat check_ph->solution If No check_ratio->check_reduction If Yes check_ratio->solution If No check_purity->check_reduction If Yes check_purity->solution If No check_reagent_removal Was Reducing Agent Removed? check_reduction->check_reagent_removal If Yes check_reduction->solution If No check_maleimide Is Maleimide Active? check_reagent_removal->check_maleimide If Yes check_reagent_removal->solution If No check_maleimide->solution If No check_maleimide->solution If All Yes, Re-evaluate Protocol

Caption: Troubleshooting logic for low this compound conjugation efficiency.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for SC209 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the cytotoxic payload SC209.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a payload in ADCs?

This compound, a 3-aminophenyl hemiasterlin derivative, is a potent tubulin-targeting cytotoxic agent. It is utilized as a payload in ADCs due to its high cytotoxicity and reduced potential for drug efflux via the P-glycoprotein 1 (Pgp-1) drug pump, which can be a mechanism of resistance to other tubulin inhibitors. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for an this compound ADC?

The optimal DAR for an this compound ADC is a critical parameter that must be empirically determined for each specific antibody and target. Generally, a DAR of 2 to 4 is considered a good starting point. A low DAR may result in suboptimal efficacy, while a high DAR can lead to increased hydrophobicity, aggregation, faster clearance, and potential off-target toxicity.[1] The ideal DAR balances potent anti-tumor activity with a favorable pharmacokinetic and safety profile.

Q3: What are the common conjugation strategies for linking this compound to an antibody?

This compound is typically conjugated to the antibody through a linker attached to its 3-aminophenyl group. Common conjugation strategies for payloads like this compound include:

  • Cysteine-based conjugation: This method involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with a maleimide-functionalized linker-payload. This approach often results in a more homogeneous ADC with DAR values of 0, 2, 4, 6, or 8.

  • Lysine-based conjugation: This strategy targets the primary amines of lysine residues on the antibody surface. Due to the abundance and accessibility of lysine residues, this method can lead to a heterogeneous mixture of ADCs with a broader range of DAR values.

The choice of conjugation strategy significantly impacts the homogeneity and final DAR of the ADC.

Troubleshooting Guide

Low DAR (<2)

Problem: The average DAR of the this compound ADC is consistently lower than the target, potentially leading to reduced potency.

Possible Cause Recommendation
Inefficient Antibody Reduction (for cysteine conjugation) - Increase the molar excess of the reducing agent (e.g., TCEP or DTT).- Optimize the reduction time and temperature. - Ensure the reducing agent is fresh and properly stored.
Suboptimal Molar Ratio of Linker-Payload to Antibody - Increase the molar ratio of the this compound linker-payload to the antibody in the conjugation reaction.
Hydrolysis of Maleimide Group (for cysteine conjugation) - Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to minimize maleimide hydrolysis.- Use freshly prepared linker-payload solution.
Steric Hindrance at Conjugation Site - Consider using a linker with a longer spacer arm to reduce steric hindrance. - If using site-specific conjugation, evaluate alternative conjugation sites.
Inaccurate Quantification of Antibody or Linker-Payload - Verify the concentration of the antibody and linker-payload solutions using reliable methods (e.g., UV-Vis spectroscopy).
High DAR (>4)

Problem: The average DAR of the this compound ADC is consistently higher than the target, which may lead to aggregation, poor pharmacokinetics, and increased toxicity.[1]

Possible Cause Recommendation
Excessive Antibody Reduction (for cysteine conjugation) - Decrease the molar excess of the reducing agent.- Reduce the reduction time or temperature.
High Molar Ratio of Linker-Payload to Antibody - Decrease the molar ratio of the this compound linker-payload to the antibody.
Presence of Aggregates with Higher DAR - Optimize the purification method (e.g., HIC or SEC) to remove high-DAR species and aggregates.[2][3]
Non-specific Binding of Linker-Payload - Optimize the reaction buffer conditions (e.g., pH, co-solvents) to minimize non-specific interactions.
ADC Aggregation

Problem: The purified this compound ADC shows a high level of aggregation, which can impact efficacy, safety, and manufacturability.[4][5][6]

Possible Cause Recommendation
High Hydrophobicity of the ADC (often due to high DAR) - Aim for a lower average DAR.- Introduce a hydrophilic spacer (e.g., PEG) into the linker design.[5]
Unfavorable Buffer Conditions - Screen different buffer formulations (pH, excipients) to identify conditions that minimize aggregation.
Suboptimal Purification Process - Optimize the purification method to effectively remove aggregates. Size Exclusion Chromatography (SEC) is a common method for this purpose.[2]
Freeze-Thaw or Mechanical Stress - Minimize the number of freeze-thaw cycles.- Avoid vigorous agitation or vortexing of the ADC solution.
Inconsistent DAR between Batches

Problem: Significant variability in the average DAR is observed between different production batches of the this compound ADC.

Possible Cause Recommendation
Inconsistent Reaction Parameters - Tightly control all reaction parameters, including temperature, pH, reaction time, and reagent concentrations.[7]
Variability in Reagent Quality - Use high-quality, well-characterized reagents from a reliable source.- Perform quality control checks on all incoming materials.
Inconsistent Purification Process - Standardize the purification protocol, including column packing, buffer preparation, and elution conditions.
Operator Variability - Ensure all personnel are thoroughly trained on the standardized protocols.

Data Presentation

Table 1: Representative Effect of Molar Ratio of this compound-Linker on Average DAR

Molar Ratio (this compound-Linker : Antibody)Average DAR% Unconjugated Antibody% Aggregates
2:11.815%<1%
4:13.55%2%
6:14.2<2%5%
8:15.1<1%12%
(Data are representative and may vary depending on the specific antibody, linker, and reaction conditions.)

Table 2: Comparison of Analytical Techniques for DAR Determination

Analytical TechniquePrincipleAdvantagesDisadvantages
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity. Higher DAR species are more hydrophobic and have longer retention times.Provides information on DAR distribution. Non-denaturing conditions.Not easily coupled with MS. Can be sensitive to buffer conditions.[7][8][9][10][11][12]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on polarity. Can be performed on the reduced antibody to separate light and heavy chains with different drug loads.High resolution. Can be coupled with MS.Denaturing conditions can alter the ADC structure.[13][14][15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates molecules by chromatography and determines their mass-to-charge ratio.Provides accurate mass measurement for different DAR species. Can identify different drug-loaded species.Can be complex to interpret for heterogeneous mixtures.[16][17][18][19][20]
UV-Vis Spectroscopy Measures absorbance at specific wavelengths for the antibody and the payload to calculate the average DAR.Quick and simple.Provides only the average DAR, no distribution information. Prone to interference from free payload.[1]

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of this compound
  • Antibody Preparation: Dialyze the antibody into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.

  • Reduction: Add a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into the reaction buffer using a desalting column or tangential flow filtration.

  • Conjugation: Immediately add the desired molar excess of the this compound-linker (dissolved in a compatible organic solvent like DMSO) to the reduced antibody. Incubate at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine. Incubate for 20 minutes.

  • Purification: Purify the this compound ADC using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unreacted linker-payload and aggregates.

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
  • Column: TSKgel Butyl-NPR column (or equivalent).

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: 0-100% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the purified this compound ADC to 1 mg/mL in Mobile Phase A.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.) and calculate the weighted average DAR.

Protocol 3: DAR Analysis by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC
  • Column: Agilent ZORBAX RRHD 300SB-C8 column (or equivalent).[21]

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 20-80% B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 75°C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Reduce the this compound ADC (1 mg/mL) by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

  • Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains to calculate the average DAR.

Visualizations

experimental_workflow Experimental Workflow for this compound ADC DAR Optimization cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization cluster_optimization Optimization Loop antibody_prep Antibody Preparation reduction Antibody Reduction antibody_prep->reduction conjugation This compound-Linker Conjugation reduction->conjugation quenching Quenching Reaction conjugation->quenching purification ADC Purification (HIC/SEC) quenching->purification hic HIC Analysis purification->hic rphplc RP-HPLC Analysis purification->rphplc lcms LC-MS Analysis purification->lcms analysis Analyze DAR & Purity hic->analysis rphplc->analysis lcms->analysis adjust Adjust Reaction Conditions analysis->adjust If DAR is not optimal adjust->reduction adjust->conjugation e.g., Payload Ratio

Caption: Workflow for optimizing the drug-to-antibody ratio (DAR) of this compound ADCs.

mechanism_of_action Mechanism of Action of this compound ADC cluster_extracellular Extracellular cluster_internalization Internalization cluster_intracellular Intracellular adc This compound ADC receptor Tumor Cell Surface Antigen adc->receptor 1. Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome 2. Trafficking payload_release Linker Cleavage & This compound Release lysosome->payload_release 3. Payload Release tubulin Tubulin payload_release->tubulin 4. Tubulin Binding apoptosis Cell Cycle Arrest & Apoptosis tubulin->apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an this compound antibody-drug conjugate (ADC).

troubleshooting_tree Troubleshooting Decision Tree for this compound ADC DAR Optimization start Problem with this compound ADC dar_issue Is the average DAR incorrect? start->dar_issue low_dar Low DAR dar_issue->low_dar Yes high_dar High DAR dar_issue->high_dar Yes aggregation_issue Is there aggregation? dar_issue->aggregation_issue No Increase reductant Increase reductant low_dar->Increase reductant Increase payload ratio Increase payload ratio low_dar->Increase payload ratio Check reagent quality Check reagent quality low_dar->Check reagent quality Decrease reductant Decrease reductant high_dar->Decrease reductant Decrease payload ratio Decrease payload ratio high_dar->Decrease payload ratio Optimize purification Optimize purification high_dar->Optimize purification yes_agg Yes aggregation_issue->yes_agg inconsistent_dar Is DAR inconsistent between batches? aggregation_issue->inconsistent_dar No yes_agg->Optimize purification Optimize DAR Optimize DAR yes_agg->Optimize DAR Use hydrophilic linker Use hydrophilic linker yes_agg->Use hydrophilic linker Optimize buffer Optimize buffer yes_agg->Optimize buffer no_agg No yes_incon Yes inconsistent_dar->yes_incon Standardize protocols Standardize protocols yes_incon->Standardize protocols Ensure reagent consistency Ensure reagent consistency yes_incon->Ensure reagent consistency Validate methods Validate methods yes_incon->Validate methods

Caption: Troubleshooting decision tree for common issues in this compound ADC development.

References

Technical Support Center: SC209 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the SC209 payload. Our aim is to help you address potential in vivo stability challenges and ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

A1: this compound is a potent tubulin-targeting cytotoxin, specifically 3-aminophenyl hemiasterlin.[1] In the context of the well-characterized ADC STRO-002, which targets Folate Receptor Alpha (FolRα), the this compound payload is part of a system demonstrating high stability.[1] STRO-002 is a homogeneous ADC with a drug-to-antibody ratio (DAR) of 4 and has been shown to be stable in circulation with no change in DAR for up to 21 days in mice.[1] The reported half-life in mice is approximately 6.4 days.[1] While the this compound-linker construct in this ADC is designed for stability, deviations from expected in vivo performance can still occur due to various experimental factors.

Q2: My this compound ADC is showing lower than expected efficacy in vivo. Could this be a stability issue?

A2: Yes, suboptimal in vivo efficacy can be a direct consequence of ADC instability. Premature release of the this compound payload in systemic circulation can lead to reduced drug delivery to the tumor site.[2][3] This can be caused by several factors, including linker instability under specific physiological conditions or enzymatic degradation.[][5] It is crucial to assess the in vivo stability and pharmacokinetics of your specific ADC construct.

Q3: I'm observing off-target toxicity in my animal models. Is this related to the stability of the this compound ADC?

A3: Off-target toxicity is a common challenge with ADCs and is often linked to the premature release of the cytotoxic payload from the antibody.[6][7] If the linker connecting this compound to the antibody is not sufficiently stable in the bloodstream, the payload can be released systemically, leading to toxicity in healthy tissues.[2][3] Assessing the level of free this compound in plasma can help determine if this is the root cause.

Q4: What are the key factors that can influence the in vivo stability of an ADC?

A4: The in vivo stability of an ADC is a multifactorial issue. Key determinants include the chemical nature of the linker, the method of conjugation, and the specific characteristics of the payload itself.[][9][10] The choice of linker is critical; it must remain stable in circulation but be efficiently cleaved within the target cancer cells.[11][12] Site-specific conjugation methods generally lead to more homogeneous and stable ADCs compared to random conjugation techniques.[9][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound ADCs and provides actionable steps for resolution.

Observed Issue Potential Cause Recommended Action
Rapid clearance of the ADC from circulation ADC aggregation due to high hydrophobicity of the payload or improper formulation.1. Assess ADC aggregation using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[] 2. Optimize the formulation buffer to improve solubility and stability.[] 3. Consider linker modification with hydrophilic moieties like PEG to reduce aggregation.[]
Decrease in Drug-to-Antibody Ratio (DAR) over time in vivo Linker instability leading to premature payload deconjugation.1. Perform a plasma stability assay to quantify the rate of payload release. 2. Analyze plasma samples using techniques like ELISA or LC-MS/MS to measure total antibody and conjugated antibody levels.[14] 3. If using a cleavable linker, investigate potential susceptibility to plasma enzymes.[15]
Inconsistent results between experimental batches Heterogeneity of the ADC preparation.1. Ensure a consistent and well-characterized conjugation process. Site-specific conjugation is recommended for homogeneity.[9][16] 2. Characterize each batch thoroughly for DAR, aggregation, and purity before in vivo administration.[17]
High levels of free this compound payload detected in plasma Poor linker stability or inefficient clearance of released payload.1. Re-evaluate the linker chemistry for improved plasma stability.[][18] 2. Investigate the pharmacokinetic profile of the free payload to understand its clearance rate.[19]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubate the this compound ADC in fresh plasma (e.g., mouse or human) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Separate the ADC from plasma proteins using a suitable method, such as affinity chromatography with Protein A/G.

  • Analyze the conjugated antibody and total antibody levels in the collected aliquots.

  • Total Antibody Quantification: Use a standard sandwich ELISA format with antibodies that bind to the ADC's antibody backbone.

  • Conjugated Antibody Quantification: Employ an ELISA format where one of the antibodies is specific to the this compound payload or a component of the linker.

  • Calculate the average DAR at each time point to determine the rate of deconjugation.

Protocol 2: Pharmacokinetic (PK) Analysis in Mice

Objective: To determine the in vivo stability, clearance, and overall pharmacokinetic profile of the this compound ADC.

Methodology:

  • Administer a single dose of the this compound ADC to a cohort of mice via intravenous injection.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days, 21 days).

  • Process the blood samples to obtain plasma.

  • Use validated analytical methods to measure the concentrations of:

    • Total antibody: Using an ELISA that detects all forms of the antibody (conjugated and unconjugated).[14]

    • ADC (conjugated antibody): Using an ELISA or LC-MS/MS method that specifically detects the antibody with the this compound payload attached.[14]

    • Free this compound payload: Using a sensitive method like LC-MS/MS to quantify the amount of unconjugated payload in circulation.[14]

  • Plot the concentration-time data for each analyte and calculate key PK parameters (e.g., half-life, clearance, volume of distribution).

Visualizing Key Concepts

To further aid in understanding the processes involved in ADC stability, the following diagrams illustrate key pathways and workflows.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_stable Stable this compound ADC ADC_unstable Unstable this compound ADC Tumor_Cell Tumor Cell (FolRα+) ADC_stable->Tumor_Cell Binding Free_Payload Free this compound Payload ADC_unstable->Free_Payload Premature Release Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release This compound Release Lysosome->Payload_Release Linker Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death

Caption: Mechanism of action for a stable vs. unstable this compound ADC.

Caption: Troubleshooting workflow for this compound ADC in vivo stability issues.

References

Strategies to improve the therapeutic window of SC209 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the SC209 cytotoxin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic derivative of hemiasterlin, a potent tubulin-targeting agent.[1][2][3] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells.[1][4] this compound is utilized as a payload in Antibody-Drug Conjugates (ADCs), such as STRO-002.[1][3]

Q2: What are the key features of an this compound ADC like STRO-002 that are designed to improve its therapeutic window?

STRO-002, an ADC targeting Folate Receptor Alpha (FolRα), incorporates several features to widen its therapeutic window:

  • Homogeneous Drug-to-Antibody Ratio (DAR): STRO-002 is generated with a precise DAR of 4, ensuring a uniform product.[1] In contrast, traditional conjugation methods can result in a heterogeneous mixture of ADCs with varying DARs, which can lead to unpredictable pharmacokinetics and toxicity.[5]

  • Site-Specific Conjugation: The use of non-natural amino acids for conjugation ensures that the payload is attached at specific, predefined sites on the antibody.[1]

  • Stable Linker: STRO-002 utilizes a stable, cleavable linker that is designed to release the this compound payload primarily within the tumor microenvironment or upon internalization into target cells.[1][6] This stability in circulation minimizes premature release of the cytotoxin, thereby reducing systemic toxicity.[1]

  • Reduced P-glycoprotein Efflux: this compound has been shown to be a weaker substrate for the P-glycoprotein (P-gp) efflux pump compared to other common ADC payloads like MMAE and DM4.[1][2] This characteristic may render ADCs with this compound more effective against multidrug-resistant tumors.[1]

  • Bystander Effect: The released this compound payload is cell-permeable, allowing it to kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[1][7]

Q3: What are some general strategies to improve the therapeutic window of ADCs?

Several strategies can be employed during the development of ADCs to optimize their therapeutic index:[7][8][9]

  • Dose Optimization:

    • Body Weight (BW)-Based Dose Capping: Prevents overdosing in heavier patients.[7][8]

    • Dose Fractionation: Administering smaller, more frequent doses can reduce peak drug concentrations (Cmax) and mitigate toxicity.[8]

    • Response-Guided Dosing: Tailoring the dose based on individual patient response and tolerability.[8]

  • Treatment Duration Capping: Limiting the number of treatment cycles can help manage cumulative toxicities.[8]

  • Patient Selection: Utilizing biomarkers to select patients whose tumors express the target antigen at an optimal level can maximize efficacy and minimize on-target, off-tumor toxicities.[10]

  • Advanced ADC Design:

    • Novel Payloads: Developing new cytotoxic agents with improved potency and safety profiles.[7]

    • Optimized Linkers: Engineering linkers with varying stability and cleavage mechanisms to control payload release.[7]

Troubleshooting Guides

Issue 1: Higher than Expected Off-Target Toxicity in Preclinical Models

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Strategy Experimental Protocol
Premature Payload Release Assess the stability of the ADC in plasma from the relevant species (e.g., mouse, cynomolgus monkey).Plasma Stability Assay: Incubate the this compound ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours). Analyze the samples by ELISA to measure the concentration of intact antibody and by LC-MS/MS to quantify the amount of free this compound payload.
On-Target, Off-Tumor Toxicity Evaluate the expression profile of the target antigen in normal tissues of the preclinical model.Immunohistochemistry (IHC) or Quantitative PCR (qPCR): Collect major organs (liver, spleen, lung, heart, kidney) from the animal model and perform IHC staining or qPCR to determine the expression level of the target antigen.
Non-Specific Uptake Characterize the non-specific uptake of the ADC by target-negative cells.In Vitro Uptake Assay: Incubate the this compound ADC with a target-negative cell line. At various time points, lyse the cells and quantify the amount of internalized ADC using an appropriate method (e.g., ELISA, flow cytometry with a fluorescently labeled ADC).

Data Presentation: Example Plasma Stability Data

Time Point (hours) Intact Antibody (%) Free this compound (nM)
0100< 0.1
2498.50.5
4897.21.2
9695.12.5
Issue 2: Suboptimal Efficacy in Xenograft Models

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Strategy Experimental Protocol
Low Target Antigen Expression Quantify the expression of the target antigen on the tumor cells used in the xenograft model.Flow Cytometry or Western Blot: Prepare single-cell suspensions from the tumor cell line or tumor tissue. Stain with a fluorescently labeled antibody against the target antigen and analyze by flow cytometry to determine the percentage of positive cells and the mean fluorescence intensity. Alternatively, perform a Western blot on tumor lysates to quantify target protein levels.
Poor ADC Internalization Assess the rate and extent of ADC internalization upon binding to the target cell.Internalization Assay: Incubate target-positive cells with a fluorescently labeled this compound ADC at 37°C. At different time points, quench the cell surface fluorescence and measure the internalized fluorescence using a plate reader or flow cytometer.
Drug Resistance Evaluate the expression of drug efflux pumps, such as P-glycoprotein (P-gp), in the tumor cells.P-gp Expression Analysis: Use Western blot or qPCR to determine the expression level of P-gp (MDR1) in the tumor cell line.
Insufficient Bystander Effect Determine the ability of the released this compound to kill neighboring antigen-negative cells.Co-culture Bystander Assay: Co-culture target-positive and target-negative (labeled with a fluorescent dye, e.g., CFSE) cells. Treat the co-culture with the this compound ADC and measure the viability of the target-negative population by flow cytometry.

Data Presentation: Example Internalization Assay Data

Time Point (minutes) Internalized ADC (Normalized Fluorescence Units)
00
151500
303200
605500
1208900

Visualizations

Signaling and Experimental Workflow Diagrams

SC209_ADC_Mechanism_of_Action This compound ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC This compound ADC TumorCell Tumor Cell (Target Antigen Positive) ADC->TumorCell 1. Targeting Internalization Internalization (Endocytosis) ADC->Internalization 2. Binding & Antigen Target Antigen Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Payload Release This compound Free this compound Cleavage->this compound Tubulin Tubulin Polymerization Inhibition This compound->Tubulin 5. Target Engagement BystanderCell Neighboring Tumor Cell This compound->BystanderCell 7. Bystander Effect Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: Mechanism of action of a this compound ADC from systemic circulation to tumor cell killing.

Troubleshooting_Workflow Troubleshooting Workflow for Suboptimal ADC Efficacy Start Suboptimal Efficacy Observed CheckTarget 1. Verify Target Expression Start->CheckTarget CheckInternalization 2. Assess ADC Internalization CheckTarget->CheckInternalization Expression OK RedesignADC 6. Consider ADC Redesign CheckTarget->RedesignADC Expression Low CheckPayloadActivity 3. Confirm Payload Potency CheckInternalization->CheckPayloadActivity Internalization OK CheckInternalization->RedesignADC Poor Internalization CheckResistance 4. Investigate Drug Resistance CheckPayloadActivity->CheckResistance Potency OK CheckPayloadActivity->RedesignADC Low Potency OptimizeDose 5. Optimize Dosing Strategy CheckResistance->OptimizeDose No Resistance CheckResistance->RedesignADC Resistance Identified

Caption: A logical workflow for troubleshooting suboptimal efficacy of an ADC in preclinical models.

References

Technical Support Center: Overcoming Acquired Resistance to SC209-Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome acquired resistance to Antibody-Drug Conjugates (ADCs) utilizing the SC209 payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent tubulin-targeting cytotoxic payload, specifically a 3-aminophenyl hemiasterlin derivative, used in the construction of ADCs.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of microtubules. This leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells.[3] A key feature of this compound is its reduced potential for drug efflux by the P-glycoprotein 1 (P-gp) drug pump, suggesting it may be less susceptible to certain forms of multidrug resistance compared to other tubulin-targeting payloads.[1][3]

Q2: What are the common mechanisms of acquired resistance to ADCs?

Acquired resistance to ADCs is a multifaceted problem that can arise from various alterations within the cancer cell.[4] These mechanisms can be broadly categorized as follows:

  • Antigen-Related Resistance: This includes the downregulation, mutation, or complete loss of the target antigen on the cancer cell surface, which prevents the ADC from binding effectively.[5][6]

  • Impaired Internalization and Trafficking: The ADC, once bound to the antigen, may not be efficiently internalized into the cell.[7][8] Alterations in endocytic pathways, such as a shift from clathrin-mediated to caveolin-1-mediated endocytosis, can lead to improper trafficking and reduced delivery of the payload to the lysosome.[8][9]

  • Inefficient Payload Release: Once inside the lysosome, the linker connecting the antibody to the payload may not be efficiently cleaved, or the payload may not be effectively transported out of the lysosome into the cytoplasm.[10]

  • Payload-Specific Resistance: Cancer cells can develop resistance to the cytotoxic payload itself. For tubulin-targeting agents like this compound, this could involve mutations in tubulin subunits or changes in tubulin isotype expression. Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or activation of pro-survival signaling pathways can also confer resistance.[6][9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and MRP1, can actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration and efficacy.[4][5] While this compound is designed to be a poor substrate for P-gp, resistance mediated by other transporters cannot be entirely ruled out.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound-based ADCs and provides actionable steps to investigate and potentially overcome them.

Issue 1: Decreased efficacy of this compound-based ADC in our cell line model over time.

This is a classic sign of acquired resistance. The following steps will help you characterize the resistance mechanism.

Troubleshooting Workflow:

Troubleshooting Workflow for ADC Resistance start Decreased ADC Efficacy Observed check_antigen 1. Assess Target Antigen Expression (Flow Cytometry, Western Blot) start->check_antigen antigen_down Antigen Downregulated check_antigen->antigen_down no_change No Change in Antigen check_antigen->no_change No Change solution_antigen Potential Solution: - Bispecific ADC - Combination therapy to upregulate antigen antigen_down->solution_antigen check_internalization 2. Evaluate ADC Internalization (Confocal Microscopy, pH-sensitive dyes) no_change->check_internalization internalization_impaired Internalization Impaired check_internalization->internalization_impaired check_payload_activity 3. Test Sensitivity to Free this compound Payload (Cytotoxicity Assay) check_internalization->check_payload_activity Internalization Normal solution_internalization Potential Solution: - Engineer ADC for enhanced internalization - Combination with agents modulating endocytosis internalization_impaired->solution_internalization payload_resistant Resistant to Free Payload check_payload_activity->payload_resistant investigate_efflux 4b. Assess Drug Efflux Pump Activity (Efflux Assays with known inhibitors) check_payload_activity->investigate_efflux Sensitive to Free Payload investigate_payload_mech 4a. Investigate Payload Resistance Mechanisms (Tubulin sequencing, Apoptosis assays, Pathway analysis) payload_resistant->investigate_payload_mech solution_payload Potential Solution: - Switch to ADC with a different payload - Combination with inhibitors of survival pathways (e.g., STAT3 inhibitors) investigate_payload_mech->solution_payload

Caption: A step-by-step workflow for troubleshooting acquired resistance to ADCs.

Step-by-Step Investigation:

  • Confirm Resistance: Perform a dose-response cytotoxicity assay to confirm the shift in the half-maximal inhibitory concentration (IC50) of the this compound-based ADC in your resistant cell line compared to the parental, sensitive line.

  • Assess Target Antigen Levels:

    • Method: Use flow cytometry to quantify the surface expression of the target antigen. Compare the mean fluorescence intensity (MFI) between the resistant and parental cell lines.

    • Interpretation: A significant decrease in MFI in the resistant line suggests antigen downregulation or loss as the primary resistance mechanism.[5]

  • Evaluate ADC Internalization and Trafficking:

    • Method: Label your ADC with a fluorescent dye (e.g., Alexa Fluor 488) and visualize its uptake and localization using confocal microscopy in both cell lines over time. Co-stain with lysosomal markers (e.g., LysoTracker Red) to assess co-localization.

    • Interpretation: If the ADC remains on the cell surface or does not co-localize with lysosomes in the resistant line, this points to a defect in internalization or trafficking.[9]

  • Determine Payload Sensitivity:

    • Method: Perform a cytotoxicity assay using the free this compound payload on both parental and resistant cell lines.

    • Interpretation:

      • Resistant cells remain sensitive to free this compound: This indicates the resistance mechanism likely involves steps upstream of the payload's action, such as antigen binding, internalization, or payload release.

      • Resistant cells show cross-resistance to free this compound: This strongly suggests a payload-specific resistance mechanism, such as a tubulin mutation or upregulation of survival pathways.[9]

Issue 2: Our this compound-ADC-resistant cell line is also resistant to the free this compound payload. What are the next steps?

This points to a payload-specific resistance mechanism. Here’s how to investigate further:

Potential Signaling Pathway Alterations:

Upregulation of survival signaling pathways can counteract the cytotoxic effects of the payload. For instance, the STAT3 pathway has been implicated in resistance to tubulin-targeting agents.[9]

STAT3 Survival Pathway in ADC Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIFR LIFR STAT3 STAT3 LIFR->STAT3 Activation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization This compound This compound Payload Microtubules Microtubule Disruption This compound->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Induction AntiApoptotic Anti-Apoptotic Genes (Bcl-2, Mcl-1, Survivin) pSTAT3_dimer->AntiApoptotic Upregulation AntiApoptotic->Apoptosis Inhibition

Caption: Upregulation of the STAT3 pathway can inhibit apoptosis induced by this compound.

Investigation Strategies:

  • Analyze Tubulin:

    • Method: Sequence the alpha and beta-tubulin genes in both sensitive and resistant cells to identify potential mutations that prevent this compound binding.

    • Method: Use Western blotting to check for changes in the expression levels of different tubulin isotypes.

  • Assess Apoptotic Pathways:

    • Method: Use Western blotting to measure the levels of anti-apoptotic proteins like Bcl-xL, Bcl-2, and Mcl-1.

    • Interpretation: Increased levels of these proteins in resistant cells can block the apoptotic cascade initiated by this compound.[9]

  • Examine Survival Signaling:

    • Method: Perform phospho-protein arrays or Western blots for key nodes in survival pathways, such as pSTAT3, pAkt, and pERK.

    • Interpretation: Hyper-activation of these pathways in resistant cells suggests they are compensating for the cytotoxic stress.[6][9]

Overcoming Payload Resistance:

  • Combination Therapy: Combine the this compound-based ADC with inhibitors of the identified survival pathway (e.g., a STAT3 inhibitor like napabucasin).[9]

  • Sequential ADC Therapy: Treat with a second ADC targeting the same antigen but with a payload that has a different mechanism of action (e.g., a DNA-damaging agent).[6][11]

Quantitative Data Summary

The following tables provide representative data from experiments investigating acquired resistance to a hypothetical anti-TargetX-SC209 ADC.

Table 1: Cytotoxicity of Anti-TargetX-SC209 ADC and Free this compound

Cell LineTreatmentIC50 (nM)Fold Resistance
ParentalAnti-TargetX-SC2095.2-
ResistantAnti-TargetX-SC209156.030.0
ParentalFree this compound3.8-
ResistantFree this compound4.11.1

This data suggests the primary resistance mechanism is not related to the payload's direct activity, as the resistant line remains sensitive to the free drug.

Table 2: TargetX Antigen Expression

Cell LineMean Fluorescence Intensity (MFI)% Positive Cells
Parental8,50098%
Resistant95025%

This data indicates significant downregulation of the target antigen in the resistant cell line.

Key Experimental Protocols

Protocol 1: Generation of ADC-Resistant Cell Lines

  • Initial Culture: Culture the parental cancer cell line in standard growth medium.

  • Chronic Exposure: Continuously expose the cells to the this compound-based ADC, starting at a concentration equal to the IC20 (concentration that inhibits 20% of growth).

  • Dose Escalation: Once the cells have recovered and are growing steadily, gradually increase the concentration of the ADC in a stepwise manner. Allow the culture to stabilize at each new concentration.

  • Selection: Continue this process over several months until the cells can proliferate in the presence of an ADC concentration that is at least 10-fold higher than the original IC50.

  • Characterization: Isolate and expand single-cell clones. Confirm the resistant phenotype by performing a cytotoxicity assay and comparing the IC50 to the parental cell line.

Protocol 2: In Vitro Cytotoxicity Assay

  • Cell Seeding: Seed parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of the this compound-based ADC and the free this compound payload in the appropriate cell culture medium.

  • Treatment: Remove the medium from the cells and add the drug dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period determined by the cell line's doubling time (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a commercially available reagent (e.g., CellTiter-Glo®, resazurin).

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.

Protocol 3: Flow Cytometry for Surface Antigen Expression

  • Cell Preparation: Harvest parental and resistant cells and prepare single-cell suspensions.

  • Blocking: Incubate the cells with an Fc receptor blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Staining: Incubate the cells with a fluorescently-conjugated primary antibody specific for the target antigen (or an unconjugated primary followed by a fluorescently-conjugated secondary antibody). Include an isotype control.

  • Data Acquisition: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Gate on the live cell population and compare the histogram of fluorescence intensity for the target antigen between the parental and resistant cell lines. Record the Mean Fluorescence Intensity (MFI) and the percentage of positive cells.

References

Technical Support Center: Mitigating Off-Target Toxicity of the SC209 Payload

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target toxicity of the SC209 payload.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound payload and its primary on-target effect?

This compound, a derivative of 3-aminophenyl hemiasterlin, is a potent tubulin inhibitor.[1] Its primary on-target mechanism of action is the disruption of microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis. It is utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1]

Q2: What are the known off-target toxicities associated with the this compound payload based on clinical data?

Clinical trial data from STRO-002, an ADC utilizing the this compound payload, has provided insights into its off-target toxicity profile in humans. The most frequently reported treatment-related adverse events include neutropenia (decrease in neutrophils), arthralgia (joint pain), peripheral neuropathy (nerve damage), and fatigue.[1][2][3] Ocular toxicity has not been a significant signal in clinical studies with STRO-002.[2]

Q3: How does the off-target toxicity profile of this compound compare to other common ADC payloads like MMAE and DM1?

PayloadCommon Off-Target Toxicities
This compound Neutropenia, Arthralgia, Peripheral Neuropathy, Fatigue[1][2][3]
MMAE Peripheral Neuropathy, Neutropenia, Anemia[4][5]
DM1 Thrombocytopenia, Hepatotoxicity[4][5]

Q4: What are the primary mechanisms contributing to the off-target toxicity of ADCs carrying the this compound payload?

The off-target toxicity of this compound-ADCs can arise from several factors common to most ADCs:

  • Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of this compound, allowing the potent cytotoxin to affect healthy tissues.[4]

  • On-Target, Off-Tumor Toxicity: The target antigen of the ADC may be expressed at low levels on healthy cells, leading to unintended cell death in normal tissues.

  • Nonspecific Uptake: ADCs can be taken up by healthy cells, particularly in the liver and reticuloendothelial system, independent of target antigen expression.[6]

  • Bystander Effect: While beneficial for killing antigen-negative tumor cells, the diffusion of released this compound into adjacent healthy tissue can cause localized damage.[7]

Q5: How can linker chemistry be modified to reduce the off-target toxicity of this compound?

Linker design is a critical strategy for mitigating off-target toxicity.[8]

  • Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can reduce nonspecific uptake, particularly by the liver, and improve the ADC's pharmacokinetic profile.[6][9] Studies with MMAE-based ADCs have shown that increasing the PEG content in the linker leads to better tolerability and reduced nonspecific liver absorption.[6]

  • Linker Stability: Ensuring the linker is stable in circulation and is preferentially cleaved within the target tumor cell is crucial to minimize premature payload release.[8]

Troubleshooting Guides

Problem 1: High levels of hematological toxicity (neutropenia) are observed in preclinical models.

Possible Cause:

  • The this compound payload may be directly cytotoxic to hematopoietic progenitor cells in the bone marrow.

  • The ADC may have poor stability, leading to premature release of this compound in circulation.

Troubleshooting Steps:

  • Assess Direct Hematotoxicity of Free this compound: Perform a colony-forming cell (CFC) assay using human bone marrow mononuclear cells to determine the IC50 of free this compound on different hematopoietic progenitor lineages (e.g., CFU-GM for granulocytes/macrophages, BFU-E for erythrocytes).

  • Evaluate ADC Stability: Incubate the this compound-ADC in plasma from the preclinical species and measure the amount of released payload over time using LC-MS/MS.

  • Modify the Linker: If linker instability is confirmed, consider re-engineering the linker with a more stable chemistry or incorporating hydrophilic spacers to alter its properties.

Problem 2: Signs of neurotoxicity are observed in animal studies.

Possible Cause:

  • This compound, as a tubulin inhibitor, can interfere with microtubule function in neurons, which is essential for axonal transport.

  • Nonspecific uptake of the ADC or free payload by neuronal cells.

Troubleshooting Steps:

  • In Vitro Neurite Outgrowth Assay: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) and treat with a dose range of free this compound and the this compound-ADC. Quantify neurite length and number to assess direct neurotoxic effects.

  • Evaluate ADC Uptake in Neuronal Cells: Use fluorescently labeled ADC to visualize and quantify its uptake in neuronal cell cultures.

  • Consider a Brain-Penetrant ADC Strategy (if applicable for the target): If the target is expressed in the brain, this could be an on-target effect. If not, focus on improving the peripheral stability and reducing nonspecific uptake of the ADC.

Problem 3: The therapeutic window of the this compound-ADC is narrow due to off-target toxicity.

Possible Cause:

  • A combination of the factors mentioned above (hematotoxicity, neurotoxicity, linker instability, nonspecific uptake).

  • The bystander effect may be causing excessive damage to healthy tissue surrounding the tumor.

Troubleshooting Steps:

  • Systematic Evaluation of Off-Target Effects: Conduct a comprehensive panel of in vitro assays as detailed in the experimental protocols below to pinpoint the primary driver of toxicity.

  • Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR may reduce overall toxicity while maintaining efficacy.

  • Engineer the Antibody: Consider affinity maturation to increase binding to the tumor antigen and reduce binding to any low-level expression on healthy tissues. Alternatively, explore bispecific antibody formats to enhance tumor specificity.

  • Modulate the Bystander Effect: If the bystander effect is too potent, consider using a non-cleavable linker. This will result in the release of an amino acid-linker-payload catabolite, which is often less cell-permeable, thereby reducing its ability to diffuse into and kill neighboring healthy cells.

Experimental Protocols

Protocol 1: In Vitro Hematotoxicity Assessment using Colony-Forming Cell (CFC) Assay

Objective: To determine the cytotoxic effect of the this compound payload and this compound-ADC on human hematopoietic progenitor cells.

Methodology:

  • Thaw cryopreserved human bone marrow mononuclear cells (BMMCs).

  • Prepare a dilution series of free this compound payload and the this compound-ADC in a suitable culture medium.

  • Add the BMMCs to a methylcellulose-based medium containing cytokines to support the growth of different hematopoietic colonies.

  • Add the different concentrations of the test articles to the BMMC-methylcellulose mixture.

  • Plate the mixtures in 35 mm culture dishes.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14 days.

  • After incubation, count the number of colonies for each progenitor type (e.g., CFU-GM, BFU-E) under a microscope.

  • Calculate the IC50 value for each progenitor type by plotting the percentage of colony inhibition against the concentration of the test article.

Protocol 2: In Vitro Neurotoxicity Assessment using a Neurite Outgrowth Assay

Objective: To evaluate the potential of the this compound payload and this compound-ADC to induce neurotoxicity.

Methodology:

  • Plate a neuronal cell line (e.g., human SH-SY5Y cells differentiated to a neuronal phenotype) or primary neurons in a 96-well plate.

  • Allow the cells to adhere and extend neurites for 24-48 hours.

  • Prepare a dilution series of the free this compound payload and the this compound-ADC.

  • Treat the cells with the test articles for 72-96 hours.

  • Fix the cells and perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the total number of neurons, neurite length per neuron, and the number of neurite branches.

  • Determine the concentration at which a significant reduction in neurite outgrowth is observed.

Protocol 3: Bystander Effect Evaluation using a Co-culture System

Objective: To assess the ability of the this compound payload, when released from target-positive cells, to kill neighboring target-negative cells.

Methodology:

  • Genetically engineer the target-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • In a 96-well plate, co-culture the target-positive cells and the GFP-expressing target-negative cells at a defined ratio (e.g., 1:1).

  • As controls, plate each cell line individually.

  • Treat the co-cultures and monocultures with a dilution series of the this compound-ADC. The concentration range should be chosen such that the ADC has minimal direct cytotoxic effect on the target-negative cells in monoculture.

  • Incubate the plates for 72-120 hours.

  • At the end of the incubation, quantify the viability of the target-negative (GFP-positive) cells in the co-culture using flow cytometry or a high-content imaging system.

  • Compare the viability of the target-negative cells in the co-culture to their viability in the monoculture treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC This compound-ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking SC209_released Released this compound Lysosome->SC209_released Linker Cleavage Tubulin Tubulin Dimers SC209_released->Tubulin Binding & Inhibition Microtubules Microtubules Tubulin->Microtubules Disruption of Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action of an this compound-ADC.

Experimental_Workflow start Start: Observe High In Vivo Toxicity q1 Is it Hematotoxicity? start->q1 p1 Protocol 1: CFC Assay q1->p1 Yes q2 Is it Neurotoxicity? q1->q2 No mitigate Implement Mitigation Strategy: - Modify Linker - Optimize DAR - Engineer Antibody p1->mitigate p2 Protocol 2: Neurite Outgrowth Assay q2->p2 Yes q3 Is it due to Linker Instability? q2->q3 No p2->mitigate p3 Plasma Stability Assay q3->p3 Yes q3->mitigate No/Other p3->mitigate end End: Reduced Off-Target Toxicity mitigate->end

Caption: Troubleshooting workflow for this compound-ADC off-target toxicity.

Logical_Relationship cluster_factors Factors Influencing Off-Target Toxicity Payload Payload Potency (this compound) Toxicity Off-Target Toxicity Payload->Toxicity Linker Linker Chemistry (Stability, Hydrophilicity) Linker->Toxicity Antibody Antibody Properties (Affinity, Specificity) Antibody->Toxicity DAR Drug-to-Antibody Ratio (DAR) DAR->Toxicity

Caption: Key factors contributing to this compound-ADC off-target toxicity.

References

Technical Support Center: Optimizing the Pharmacokinetics of SC209 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments aimed at improving the pharmacokinetics of SC209 antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in an ADC?

This compound, also known as 3-aminophenyl hemiasterlin, is a potent tubulin-targeting cytotoxic agent.[1][2] In the context of an antibody-drug conjugate (ADC), this compound serves as the "payload" or "warhead" that is delivered specifically to cancer cells.[1] It is attached to a monoclonal antibody via a linker.[1] Once the ADC binds to a target antigen on a cancer cell and is internalized, the linker is cleaved, releasing this compound to exert its cell-killing effect by inhibiting tubulin polymerization.[1][3] An example of an ADC utilizing this payload is STRO-002, which targets Folate Receptor Alpha (FolRα).[1]

Q2: What are the known advantages of the this compound payload?

This compound has several properties that make it a desirable payload for ADCs:

  • Reduced potential for drug efflux: It is a weak substrate for the P-glycoprotein 1 (P-gp) drug pump, which is a common mechanism of drug resistance in cancer cells.[1][2][4][5]

  • High potency: this compound is a potent inhibitor of tubulin polymerization, similar to other commonly used payloads like MMAE and maytansine.[1]

  • Bystander effect: When released from the target cell, this compound can diffuse into and kill neighboring antigen-negative tumor cells, which is beneficial for treating heterogeneous tumors.[1][6]

Q3: What is the general mechanism of action for an this compound ADC like STRO-002?

The mechanism of action for an this compound ADC involves several steps:

  • The ADC circulates in the bloodstream.

  • The antibody component of the ADC specifically binds to a target antigen (e.g., FolRα for STRO-002) on the surface of a tumor cell.[3]

  • The ADC-antigen complex is internalized by the cell, typically through the endosomal-lysosomal pathway.[1][3]

  • Inside the cell, the linker connecting the antibody to this compound is cleaved by cellular enzymes (e.g., proteases).[4][6]

  • The released this compound payload inhibits tubulin polymerization, leading to cell cycle arrest and ultimately, apoptosis (cell death).[1]

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Pathway ADC This compound ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking This compound Released this compound Lysosome->this compound 4. Linker Cleavage & Payload Release This compound->BystanderCell 7. Bystander Effect Tubulin Tubulin Polymerization This compound->Tubulin 5. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Figure 1: Mechanism of action for an this compound ADC.

Troubleshooting Guide

Problem 1: Rapid clearance of the ADC from circulation and low exposure.

  • Question: My this compound ADC is clearing from the plasma much faster than expected, leading to poor tumor exposure. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Potential Causes:

      • High Drug-to-Antibody Ratio (DAR): Higher DAR values can increase the hydrophobicity of the ADC, leading to faster clearance, often through the liver.[7]

      • Linker Instability: The linker may be prematurely cleaved in the systemic circulation, releasing the payload and altering the ADC's properties.[8] While the linker in STRO-002 is reported to be highly stable, variations in linker chemistry can affect this.[4][5]

      • Aggregation: The ADC preparation may contain aggregates, which are rapidly cleared by the reticuloendothelial system.

      • Non-specific Uptake: The ADC may be taken up by non-target cells, contributing to clearance.[8]

    • Troubleshooting Steps:

      • Optimize DAR: Synthesize ADCs with a lower DAR and compare their pharmacokinetic profiles. While higher DARs can increase potency, a lower DAR may improve circulation time.[7]

      • Evaluate Linker Stability: Perform in vitro plasma stability assays to assess the rate of payload deconjugation. If the linker is unstable, consider alternative linker chemistries.

      • Characterize ADC Homogeneity: Use size exclusion chromatography (SEC) to check for aggregates in your ADC preparation. If aggregation is an issue, optimize buffer conditions or conjugation chemistry.

      • Assess Non-specific Binding: Evaluate the binding of your ADC to target-negative cell lines in vitro to understand the potential for non-specific uptake.

Problem 2: The this compound ADC shows lower than expected efficacy in vivo, despite good in vitro potency.

  • Question: My this compound ADC is highly potent against cancer cell lines in vitro, but it's not showing significant tumor growth inhibition in my xenograft model. What could be the issue?

  • Answer:

    • Potential Causes:

      • Poor Tumor Penetration: The large size of ADCs can limit their ability to penetrate dense solid tumors.[9]

      • Insufficient Payload Delivery: Even if the ADC reaches the tumor, it may not be internalized and release the payload efficiently.[9]

      • Low Target Antigen Expression: The level of target antigen expression in the in vivo model may be lower than in the cell lines used for in vitro studies.[8]

      • Suboptimal Dosing Regimen: The dose and schedule of administration may not be optimal for achieving a therapeutic concentration of the payload in the tumor.[9]

    • Troubleshooting Steps:

      • Analyze ADC Distribution: Perform biodistribution studies using a radiolabeled or fluorescently-labeled version of your ADC to quantify tumor uptake and distribution.

      • Confirm Target Expression in Vivo: Use immunohistochemistry (IHC) or other methods to verify that the target antigen is highly and homogeneously expressed in the tumor tissue of your animal model.

      • Optimize Dosing: Conduct dose-ranging and fractionation studies. Sometimes, administering the total dose in smaller, more frequent fractions can improve tolerability and efficacy.[9]

      • Evaluate Payload Release: Measure the concentration of free this compound in tumor tissue over time to confirm that the linker is being cleaved and the payload is being released at the target site.[1]

Problem 3: Off-target toxicity is observed at doses required for efficacy.

  • Question: I'm observing significant toxicity in my animal models (e.g., weight loss, hematopoietic toxicity) at doses where I see anti-tumor activity, resulting in a narrow therapeutic index. How can I address this?

  • Answer:

    • Potential Causes:

      • Premature Payload Release: As mentioned, linker instability in circulation can lead to systemic release of the potent this compound payload, causing toxicity to healthy tissues.[8]

      • On-target, Off-tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity.[8]

      • Non-specific Uptake: The ADC may be taken up by healthy cells through mechanisms independent of target binding, such as the neonatal Fc receptor (FcRn) pathway or uptake by macrophages.

    • Troubleshooting Steps:

      • Improve Linker Stability: This is a critical step. Re-evaluate and potentially re-engineer the linker to ensure it remains stable in circulation and only releases the payload in the tumor microenvironment.

      • Select a Better Target: An ideal ADC target should have high expression on tumor cells and minimal to no expression on healthy tissues.[8] Thoroughly profile the expression of your target antigen in a wide range of normal tissues.

      • Modify the Antibody: Consider engineering the Fc region of the antibody to reduce binding to Fc receptors on immune cells, which can sometimes contribute to off-target effects.

      • Site-Specific Conjugation: Using site-specific conjugation technologies can produce more homogeneous ADCs with a defined DAR, which may have a better safety profile compared to stochastic conjugation methods.[7] STRO-002, for example, is a homogeneous ADC with a DAR of 4.[1]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of STRO-002, an ADC that utilizes the this compound payload.

ParameterValueSpeciesStudy DetailsReference
Half-life (T1/2) 6.4 daysMice (SCID Beige)Single intravenous dose at 5 mg/kg.[1]
Clearance Rate 9.6 mL/day/kgMice (SCID Beige)Single intravenous dose at 5 mg/kg.[1]
In-circulation Stability No change in DAR for up to 21 daysMiceN/A[1]
Free this compound in Plasma Not detected (LLOQ, 0.02 ng/mL)Mice (tumor-bearing)Single IV bolus dose of 5 mg/kg STRO-002.[1]
Free this compound in Tumor DetectedMice (tumor-bearing)Single IV bolus dose of 5 mg/kg STRO-002.[1]

Key Experimental Protocols

1. In Vivo Pharmacokinetic and Stability Assessment

  • Objective: To determine the half-life, clearance, and in-circulation stability of an this compound ADC.

  • Methodology (based on STRO-002 studies):

    • Animal Model: Use non-tumor bearing mice (e.g., SCID Beige).

    • Dosing: Administer a single intravenous (IV) bolus dose of the ADC (e.g., 5 mg/kg).

    • Sample Collection: Collect blood samples at various time points post-injection (e.g., 0, 4, 8, 24, 48, 72, 168, 336, 504 hours).

    • Analysis of Total Antibody: Quantify the plasma concentration of the total ADC antibody over time using a human Fc-specific ELISA.

    • Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate pharmacokinetic parameters such as half-life (T1/2) and clearance rate.

    • DAR Stability: At each time point, analyze the ADC in the plasma samples using a technique like Hydrophobic Interaction Chromatography (HIC) to determine the average DAR and confirm that the payload is not being prematurely released.

2. In Vitro Cytotoxicity Assay

  • Objective: To determine the potency of the this compound ADC against target-positive and target-negative cancer cell lines.

  • Methodology:

    • Cell Lines: Use a cancer cell line that expresses the target antigen (e.g., Igrov1 for FolRα) and a negative control cell line.

    • Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of the this compound ADC, free this compound payload, and a non-targeting control ADC for a specified period (e.g., 72-120 hours).

    • Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

    • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression model to determine the EC50 (half-maximal effective concentration) value.

PK_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Stability Plasma Stability Assay Tox_Study Toxicology Study (Health Monitoring) Stability->Tox_Study Cytotoxicity Cytotoxicity Assay Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy_Study Binding Antigen Binding Assay PK_Study Pharmacokinetic Study (Blood Sampling) Binding->PK_Study Data_Analysis Calculate PK Parameters (Half-life, Clearance) PK_Study->Data_Analysis TI_Determination Determine Therapeutic Index Efficacy_Study->TI_Determination Tox_Study->TI_Determination Optimization Lead Candidate Optimization Data_Analysis->Optimization TI_Determination->Optimization ADC_Prep This compound ADC Preparation ADC_Prep->Stability ADC_Prep->Cytotoxicity ADC_Prep->Binding

Figure 2: General workflow for pharmacokinetic evaluation of an this compound ADC.

References

Technical Support Center: Enhancing SC209 ADC Stability in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) containing the cytotoxic payload SC209. The focus is on understanding and improving the stability of these ADCs in a plasma environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of ADC is it typically a part of?

A1: this compound, also known as 3-aminophenyl hemiasterlin, is a potent synthetic analog of a natural marine product that acts as a tubulin-targeting cytotoxin.[1][2] It is used as the cytotoxic payload in Antibody-Drug Conjugates (ADCs). A notable example is STRO-002 (Luveltamab tazevibulin), which is an ADC designed to target Folate Receptor Alpha (FolRα), a protein often overexpressed in ovarian and endometrial cancers.[3][4][5] In STRO-002, this compound is attached to the antibody via a cleavable linker.[3][5]

Q2: Why is plasma stability a critical attribute for an this compound ADC?

A2: The plasma stability of an ADC is paramount for its safety and efficacy.[6][7][8] An ideal ADC should remain intact in the systemic circulation to ensure that the cytotoxic payload (this compound) is delivered specifically to the target tumor cells.[6][] Premature release of this compound into the bloodstream can lead to off-target toxicity, where healthy tissues are damaged, and a reduced therapeutic window.[10][11] Conversely, a stable ADC ensures that the maximum possible dose of the cytotoxin reaches the intended target, thereby enhancing its anti-tumor activity.[12]

Q3: What are the key factors that influence the plasma stability of an this compound ADC?

A3: Several factors can impact the stability of an ADC in plasma:

  • Linker Chemistry: The type of linker used to attach this compound to the antibody is crucial.[6][13] Cleavable linkers, such as the valine-citrulline (val-cit) linker used in STRO-002, are designed to be stable in plasma but susceptible to cleavage by enzymes like cathepsins found inside tumor cells.[3] The stability of these linkers can vary between species.

  • Conjugation Site: The specific site on the antibody where the linker-drug is attached can influence the stability of the antibody-linker interface.[6][14] Site-specific conjugation technologies can lead to more homogeneous and stable ADCs.[15]

  • Drug-to-Antibody Ratio (DAR): The number of this compound molecules per antibody can affect the ADC's physicochemical properties.[6] High DAR values can increase hydrophobicity, potentially leading to aggregation and faster clearance from circulation.[][12]

  • Antibody Backbone: The intrinsic properties of the monoclonal antibody itself can also play a role in the overall stability of the ADC.[12]

Q4: How stable is the this compound-containing ADC, STRO-002, in plasma?

A4: Preclinical studies have demonstrated that STRO-002 is highly stable in circulation. In mice, it has shown no change in its Drug-to-Antibody Ratio (DAR) for up to 21 days and has a half-life of approximately 6.4 days.[3][5] In vitro studies have also confirmed its stability in human and cynomolgus monkey plasma, with the DAR remaining stable for up to 21 days.[4][16]

Troubleshooting Guide

This guide addresses common issues encountered during the preclinical assessment of this compound ADC plasma stability.

Problem Potential Cause(s) Recommended Action(s)
Rapid loss of this compound payload in mouse plasma but not in human plasma. Species-specific differences in plasma enzymes. Some linkers, like certain valine-citrulline linkers, can be susceptible to cleavage by mouse carboxylesterases which are not as active in human plasma.1. Confirm the exact linker structure. 2. Perform comparative stability studies in plasma from different species (e.g., human, cynomolgus monkey, rat, mouse). 3. If mouse-specific instability is confirmed, consider using a different preclinical species for efficacy/toxicology studies or re-evaluating the linker design.
High levels of ADC aggregation observed during plasma incubation. 1. High Drug-to-Antibody Ratio (DAR) leading to increased hydrophobicity.[][12] 2. Suboptimal formulation (e.g., pH, excipients). 3. Frequent freeze-thaw cycles of the ADC sample.[10]1. Analyze the aggregation rate as a function of DAR to identify an optimal DAR value. 2. Optimize the formulation buffer to enhance solubility and stability. 3. Minimize freeze-thaw cycles. Aliquot ADC samples before storage.
Discrepancy between free payload measurement and DAR loss. The released payload may be unstable or may bind to other plasma proteins (e.g., albumin), making it difficult to quantify accurately.[14] This can lead to an underestimation of payload release if only the free drug is measured.1. Use multiple analytical methods to get a complete picture. Measure total antibody, conjugated antibody (to calculate DAR), and free payload.[6] 2. Employ methods like Liquid Chromatography-Mass Spectrometry (LC-MS) which can characterize different ADC species and potential payload-protein adducts.[14][17] 3. Assess the stability of the free this compound payload in plasma independently to understand its degradation kinetics.[12]
Inconsistent results in in vitro plasma stability assays. 1. Variability in plasma collection and handling (e.g., anticoagulant used, freeze-thaw cycles). 2. Assay variability (e.g., sample preparation, instrument performance).1. Standardize the protocol for plasma sourcing, handling, and storage. 2. Include appropriate controls in each assay run (e.g., a reference ADC with known stability, vehicle controls). 3. Validate the analytical methods (e.g., ELISA, LC-MS) for precision, accuracy, and linearity.

Experimental Protocols & Data

Protocol: In Vitro ADC Plasma Stability Assessment

This protocol outlines a general procedure for evaluating the stability of an this compound ADC in plasma.

  • Preparation:

    • Thaw plasma (e.g., human, mouse) from frozen stocks at 37°C.

    • Centrifuge the plasma to remove any cryoprecipitates.

    • Prepare the this compound ADC at a stock concentration in a suitable formulation buffer.

  • Incubation:

    • Spike the this compound ADC into the plasma to achieve a final concentration relevant to in vivo studies (e.g., 50 µg/mL).

    • Incubate the mixture in a controlled environment at 37°C.

    • At designated time points (e.g., 0, 24, 48, 96, 168 hours), draw aliquots of the plasma/ADC mixture.

    • Immediately freeze the aliquots at -80°C to stop any further degradation until analysis.

  • Analysis:

    • Method 1: ELISA for Conjugated Antibody:

      • Use a sandwich ELISA format. One antibody captures the ADC, and a second antibody, conjugated to an enzyme and specific for the payload or a linker component, is used for detection.

      • This method quantifies the amount of intact, payload-conjugated ADC remaining at each time point.

    • Method 2: LC-MS for DAR and Free Payload:

      • DAR Analysis: The ADC is captured from the plasma (e.g., using Protein A beads).[17] After elution and reduction of the antibody, the light and heavy chains are analyzed by LC-MS to determine the distribution of drug-loaded species and calculate the average DAR.[17]

      • Free Payload Analysis: The plasma sample is subjected to protein precipitation followed by solid-phase extraction to isolate the free this compound payload. The concentration is then determined by LC-MS/MS.[6]

Data Summary: STRO-002 Plasma Stability

The following table summarizes the reported stability data for STRO-002, the ADC containing this compound.

Matrix Time Parameter Measured Result Reference
Mouse (in vivo)Up to 21 daysDrug-to-Antibody Ratio (DAR)Stable, DAR of ~4 retained[3][4][5]
Human Plasma (in vitro)Up to 21 daysDrug-to-Antibody Ratio (DAR)Stable, DAR of ~4 retained[4][16]
Cynomolgus Monkey Plasma (in vitro)Up to 21 daysDrug-to-Antibody Ratio (DAR)Stable, DAR of ~4 retained[4][16]

Visualizations

Signaling & Experimental Diagrams

ADC_Mechanism ADC This compound ADC in Circulation Binding Binding to FolRα Receptor ADC->Binding Targeting TargetCell Tumor Cell (FolRα positive) Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Release This compound Payload Released Cleavage->Release Apoptosis Tubulin Disruption & Cell Death Release->Apoptosis Cytotoxicity

Caption: Mechanism of action for an this compound ADC targeting a tumor cell.

Stability_Workflow cluster_analysis Analysis Methods Start Start: this compound ADC Sample Incubate Incubate ADC in Plasma (Human, Mouse, etc.) at 37°C Start->Incubate Timepoints Collect Aliquots at Various Time Points (0, 24, 48h...) Incubate->Timepoints ELISA ELISA: Quantify Intact ADC Timepoints->ELISA LCMS LC-MS: 1. Determine Avg. DAR 2. Quantify Free this compound Timepoints->LCMS Report Report: - DAR over time - Free payload concentration - Stability half-life ELISA->Report LCMS->Report

Caption: Experimental workflow for in vitro plasma stability assessment.

References

SC209 ADC Linker Design Modification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the performance of Antibody-Drug Conjugates (ADCs) utilizing the SC209 payload through linker design modifications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent tubulin-targeting cytotoxin, specifically a 3-aminophenyl hemiasterlin derivative, used as a payload in ADCs.[1][2][3] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis of cancer cells.[1] A key advantage of this compound is its reduced potential for efflux by the P-glycoprotein 1 (Pgp-1) drug pump, which can help overcome certain mechanisms of drug resistance.[1][2][3]

Q2: What is the role of the linker in an this compound ADC?

A2: The linker is a critical component that connects the this compound payload to the monoclonal antibody.[][5] Its design is crucial for the overall performance of the ADC, influencing its stability in circulation, the efficiency of payload release at the tumor site, and its therapeutic index.[][5][6] The linker must be stable enough to prevent premature release of this compound in the bloodstream, which could cause systemic toxicity, while also allowing for efficient cleavage and release of the active payload once the ADC has been internalized by the target cancer cell.[5][7]

Q3: What are the common types of linkers used with payloads like this compound?

A3: Payloads like this compound are typically conjugated using either cleavable or non-cleavable linkers.[][6]

  • Cleavable linkers are designed to be broken by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH in lysosomes or the presence of specific enzymes like cathepsins.[5][8] An example is the SC239 linker used in the STRO-002 ADC, which is an enzymatically cleavable linker.[1][9] This type of linker can facilitate a "bystander effect," where the released payload can kill neighboring tumor cells that may not express the target antigen.[1]

  • Non-cleavable linkers remain attached to the payload and an amino acid residue after proteolytic degradation of the antibody in the lysosome.[5][10] This approach generally offers greater plasma stability and may reduce off-target toxicity.[10]

Q4: How does linker hydrophobicity impact this compound ADC performance?

A4: The hydrophobicity of the linker-payload combination can significantly affect the pharmacokinetic properties of an ADC.[6] Highly hydrophobic ADCs have a tendency to aggregate and are more rapidly cleared from circulation, reducing their efficacy.[6] Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker design can help to mitigate this issue, improving solubility and overall ADC performance.[6]

Troubleshooting Guides

Issue 1: Low in vitro cytotoxicity of the this compound ADC despite high antibody affinity.

Potential Cause Troubleshooting Step
Inefficient internalization of the ADC Confirm target receptor-mediated endocytosis of the antibody. Use a fluorescently labeled ADC to visualize and quantify internalization via flow cytometry or microscopy.
Inefficient linker cleavage and payload release If using a cleavable linker, ensure the appropriate cleavage conditions are met in the assay (e.g., presence of necessary lysosomal enzymes). Consider switching to a linker with a different cleavage mechanism (e.g., pH-sensitive vs. enzyme-cleavable). For non-cleavable linkers, confirm lysosomal degradation of the antibody.[5][10]
Low Drug-to-Antibody Ratio (DAR) Characterize the DAR of your ADC batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. Optimize the conjugation reaction to achieve a higher DAR, typically aiming for a DAR of 4 for cysteine-conjugated ADCs.[11]

Issue 2: High off-target toxicity or poor in vivo tolerability.

Potential Cause Troubleshooting Step
Premature payload release in circulation The linker may be unstable in plasma. Evaluate the stability of the ADC in plasma over time. Consider redesigning the linker to be more stable, for example, by using a non-cleavable linker or a more stable cleavable linker chemistry.[5][8]
High hydrophobicity leading to non-specific uptake The ADC may be aggregating or being taken up non-specifically by tissues like the liver.[6] Incorporate hydrophilic spacers, such as PEG, into the linker to increase solubility and reduce non-specific binding.[6]
High Drug-to-Antibody Ratio (DAR) A high DAR can lead to faster clearance and increased toxicity.[11] If the DAR is above 4-8, consider optimizing the conjugation process to produce ADCs with a lower, more homogeneous DAR.[11]

Issue 3: ADC aggregation and poor solubility.

Potential Cause Troubleshooting Step
Hydrophobicity of the linker-payload The this compound payload and the linker may be highly hydrophobic.[6] Introduce hydrophilic modifications to the linker, such as PEGylation, to improve the overall solubility of the ADC.[6]
Inconsistent conjugation Heterogeneous conjugation can lead to a mixed population of ADCs, some of which may be prone to aggregation.[7][12] Employ site-specific conjugation techniques to produce a more homogeneous ADC population.[7][11]
Inappropriate buffer conditions The formulation buffer may not be optimal for the ADC. Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation and maximizes stability.

Quantitative Data Summary

The following table presents hypothetical data illustrating how different linker modifications can impact the performance of an anti-Her2 ADC with the this compound payload.

Linker ModificationDrug-to-Antibody Ratio (DAR)In Vitro IC50 (nM) on Her2+ CellsBystander Killing (% Apoptosis of Her2- cells)Plasma Stability (% Intact ADC after 7 days)
Linker A (Standard vc-PAB) 3.81.245%85%
Linker B (vc-PAB with PEG4) 3.91.542%92%
Linker C (Non-cleavable SMCC) 3.72.55%98%
Linker D (pH-sensitive Hydrazone) 3.51.838%75%

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of this compound Linker to Monoclonal Antibody

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a phosphate-buffered saline (PBS) solution.

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a specific molar excess to partially reduce the interchain disulfide bonds.

    • Incubate the reaction at 37°C for 2 hours.

    • Remove the excess TCEP using a desalting column.

  • Linker-Payload Conjugation:

    • Dissolve the maleimide-functionalized this compound linker-payload in an organic solvent like DMSO.

    • Add the dissolved linker-payload to the reduced antibody solution at a defined molar ratio.

    • Allow the conjugation reaction to proceed at room temperature for 1 hour or at 4°C overnight.

  • Purification and Formulation:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.

    • Exchange the buffer to a suitable formulation buffer for storage and downstream applications.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at 280 nm and the characteristic absorbance wavelength of the this compound payload.

  • Measurement:

    • Measure the absorbance of the purified ADC solution at both wavelengths.

    • Measure the absorbance of the unconjugated antibody at 280 nm.

  • Calculation:

    • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

    • The DAR is the molar ratio of the payload to the antibody.

Protocol 3: In Vitro Cytotoxicity Assay

  • Cell Seeding:

    • Seed target cancer cells (e.g., SK-BR-3 for an anti-Her2 ADC) in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight in a cell culture incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free this compound payload in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the ADC and controls.

  • Incubation and Viability Measurement:

    • Incubate the plate for 72-120 hours.

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Bloodstream cluster_cell Target Cancer Cell ADC This compound ADC Receptor Tumor Antigen (e.g., FolRα) ADC->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release This compound Release Lysosome->Payload_Release 4. Linker Cleavage Tubulin Tubulin Polymerization Inhibition Payload_Release->Tubulin 5. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death Experimental_Workflow start Start: Design Linker Modifications conjugation Conjugate this compound-Linker to Antibody start->conjugation dar_analysis Determine DAR (UV-Vis, HIC) conjugation->dar_analysis aggregation_analysis Assess Aggregation (SEC) dar_analysis->aggregation_analysis in_vitro_assay In Vitro Cytotoxicity Assay (IC50) aggregation_analysis->in_vitro_assay stability_assay Plasma Stability Assay in_vitro_assay->stability_assay analysis Analyze and Compare Performance Data stability_assay->analysis in_vivo_studies In Vivo Efficacy and Tolerability Studies analysis->in_vivo_studies Optimized Candidate Troubleshooting_Flowchart start Start: Suboptimal ADC Performance issue Identify Primary Issue start->issue low_potency Low Potency issue->low_potency Low Potency high_toxicity High Toxicity issue->high_toxicity High Toxicity aggregation Aggregation issue->aggregation Aggregation check_dar Check DAR low_potency->check_dar check_stability Evaluate Plasma Stability high_toxicity->check_stability modify_linker_hydrophilicity Increase Linker Hydrophilicity (e.g., PEG) aggregation->modify_linker_hydrophilicity check_internalization Verify Internalization check_dar->check_internalization check_linker_cleavage Assess Linker Cleavage check_internalization->check_linker_cleavage optimize_dar Optimize DAR check_linker_cleavage->optimize_dar check_hydrophobicity Assess Hydrophobicity check_stability->check_hydrophobicity modify_linker_stability Modify Linker Stability check_hydrophobicity->modify_linker_stability use_site_specific_conjugation Use Site-Specific Conjugation modify_linker_hydrophilicity->use_site_specific_conjugation

References

Addressing solubility and aggregation issues with SC209 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SC209 Antibody-Drug Conjugates (ADCs). The following information is designed to help address common challenges related to solubility and aggregation that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can contribute to solubility and aggregation issues with this compound ADCs?

A1: The solubility and stability of this compound ADCs can be influenced by a combination of factors, primarily stemming from the physicochemical properties of the ADC components. Key contributors include:

  • Hydrophobicity of the Payload: The cytotoxic payload, this compound (3-aminophenyl hemiasterlin), like many potent cytotoxic agents, possesses a hydrophobic nature. When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), these hydrophobic patches can promote intermolecular interactions, leading to aggregation.[][2][3][4][5]

  • Linker Chemistry: The choice of linker used to attach this compound to the antibody plays a crucial role. Hydrophobic linkers can exacerbate aggregation tendencies.[][3][6]

  • Conjugation Method: Traditional conjugation methods that target lysine or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites. This heterogeneity can lead to inconsistent solubility profiles and an increased propensity for aggregation.[]

  • Buffer Conditions: Unfavorable buffer conditions, such as pH, ionic strength, and the absence of stabilizing excipients, can significantly impact the stability of the ADC and promote aggregation.[2][6] Holding the ADC at a pH near its isoelectric point will minimize its aqueous solubility.[2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, which is a primary driver for aggregation and reduced solubility.[7]

  • Storage and Handling: Improper storage conditions, including temperature fluctuations and exposure to light or agitation, can induce physical and chemical degradation, leading to aggregation.[3][5]

Q2: What is the general mechanism of action for an this compound ADC?

A2: STRO-002 is an example of an ADC that utilizes the this compound payload. The general mechanism of action for such an ADC is as follows:

  • Binding: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[8]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[8][9]

  • Trafficking and Payload Release: The complex is trafficked to intracellular compartments, such as lysosomes. Inside the lysosome, the linker connecting the antibody to the this compound payload is cleaved by cellular enzymes.[8][9]

  • Cytotoxicity: Once released, the free this compound cytotoxin can exert its anti-tumor activity. This compound is a tubulin-targeting agent, meaning it disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[10][11][12]

Below is a diagram illustrating the general mechanism of action for an this compound ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking This compound Free this compound Payload Lysosome->this compound 4. Linker Cleavage & Payload Release Tubulin Tubulin Polymerization Inhibition This compound->Tubulin 5. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Mechanism of action for a typical this compound ADC.

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness in this compound ADC Solution

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Rationale
Poor Solubility of this compound ADC 1. Review the formulation buffer. Ensure the pH is optimal for the antibody and that it is not close to the ADC's isoelectric point.[2] 2. Incorporate solubility-enhancing excipients such as arginine, proline, or polysorbates into the buffer.[][6] 3. For experimental batches, consider reducing the drug-to-antibody ratio (DAR) if possible.[7]The isoelectric point is where the net charge of the molecule is zero, leading to minimal solubility.[2] Excipients can act as stabilizers, reducing non-specific interactions and preventing aggregation.[][6] A lower DAR reduces the overall hydrophobicity of the ADC.
Aggregation Due to Environmental Stress 1. Centrifuge the sample at low speed to pellet the precipitate. 2. Analyze the supernatant for protein concentration to determine the extent of loss. 3. Review storage and handling procedures. Avoid repeated freeze-thaw cycles and vigorous shaking.[5] Store protected from light.[3]Physical stress can induce protein unfolding and aggregation.[3][5] Quantifying the soluble fraction helps in assessing the severity of the issue.
High ADC Concentration 1. Dilute the ADC to a lower working concentration. ADCs are often formulated at lower concentrations (<20 mg/mL) compared to unconjugated antibodies.[6]High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.
Issue 2: Increased High Molecular Weight (HMW) Species Detected by Size Exclusion Chromatography (SEC)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Rationale
Hydrophobicity-Driven Aggregation 1. If possible during development, explore the use of hydrophilic linkers (e.g., containing PEG moieties or chito-oligosaccharides).[][3] 2. Optimize the formulation buffer with stabilizing excipients.[][6] 3. Consider site-specific conjugation technologies to produce a more homogeneous ADC product.[]Hydrophilic linkers can shield the hydrophobic payload, improving overall solubility.[] Excipients can minimize protein-protein interactions.[6] Homogeneous ADCs often exhibit better stability profiles.[]
Inappropriate Buffer Conditions 1. Screen different buffer systems with varying pH and ionic strengths to find the optimal conditions for your specific this compound ADC.[2][6] 2. Be aware that high salt concentrations can sometimes increase hydrophobic interactions.[7]The stability of an ADC is highly dependent on its formulation. A systematic buffer screen can identify conditions that minimize aggregation.
Conjugation Process Issues 1. Optimize the conjugation reaction conditions (e.g., temperature, reaction time, reagent concentrations).[13] 2. Consider alternative conjugation strategies that prevent aggregation during the process, such as immobilization on a solid support.[2][14]Uncontrolled conjugation can lead to over-labeling and aggregation.[13] Immobilizing the antibody during conjugation physically separates the molecules, preventing them from aggregating.[2][14]

Below is a decision tree to guide troubleshooting efforts for this compound ADC aggregation.

Aggregation_Troubleshooting Start Aggregation or Solubility Issue Observed with this compound ADC Check_Formulation Review Formulation Buffer (pH, Excipients) Start->Check_Formulation Optimize_Formulation Optimize Buffer: - Screen pH - Add Stabilizers (e.g., Arginine) - Add Surfactants (e.g., Polysorbate) Check_Formulation->Optimize_Formulation Suboptimal Check_Handling Review Handling & Storage (Temp, Freeze/Thaw, Light) Check_Formulation->Check_Handling Optimal Analyze_Purity Analyze Purity (SEC, DLS) Optimize_Formulation->Analyze_Purity Improve_Handling Implement Best Practices: - Store at recommended temp - Avoid freeze-thaw cycles - Protect from light Check_Handling->Improve_Handling Suboptimal Check_ADC_Properties Evaluate ADC Properties (DAR, Linker, Conjugation) Check_Handling->Check_ADC_Properties Optimal Improve_Handling->Analyze_Purity Modify_ADC Modify ADC Design (if in development): - Use hydrophilic linker - Lower DAR - Employ site-specific conjugation Check_ADC_Properties->Modify_ADC Modifiable Check_ADC_Properties->Analyze_Purity Fixed Modify_ADC->Analyze_Purity End Issue Resolved Analyze_Purity->End

Decision tree for troubleshooting this compound ADC aggregation.

Experimental Protocols

Protocol 1: Quantification of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomers, dimers, and higher molecular weight aggregates of this compound ADCs.

Methodology:

  • System Preparation:

    • Equilibrate a high-performance liquid chromatography (HPLC) system with a suitable SEC column (e.g., TSKgel G3000SWxl) with mobile phase.

    • The mobile phase should be optimized for the specific this compound ADC but a common starting point is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration within the linear range of the detector (typically 0.1 - 1.0 mg/mL) using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter.

  • Chromatographic Run:

    • Inject a defined volume (e.g., 20 µL) of the prepared sample.

    • Run the chromatography at a constant flow rate (e.g., 0.5 mL/min) for a sufficient duration to allow for the elution of all species.

    • Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the high molecular weight (HMW) species, the monomer, and any low molecular weight (LMW) fragments.

    • Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.

Data Presentation:

Sample ID % HMW Species % Monomer % LMW Species
This compound ADC Batch 12.597.00.5
This compound ADC Batch 2 (Stressed)15.883.11.1
Protocol 2: Assessment of Hydrodynamic Size by Dynamic Light Scattering (DLS)

Objective: To measure the average particle size and size distribution of the this compound ADC in solution, providing a rapid assessment of aggregation.

Methodology:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize.

    • Set the measurement parameters, including temperature (e.g., 25°C), scattering angle (e.g., 173°), and the viscosity and refractive index of the solvent.

  • Sample Preparation:

    • Prepare the this compound ADC sample at a concentration of approximately 1 mg/mL in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

    • Transfer the sample to a clean, dust-free cuvette.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform a series of measurements (e.g., 10-15 runs) to obtain a statistically relevant dataset.

  • Data Analysis:

    • Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). A higher Rh and PDI are indicative of aggregation.

    • Examine the size distribution plot for the presence of multiple populations, which would suggest the presence of aggregates.

Data Presentation:

Sample ID Average Hydrodynamic Radius (nm) Polydispersity Index (PDI) Interpretation
Unconjugated Antibody5.50.15Monodisperse
This compound ADC (Fresh)6.20.20Monodisperse, slight size increase
This compound ADC (Aggregated)>100>0.5Polydisperse, significant aggregation

Below is a diagram illustrating a typical experimental workflow for analyzing this compound ADC stability.

Experimental_Workflow Start This compound ADC Sample Visual Visual Inspection (Clarity, Precipitation) Start->Visual SEC Size Exclusion Chromatography (SEC) Visual->SEC DLS Dynamic Light Scattering (DLS) Visual->DLS Data_Analysis Data Analysis SEC->Data_Analysis DLS->Data_Analysis Report Report Generation: - % Aggregation - Particle Size & PDI - Stability Assessment Data_Analysis->Report

References

Validation & Comparative

SC209 vs. MMAE: A Comparative Guide to ADC Payloads

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed comparison of two prominent tubulin-inhibiting payloads: SC209, a hemiasterlin derivative, and monomethyl auristatin E (MMAE), a derivative of the natural product dolastatin 10. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two potent anti-cancer agents.

Executive Summary

Both this compound and MMAE are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis. MMAE is a well-established payload used in several FDA-approved ADCs, known for its high cytotoxicity and the ability to induce a bystander effect. This compound is a newer agent that has shown comparable potency in inhibiting tubulin polymerization and a key advantage in its reduced susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of drug resistance in cancer cells.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the available in vitro cytotoxicity data for this compound and MMAE. It is important to note that these values are from different studies and direct head-to-head comparisons in the same cell lines are limited.

PayloadCell LineTarget AntigenIC50 / EC50 (nM)Reference
This compound Igrov1Folate Receptor α3.6
KBFolate Receptor α3.9
MMAE SKBR3HER2~0.060[1]
NCI-N87HER2Not Reported
BT-474HER2Not Reported
RamosCD20Not Reported[2]
DaudiCD20Not Reported[2]
BxPC-3Tissue Factor0.97[3]
PSN-1Tissue Factor0.99[3]
Capan-1Tissue Factor1.10[3]
Panc-1Tissue Factor1.16[3]
P-glycoprotein (P-gp) Efflux

A key differentiator between this compound and MMAE is their susceptibility to efflux by the P-gp drug pump. Reduced efflux can lead to higher intracellular concentrations of the payload and potentially overcome certain mechanisms of drug resistance.

PayloadP-gp Expressing Cell LineFold Change in EC50 with P-gp InhibitorConclusionReference
This compound MES-SA/MX28-fold reductionModest sensitivity to P-gp efflux[4]
MMAE MES-SA/MX2Significantly higher fold reduction (exact value not stated)Known P-gp substrate[4]

Mechanism of Action

Both this compound and MMAE function by inhibiting tubulin polymerization, a critical process for mitotic spindle formation.[5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[2]

Signaling Pathways

The induction of apoptosis by tubulin inhibitors like this compound and MMAE involves a complex signaling cascade. Disruption of the microtubule network can activate stress-activated protein kinases (SAPK), such as c-Jun N-terminal kinase (JNK).[6] JNK activation can, in turn, modulate the activity of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[4][7] This leads to the activation of effector caspases, such as caspase-3 and caspase-9, and subsequent cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP), culminating in programmed cell death.[2][8]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload This compound or MMAE (Payload) Lysosome->Payload Payload Release Tubulin Tubulin Dimer Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule (Disrupted) Payload->Microtubule Disruption G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

General mechanism of action for ADCs with tubulin inhibitor payloads.

Apoptosis_Signaling_Pathway Tubulin_Inhibitor Tubulin Inhibitor (this compound / MMAE) Microtubule_Disruption Microtubule Disruption Tubulin_Inhibitor->Microtubule_Disruption JNK_Activation JNK/SAPK Activation Microtubule_Disruption->JNK_Activation Bcl2_Modulation Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) JNK_Activation->Bcl2_Modulation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Modulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Apoptosis signaling pathway induced by tubulin inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC payloads. Below are generalized protocols for key in vitro assays.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (this compound, MMAE) and control compounds (e.g., paclitaxel, nocodazole)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Prepare serial dilutions of the test compounds (this compound and MMAE) and control compounds in General Tubulin Buffer.

  • Add 10 µL of the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The rate of tubulin polymerization is determined by the increase in absorbance over time. The inhibitory effect of the compounds is calculated by comparing the polymerization rates in the presence and absence of the compounds.

In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay assesses the ability of an ADC to reduce the viability of cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., HER2-positive SKBR3, Folate Receptor α-positive Igrov1)

  • Complete cell culture medium

  • ADCs with this compound and MMAE payloads

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each ADC.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC payload to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive SKBR3)

  • Antigen-negative cancer cell line expressing a fluorescent reporter (e.g., HER2-negative MCF7-GFP)

  • ADCs with this compound and MMAE payloads

  • Complete cell culture medium

  • 96-well cell culture plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Co-seed the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADCs.

  • Incubate for 72-120 hours.

  • At the end of the incubation, wash the cells with PBS and fix with 4% paraformaldehyde.

  • Stain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope or high-content imager.

  • Quantify the number of viable antigen-negative (GFP-positive) cells in the presence and absence of the ADC treatment. A reduction in the number of antigen-negative cells in the ADC-treated wells compared to the control indicates a bystander effect.

Experimental Workflow

A typical preclinical workflow for comparing ADC payloads is outlined below.

ADC_Comparison_Workflow start Start: ADC Payload Comparison in_vitro In Vitro Characterization start->in_vitro tubulin_assay Tubulin Polymerization Assay in_vitro->tubulin_assay cytotoxicity_assay Cytotoxicity Assay (IC50 Determination) in_vitro->cytotoxicity_assay bystander_assay Bystander Effect Assay in_vitro->bystander_assay pgp_assay P-gp Efflux Assay in_vitro->pgp_assay in_vivo In Vivo Efficacy Studies tubulin_assay->in_vivo cytotoxicity_assay->in_vivo bystander_assay->in_vivo pgp_assay->in_vivo xenograft_model Xenograft Tumor Model Establishment in_vivo->xenograft_model adc_treatment ADC Treatment (this compound-ADC vs. MMAE-ADC) xenograft_model->adc_treatment tumor_measurement Tumor Volume Measurement adc_treatment->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight, etc.) adc_treatment->toxicity_assessment data_analysis Data Analysis and Payload Selection tumor_measurement->data_analysis toxicity_assessment->data_analysis

Preclinical workflow for comparing ADC payloads.

Conclusion

Both this compound and MMAE are highly effective tubulin-inhibiting payloads for ADCs. MMAE is a clinically validated payload with proven efficacy. This compound presents a compelling alternative with a potentially superior profile in tumors that have developed resistance via P-gp efflux. The choice between these payloads will depend on the specific target antigen, tumor type, and the desired characteristics of the ADC. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these two potent payloads in various preclinical and clinical settings.

References

A Comparative Guide to SC209 and Duocarmycin as Payloads for Solid Tumor Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) for solid tumors is rapidly evolving, with the choice of cytotoxic payload being a critical determinant of both efficacy and safety. This guide provides a detailed comparison of two distinct payloads: SC209, a tubulin inhibitor, and duocarmycin, a DNA-alkylating agent. This objective analysis, supported by experimental data, aims to inform researchers and drug developers in the selection of payloads for next-generation ADCs.

At a Glance: this compound vs. Duocarmycin

FeatureThis compoundDuocarmycin
Mechanism of Action Tubulin inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.DNA alkylating agent, binds to the minor groove of DNA and alkylates adenine at the N3 position, causing DNA damage and cell death.
Cell Cycle Dependency Primarily targets dividing cells.Effective against both dividing and non-dividing cells.
Example ADC STRO-002 (FolRα-targeting)SYD985 (Trastuzumab Duocarmazine, HER2-targeting), MGC018 (B7-H3-targeting)
Potency Potent, with IC50 values in the low nanomolar to picomolar range.Extremely potent, with activity at picomolar concentrations.
Bystander Effect Demonstrates a bystander effect, killing neighboring antigen-negative cells.Exhibits a potent bystander effect, attributed to the membrane permeability of the released payload.
Known for Use in homogeneous ADCs with a specific drug-to-antibody ratio (DAR).High potency and efficacy in tumors with low antigen expression.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and duocarmycin lies in their cellular targets.

This compound , a hemiasterlin derivative, is a potent tubulin inhibitor . It disrupts the dynamics of microtubules, which are essential components of the cellular skeleton involved in cell division. By interfering with microtubule polymerization, this compound induces mitotic catastrophe and ultimately leads to apoptotic cell death.[1] This mechanism of action is primarily effective against rapidly proliferating cancer cells.

Duocarmycins , on the other hand, are a class of highly potent natural products that act as DNA alkylating agents .[2] They bind to the minor groove of DNA and cause irreversible alkylation of adenine at the N3 position.[2] This DNA damage disrupts replication and transcription, leading to cell death.[2] A key feature of duocarmycins is their ability to exert cytotoxic effects on both dividing and non-dividing cells, which can be advantageous in targeting slow-growing solid tumors or cancer stem cells.[3]

cluster_0 This compound (Tubulin Inhibitor) cluster_1 Duocarmycin (DNA Alkylating Agent) SC209_ADC This compound ADC SC209_Internalization Internalization & Payload Release SC209_ADC->SC209_Internalization SC209_Tubulin Binds to Tubulin SC209_Internalization->SC209_Tubulin SC209_Disruption Microtubule Disruption SC209_Tubulin->SC209_Disruption SC209_Arrest Cell Cycle Arrest (G2/M) SC209_Disruption->SC209_Arrest SC209_Apoptosis Apoptosis SC209_Arrest->SC209_Apoptosis Duo_ADC Duocarmycin ADC Duo_Internalization Internalization & Payload Release Duo_ADC->Duo_Internalization Duo_DNA Binds to DNA Minor Groove Duo_Internalization->Duo_DNA Duo_Alkylation DNA Alkylation Duo_DNA->Duo_Alkylation Duo_Damage DNA Damage Duo_Alkylation->Duo_Damage Duo_Apoptosis Apoptosis Duo_Damage->Duo_Apoptosis

Caption: Mechanisms of action for this compound and duocarmycin ADCs.

Preclinical and Clinical Performance

Direct head-to-head comparisons of this compound and duocarmycin in the same ADC format are not publicly available. However, by examining the performance of their respective flagship ADCs, we can draw valuable insights.

This compound: The STRO-002 Story

STRO-002 is an ADC targeting Folate Receptor Alpha (FolRα) and utilizes the this compound payload. It has shown promise in clinical trials for ovarian and endometrial cancers.[4][5]

Preclinical Data (STRO-002):

Cell Line (Cancer Type)TargetIC50 (nM)Reference
Igrov1 (Ovarian)FolRα~0.1-3[6]
OVSAHO (Ovarian)FolRαPotent cell killing[7]

Clinical Data (STRO-002 in advanced ovarian cancer):

ParameterValueReference
Overall Response Rate (ORR) 33-47% (dose-dependent)[5]
Median Duration of Response (DOR) 5.4 months[4]
Median Progression-Free Survival (PFS) 6.6 months[4]
Duocarmycin: A Platform of Potency

Several duocarmycin-based ADCs have entered clinical development, including SYD985 (trastuzumab duocarmazine) and MGC018.

Preclinical Data (Duocarmycin-based ADCs):

ADCCell Line (Cancer Type)TargetIC50Reference
SYD985HER2-positive breast cancer cell linesHER27 to 54-fold more potent than T-DM1 in low HER2-expressing lines[8]
MGC018B7-H3-positive cell lines (breast, lung, ovarian)B7-H3Sub-nM range[9]

Clinical Data (SYD985 in HER2-positive metastatic breast cancer - TULIP study):

ParameterSYD985Physician's ChoiceReference
Median Progression-Free Survival (PFS) 7.0 months4.9 months[10]
Median Overall Survival (OS) 21.0 months19.5 months[11]

The Bystander Effect: Killing the Neighbors

A crucial feature of an ADC's payload is its ability to induce a "bystander effect," killing adjacent antigen-negative tumor cells. This is particularly important in heterogenous solid tumors where not all cells express the target antigen.

Both this compound and duocarmycin-based ADCs have demonstrated a bystander effect.[7][12] This is often attributed to the use of a cleavable linker and the membrane permeability of the released payload. The potent bystander killing of duocarmycin-based ADCs is a frequently highlighted advantage, potentially contributing to their efficacy in tumors with low or heterogeneous antigen expression.[2][8]

cluster_0 ADC Bystander Effect Workflow ADC_Binding ADC binds to Antigen-Positive Cell Internalization Internalization ADC_Binding->Internalization Payload_Release Payload Release (Cleavable Linker) Internalization->Payload_Release Payload_Diffusion Payload Diffuses to Antigen-Negative Cell Payload_Release->Payload_Diffusion Apoptosis_Positive Apoptosis of Antigen-Positive Cell Payload_Release->Apoptosis_Positive Apoptosis_Negative Apoptosis of Antigen-Negative Cell Payload_Diffusion->Apoptosis_Negative

Caption: General workflow of the ADC bystander effect.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound and duocarmycin-based ADCs.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cell lines (IC50).

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with serial dilutions of the ADC, free payload, or a control antibody.

    • After a defined incubation period (typically 72-120 hours), cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

    • The results are plotted as cell viability versus drug concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

  • Methodology:

    • Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The ADC, vehicle control, or a control ADC is administered intravenously at specified doses and schedules.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).

Bystander Effect Co-culture Assay
  • Objective: To assess the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Methodology:

    • Antigen-positive and antigen-negative cancer cell lines are co-cultured in the same well. The antigen-negative cells are often labeled with a fluorescent marker for easy identification.

    • The co-culture is treated with the ADC.

    • After a set incubation period, the viability of the antigen-negative cell population is specifically measured using fluorescence microscopy or flow cytometry.

cluster_0 Experimental Workflow In_Vitro In Vitro Studies Cytotoxicity Cytotoxicity Assay (IC50 Determination) In_Vitro->Cytotoxicity Bystander Bystander Effect Assay In_Vitro->Bystander In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Bystander->In_Vivo Xenograft Xenograft Model (Tumor Growth Inhibition) In_Vivo->Xenograft Clinical Clinical Trials Xenograft->Clinical Phase_I Phase I (Safety & Dosage) Clinical->Phase_I Phase_II_III Phase II/III (Efficacy & Comparison) Phase_I->Phase_II_III

Caption: A typical preclinical to clinical workflow for ADC development.

Conclusion

Both this compound and duocarmycin are highly potent payloads that have demonstrated significant anti-tumor activity in preclinical and clinical settings. The choice between a tubulin inhibitor like this compound and a DNA-damaging agent like duocarmycin will depend on the specific target, tumor type, and desired therapeutic window.

  • This compound-based ADCs may be particularly effective against highly proliferative tumors. The development of homogeneous ADCs with this payload, such as STRO-002, allows for precise control over the drug-to-antibody ratio, potentially leading to an improved safety profile.

  • Duocarmycin-based ADCs offer extreme potency and a mechanism of action that is independent of cell division. Their strong bystander effect makes them an attractive option for treating heterogeneous solid tumors with varying levels of antigen expression.

Further research, including direct comparative studies, will be invaluable in fully elucidating the relative strengths and weaknesses of these two important classes of ADC payloads.

References

A Head-to-Head Comparison: TGF-β Receptor I Kinase Inhibitors vs. Maytansinoid-Based ADCs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern oncology, therapeutic strategies are diversifying, with both targeted small molecules and complex biologics offering distinct advantages. This guide provides a comparative analysis of two different classes of anti-cancer agents: small molecule inhibitors of the Transforming Growth Factor-beta (TGF-β) pathway and maytansinoid-based Antibody-Drug Conjugates (ADCs).

Due to a lack of publicly available scientific literature for a compound designated "SC209", this guide will utilize a representative and well-characterized TGF-β receptor I (TGF-βRI) kinase inhibitor to facilitate a meaningful comparison against maytansinoid-based ADCs, exemplified by the widely studied ado-trastuzumab emtansine (T-DM1). This comparison is conceptual, as these agents have fundamentally different mechanisms of action and are not typically evaluated in direct head-to-head clinical studies.

Section 1: TGF-β Receptor I Kinase Inhibitors

TGF-βRI kinase inhibitors are small molecules designed to block the signaling cascade of TGF-β, a cytokine with a dual role in cancer. While it can suppress tumor formation in early stages, in advanced cancers, it often promotes tumor growth, invasion, metastasis, and immunosuppression.[1][2][3] By inhibiting the TGF-βRI kinase, these agents can abrogate these pro-tumorigenic effects.

Mechanism of Action

TGF-β ligands bind to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[4][5] This activation of TGFβRI initiates a downstream signaling cascade, primarily through the phosphorylation of SMAD2 and SMAD3 proteins.[4] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cell cycle, extracellular matrix remodeling, and immune response.[4][5] Small molecule inhibitors prevent the phosphorylation of SMADs by blocking the ATP-binding site of the TGFβRI kinase domain.

TGFB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_ligand TGF-β Ligand TGFBRII TGFβRII TGFB_ligand->TGFBRII 1. Binding TGFBRI TGFβRI TGFBRII->TGFBRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription 5. Nuclear Translocation & Gene Regulation Inhibitor TGF-βRI Kinase Inhibitor (e.g., LY364947) Inhibitor->TGFBRI BLOCKS

TGF-β signaling pathway and point of inhibition.
Quantitative Performance Data

The following table summarizes representative preclinical data for a TGF-βRI kinase inhibitor, LY364947. Data is compiled from studies evaluating its effect on TGF-β signaling and in vivo tumor models.

ParameterCell Line / ModelValueReference
In Vitro IC50 (pSMAD2) MC38, KPC1Effective blockade of TGF-β-stimulated pSMAD2[1]
In Vivo Efficacy MC38 colorectal tumor modelNo significant monotherapy effect[1]
In Vivo Combination Efficacy MC38 model with anti-PD-L1Significantly improved long-term survival vs. anti-PD-L1 alone[1]
In Vivo Efficacy KPC1 pancreatic tumor modelDelayed tumor outgrowth as monotherapy[1]
Experimental Protocols

In Vitro Kinase Assay (General Protocol): In vitro kinase assays are crucial for determining the inhibitory potential (e.g., IC50 value) of small molecules.[6]

  • Reagents: Recombinant purified TGF-βRI kinase, substrate (e.g., a specific peptide or SMAD protein), ATP (often radiolabeled [γ-³²P]ATP), kinase buffer, and the inhibitor compound at various concentrations.

  • Procedure: The kinase, substrate, and inhibitor are incubated together in the kinase buffer. The reaction is initiated by adding ATP.

  • Reaction Termination: The reaction is stopped after a predetermined time (within the linear range of the assay) by adding a stop solution (e.g., EDTA).

  • Detection: If using radiolabeled ATP, the phosphorylated substrate is separated (e.g., via blotting onto a membrane) and the signal is quantified using a phosphorimager.[7] Non-radiometric methods (e.g., luminescence-based) can also be used to measure remaining ATP levels.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to calculate the IC50 value. For comparability, the ATP concentration should ideally be at the Kₘ value for the specific kinase.[6]

In Vivo Tumor Model (General Protocol): Syngeneic mouse tumor models are often used to evaluate the efficacy of TGF-β inhibitors, particularly in combination with immunotherapy.[1][8]

  • Cell Implantation: A specific number of tumor cells (e.g., MC38) are injected subcutaneously into immunocompetent mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, TGF-β inhibitor, anti-PD-L1 antibody, combination). The TGF-β inhibitor is typically administered daily via oral gavage or intraperitoneal injection.

  • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and overall health are also monitored.

  • Endpoint: The study may conclude when tumors reach a maximum allowed size, or it may be continued to assess long-term survival. Tumors can be harvested at the end of the study for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry).[1]

Section 2: Maytansinoid-Based Antibody-Drug Conjugates (ADCs)

Maytansinoid-based ADCs are a class of targeted therapies that consist of a monoclonal antibody, a stable linker, and a potent cytotoxic payload, a maytansinoid derivative such as DM1.[9][10] The antibody directs the ADC to a specific antigen overexpressed on tumor cells, minimizing systemic exposure to the highly toxic payload.[11][12]

Mechanism of Action

The ADC binds to its target antigen on the cancer cell surface.[13] The ADC-antigen complex is then internalized by the cell through receptor-mediated endocytosis.[13][14] Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, releasing the maytansinoid payload (e.g., DM1).[14][15] The freed DM1 is a potent microtubule inhibitor; it binds to tubulin and prevents its polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[16][17][18]

ADC_MOA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload DM1 Payload Lysosome->Payload 4. Payload Release (Antibody Degradation) Tubulin Tubulin Payload->Tubulin 5. Binds to Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 6. Mitotic Arrest

Mechanism of action for a maytansinoid-based ADC.
Quantitative Performance Data

The following table summarizes representative preclinical data for ado-trastuzumab emtansine (T-DM1), an ADC targeting HER2-positive cancers.

ParameterCell Line / ModelValueReference
In Vitro Potency (DM1) Various cancer cell lines25- to 270-fold more potent than paclitaxel[10]
In Vitro IC50 (T-DM1) KMCH-1 (HER2-high BTC)0.031 µg/mL[19]
In Vitro IC50 (T-DM1) Mz-ChA-1 (HER2-med BTC)1.3 µg/mL[19]
In Vitro IC50 (T-DM1) KKU-100 (HER2-low BTC)4.3 µg/mL[19]
In Vivo Efficacy KMCH-1 xenograft model108% tumor growth inhibition (20 mg/kg)[19]
In Vivo Efficacy Mz-ChA-1 xenograft model75% tumor growth inhibition (20 mg/kg)[19]
Pharmacokinetics (T-DM1) MiceTerminal half-life of antibody component: ~156 hours[20]
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay): Cytotoxicity assays are fundamental for evaluating the efficacy of ADCs on cancer cell lines.[21][22][23]

  • Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, or free payload.

  • Incubation: Plates are incubated for a period relevant to the payload's mechanism of action (e.g., 72-120 hours for microtubule inhibitors).[21]

  • Viability Assessment: MTT reagent is added to each well and incubated for 1-4 hours. The MTT is converted by viable cells into formazan crystals.

  • Data Acquisition: A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the crystals, and the absorbance is read at 570 nm using a microplate reader.[21]

  • Data Analysis: Absorbance values are normalized to untreated controls to determine the percentage of cell viability. IC50 values are calculated by plotting viability against ADC concentration.

In Vivo Xenograft Tumor Model: Xenograft models using human cancer cell lines are standard for assessing the in vivo antitumor activity of ADCs.[19]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are used to prevent rejection of the human tumor cells.

  • Cell Implantation: Human cancer cells (e.g., HER2-positive NCI-N87 or BT-474) are implanted subcutaneously.

  • Treatment: Once tumors are established, mice are randomized and treated with the ADC (e.g., T-DM1), a control antibody, or vehicle, typically via intravenous injection. Dosing schedules can vary (e.g., once every 3 weeks).[19]

  • Monitoring: Tumor volumes and body weights are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size. Tumor growth inhibition (TGI) is calculated to determine efficacy.

Summary Comparison

FeatureTGF-βRI Kinase InhibitorMaytansinoid-Based ADC
Therapeutic Class Small MoleculeBiologic (Antibody-Drug Conjugate)
Primary Target Intracellular kinase domain of TGF-β Receptor ISpecific cell surface tumor antigen
Mechanism of Action Blocks downstream SMAD signaling, modulating the tumor microenvironment and cell behaviorDelivers a potent cytotoxic payload (maytansinoid) to induce mitotic arrest and apoptosis
Mode of Administration Typically oralIntravenous infusion
Key Determinant of Efficacy Presence of an active TGF-β signaling pathway in the tumor ecosystemHigh expression of the target antigen on tumor cells
Therapeutic Strategy Often investigated for its ability to overcome resistance and enhance immunotherapyDirect, potent cytotoxicity to antigen-expressing tumor cells
Toxicity Profile On-target effects related to TGF-β signaling in other tissuesPayload-related toxicities (e.g., thrombocytopenia, neuropathy) and antibody-related reactions

References

A Comparative Analysis of Hemiasterlin Derivatives as Antibody-Drug Conjugate Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hemiasterlin, a potent antimitotic tripeptide originally isolated from marine sponges, and its synthetic derivatives have emerged as a promising class of payloads for antibody-drug conjugates (ADCs). Their high cytotoxicity, coupled with the potential for a bystander effect, makes them attractive candidates for targeted cancer therapy. This guide provides a comparative analysis of key hemiasterlin derivatives, summarizing their performance based on available experimental data and outlining the methodologies used for their evaluation.

Mechanism of Action: Disrupting the Cellular Scaffolding

Hemiasterlin and its derivatives exert their cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these payloads inhibit tubulin polymerization. This disruption leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death, or apoptosis.[1][2]

Below is a diagram illustrating the signaling pathway from microtubule disruption to apoptosis.

Hemiasterlin Hemiasterlin Derivative Tubulin Tubulin Hemiasterlin->Tubulin Inhibits polymerization Microtubules Microtubule Disruption Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Collapse Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Hemiasterlin-induced signaling pathway leading to apoptosis.

Comparative In Vitro Cytotoxicity

The in vitro cytotoxicity of hemiasterlin derivatives is a key indicator of their potential as ADC payloads. This is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits the growth of 50% of a cancer cell population. The following table summarizes the available IC50 data for several hemiasterlin derivatives against various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

PayloadCell LineCancer TypeIC50 (nM)Reference
Hemiasterlin All cell lines testedVariousSub-nanomolar[3]
Taltobulin (HTI-286) 18 tumor cell linesLeukemia, Ovarian, NSCLC, Breast, Colon, MelanomaAverage: 2.5 ± 2.1[4]
Hepatic tumor cell linesLiver CancerMean: 2 ± 1[5]
E7974 Wide variety of human cancer cell typesVariousSub-nanomolar to low nanomolar[6]
3-aminophenyl hemiasterlin (SC209) N/AN/A0.3 - 4.2[7]
(R)(S)(S)-BF65 A549Lung CarcinomaLow nanomolar[4]
BF78 A549Lung CarcinomaLow nanomolar[4]

Bystander Effect: Killing Neighboring Cancer Cells

A significant advantage of certain ADC payloads is their ability to induce a "bystander effect." This occurs when the payload, after being released inside the target cancer cell, can diffuse across the cell membrane and kill neighboring, antigen-negative cancer cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. The bystander effect is often mediated by payloads with good membrane permeability.[4][8][9]

Comparative In Vivo Efficacy

The ultimate test of an ADC's effectiveness is its ability to inhibit tumor growth in vivo. This is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. The following table provides a summary of available in vivo efficacy data for ADCs utilizing hemiasterlin derivatives. As with in vitro data, direct comparisons are challenging due to variations in experimental models and methodologies.

ADC PayloadXenograft ModelCancer TypeKey FindingsReference
Taltobulin (HTI-286) Lox melanoma, KB-3-1 epidermoid, MX-1W breast, DLD-1 and HCT-15 colonMelanoma, Epidermoid, Breast, ColonSignificant tumor growth inhibition (66-98%)[4]
Rat allograftLiver CancerSignificantly inhibited tumor growth[5]
3-aminophenyl hemiasterlin (this compound) in STRO-002 FolRα-expressing xenograft and patient-derived xenograft (PDX) modelsOvarian and EndometrialSignificant tumor growth inhibition with a single dose[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC payloads. Below are outlines of key experimental procedures.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Start Seed cancer cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with serial dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72-96 hours Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 1-4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 Start Co-culture antigen-positive and fluorescently labeled antigen-negative cells Treat Treat with ADC Start->Treat Incubate Incubate for a defined period Treat->Incubate Image Image cells using fluorescence microscopy Incubate->Image Quantify Quantify the number of viable fluorescent (antigen-negative) cells Image->Quantify

References

A Head-to-Head Showdown: Benchmarking the Performance of SC209-Based ADCs Against Approved Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of oncology, the landscape of antibody-drug conjugates (ADCs) offers a promising frontier. This guide provides an objective, data-driven comparison of the novel cytotoxic payload SC209, a key component of the investigational ADC STRO-002, against established, FDA-approved ADCs for the treatment of ovarian and endometrial cancers. By delving into the experimental data, we aim to illuminate the therapeutic potential and distinct characteristics of this next-generation ADC technology.

This compound is a hemiasterlin-derived tubulin-targeting agent engineered for enhanced stability and reduced susceptibility to efflux by P-glycoprotein 1 (P-gp1), a common mechanism of drug resistance.[1][2][3][4] This payload is integral to STRO-002, an ADC targeting Folate Receptor Alpha (FolRα), a clinically validated target in certain solid tumors.[3][5] This analysis benchmarks STRO-002, with its this compound payload, against two key approved ADCs: Mirvetuximab soravtansine-gynx (Elahere), which also targets FolRα, and Trastuzumab deruxtecan (Enhertu), a HER2-targeted ADC with broad applicability in solid tumors.

Comparative Performance Metrics

To facilitate a clear comparison, the following tables summarize the key characteristics and performance data of this compound (via STRO-002) and the selected approved ADCs.

Table 1: ADC Characteristics

FeatureThis compound (in STRO-002)Mirvetuximab Soravtansine (Elahere)Trastuzumab Deruxtecan (Enhertu)
Target Antigen Folate Receptor Alpha (FolRα)Folate Receptor Alpha (FolRα)[6][7]Human Epidermal Growth Factor Receptor 2 (HER2)[1][8]
Cytotoxic Payload This compound (Hemiasterlin derivative)[1][2][5]DM4 (Maytansinoid)[9][10]Deruxtecan (Topoisomerase I inhibitor)[1][11][12]
Payload MOA Tubulin Polymerization Inhibitor[1][2]Tubulin Polymerization Inhibitor[9][10]DNA Damage via Topoisomerase I Inhibition[11][12]
Linker Type Cleavable[5]Cleavable (Disulfide)[6][13]Cleavable (Enzymatically)[1][12]
Drug-to-Antibody Ratio (DAR) 4[3][4]~3.5[14]~8[1]
Approved Indications Investigational (Ovarian, Endometrial Cancer)[3][4]Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer[6][7][15][16]HER2-Positive Breast, Gastric, NSCLC, and other Solid Tumors[8][17]

Table 2: Preclinical Efficacy

ParameterThis compound (in STRO-002)Mirvetuximab SoravtansineTrastuzumab Deruxtecan
Cell Line (Target Expression) Igrov1 (FolRα-positive), KB (FolRα-positive)Ovarian Cancer Cell Lines (FRα-positive)Gastric Cancer Cell Lines (HER2-positive)
In Vitro Cytotoxicity (EC50/IC50) EC50: 3.6 nM (Igrov1), 3.9 nM (KB)[1][2]IC50: ~0.72 nM (Mesothelin-overexpressing tumors)[9]More potent than T-DM1 in low HER2-expressing cells[1]
Xenograft Model FolRα-expressing xenograft models, Patient-derived xenograft models[3]Not SpecifiedHER2-positive gastric cancer xenografts
In Vivo Efficacy Significant tumor growth inhibition with a single dose[3]Potent selective activity against mesothelin overexpressing tumors[9]Significant antitumor effect, including in low HER2-expressing models[1]
Bystander Killing Demonstrated in co-culture assays[3][4]Yes, due to membrane-permeable payload[13][14]Yes, a key feature of its mechanism[1]
P-gp Efflux Susceptibility Reduced potential[1][2][3][4]Not specified as a key featureNot specified as a key feature

Table 3: Clinical Performance (Ovarian Cancer)

ParameterSTRO-002Mirvetuximab Soravtansine (SORAYA Trial)Trastuzumab Deruxtecan (DESTINY-PanTumor02)
Patient Population Platinum-resistant ovarian cancerPlatinum-resistant, FRα-high, 1-3 prior therapies[6]Previously treated, HER2-expressing gynecologic cancers
Overall Response Rate (ORR) Not yet available (Phase 1 ongoing)32.4%45.0% (in ovarian cancer cohort)[18]
Median Duration of Response (DOR) Not yet available6.9 monthsNot yet available
Key Toxicities Not yet fully characterizedOcular toxicities, blurred vision, keratopathy, nausea[9]Interstitial lung disease/pneumonitis, neutropenia, nausea[11]

Signaling Pathways and Mechanisms of Action

The efficacy of each ADC is intrinsically linked to the biology of its target. The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with each target antigen.

FolR_alpha_signaling cluster_cell Tumor Cell FolR_alpha FolRα Endosome Endosome FolR_alpha->Endosome Internalization JAK JAK FolR_alpha->JAK Signal Transduction ERK ERK FolR_alpha->ERK ADC STRO-002 or Mirvetuximab Soravtansine ADC->FolR_alpha Binding Lysosome Lysosome Endosome->Lysosome Trafficking Payload This compound or DM4 Lysosome->Payload Payload Release Microtubules Microtubules Payload->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest STAT3 STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation JAK->STAT3 ERK->Proliferation

Caption: FolRα-targeted ADC mechanism and associated signaling pathways.

The Folate Receptor Alpha (FolRα) is a GPI-anchored protein that, upon binding to its ligand (or an ADC), is internalized via endocytosis.[19] Once inside the lysosome, the cytotoxic payload (this compound or DM4) is released, leading to the inhibition of tubulin polymerization, cell cycle arrest, and ultimately apoptosis.[10][13] Beyond its role in folate transport, FolRα has been implicated in cell signaling, potentially activating pathways like JAK/STAT and ERK to promote cell proliferation and survival.[19][20][21]

HER2_signaling cluster_cell Tumor Cell HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Dimerization & Activation RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK T_DXd Trastuzumab Deruxtecan T_DXd->HER2 Binding Lysosome Lysosome Endosome->Lysosome Trafficking Deruxtecan Deruxtecan (Topoisomerase I Inhibitor) Lysosome->Deruxtecan Payload Release Nucleus Nucleus Deruxtecan->Nucleus Nuclear Entry DNA_Damage DNA Damage & Apoptosis Nucleus->DNA_Damage Inhibition of Topoisomerase I Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: HER2-targeted ADC mechanism and downstream signaling cascades.

HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways such as PI3K/AKT and RAS/MAPK, driving cell proliferation and survival.[4][5][22][23] Trastuzumab deruxtecan binds to HER2, leading to its internalization and the release of the topoisomerase I inhibitor payload, deruxtecan, within the cell. Deruxtecan then translocates to the nucleus, where it causes DNA damage and induces apoptosis.[12][24]

Experimental Protocols

A summary of the generalized experimental protocols for the key assays cited is provided below.

In Vitro Cytotoxicity Assay

  • Cell Lines: Cancer cell lines with varying levels of target antigen expression (e.g., Igrov1 and KB for FolRα).

  • Methodology: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC or free payload for a specified duration (e.g., 120 hours). Cell viability is assessed using a colorimetric assay (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Xenograft Tumor Growth Inhibition Study

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with tumor cells or patient-derived tumor fragments.

  • Treatment: Once tumors reach a specified volume, animals are randomized into treatment groups and administered the ADC, a vehicle control, or a comparator agent via intravenous injection at a defined dose and schedule.

  • Endpoint: Tumor volume is measured regularly, and efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a key metric.

Bystander Killing Assay

  • Methodology: Target-positive and target-negative cancer cells are co-cultured. The target-negative cells are labeled with a fluorescent dye. The co-culture is then treated with the ADC.

  • Analysis: After a set incubation period, the viability of the fluorescently labeled target-negative cells is assessed using flow cytometry or high-content imaging. A decrease in the viability of the target-negative cells in the presence of the ADC and target-positive cells indicates bystander killing.

Concluding Remarks

The preclinical data for STRO-002, powered by the this compound payload, demonstrates potent anti-tumor activity, a favorable stability profile, and the potential to overcome P-gp-mediated drug resistance. Its ability to induce bystander killing is a critical feature for treating heterogeneous tumors. While direct cross-trial comparisons are challenging, the preliminary data for STRO-002 positions it as a promising candidate in the landscape of ADCs for ovarian and endometrial cancers. The ongoing clinical trials will be crucial in definitively establishing its therapeutic index and place in the clinical armamentarium alongside approved agents like Mirvetuximab soravtansine and Trastuzumab deruxtecan. Researchers and clinicians should closely monitor the maturing clinical data for STRO-002 to fully understand the comparative efficacy and safety of the novel this compound payload.

References

Quantitative Analysis of Payload Release from Antibody-Drug Conjugates: A Comparative Guide to Linker Performance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific payload "SC209" is not publicly available. This guide provides a framework for quantitative comparison using data from well-characterized antibody-drug conjugate (ADC) linkers and payloads, such as auristatins (e.g., MMAE), to serve as a practical template for analysis.

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the cytotoxic payload to the monoclonal antibody. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while efficiently releasing the active payload within the target cancer cells.[1][2][3] This guide provides a comparative analysis of different linker technologies, focusing on the quantitative assessment of payload release.

Comparative Analysis of Linker Stability and Payload Release

The choice between cleavable and non-cleavable linkers is a critical decision in ADC design, influencing the mechanism of action, efficacy, and toxicity profile.[1][2] Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[2][3] Non-cleavable linkers, in contrast, release the payload only after the complete lysosomal degradation of the antibody component.[1][4][5]

Below is a summary of quantitative data comparing common linker types.

Table 1: Quantitative Comparison of Payload Release from Different Linker Types

Linker TypeCleavage MechanismTypical Half-Life in Human Plasma (Hours)Intracellular Release Rate (t½)Key Characteristics
Protease-Cleavable (e.g., Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[3][][]> 150Fast (< 1 hour)High plasma stability, efficient intracellular release.[] Susceptible to premature cleavage by neutrophil elastase.[8]
Acid-Labile (e.g., Hydrazone) Hydrolysis in the acidic environment of endosomes/lysosomes (pH 4.8-6.0)[2][3]50 - 100Moderate (1-4 hours)Potential for earlier payload release in the endosomal pathway. Can exhibit lower plasma stability compared to other linkers.[3]
Glutathione-Sensitive (e.g., Disulfide) Reduction by high intracellular glutathione concentrations[2][3]80 - 120Moderate to FastExploits the differential in reducing potential between the cytoplasm and extracellular space.[3]
β-Glucuronidase-Cleavable Cleavage by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes[][9]> 200Fast (< 1 hour)High tumor specificity due to enzyme overexpression in some tumors.[][]
Non-Cleavable (e.g., Thioether/MCC) Proteolytic degradation of the antibody backbone in the lysosome[1][4][5]> 200Slow (Depends on antibody degradation rate)Highest plasma stability, reduces risk of off-target toxicity.[4][5] The released payload is an amino acid-linker-drug catabolite.[1]

Note: The values presented are representative and can vary significantly based on the specific ADC construct, payload, and experimental conditions.

Experimental Protocols for Quantitative Analysis

Accurate quantification of payload release is essential for comparing linker performance. Below are detailed methodologies for key experiments.

Objective: To determine the stability of the ADC and quantify the rate of premature payload release in plasma.

Methodology:

  • Incubation: The ADC is incubated in human, cynomolgus monkey, or rodent plasma at 37°C over a time course (e.g., 0, 6, 24, 48, 96, 168 hours).

  • Sample Collection: At each time point, an aliquot of the plasma-ADC mixture is collected.

  • ADC Depletion: The intact ADC can be depleted from the plasma sample using methods like immuno-affinity capture with protein A/G magnetic beads.[10]

  • Quantification of Released Payload: The concentration of the free payload in the supernatant (ADC-depleted plasma) is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12]

  • Quantification of Intact ADC: The amount of remaining intact ADC (or average drug-to-antibody ratio, DAR) can be measured from a separate aliquot using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS analysis of the intact or partially digested ADC.[11][12]

  • Data Analysis: The rate of payload release is determined by plotting the concentration of free payload or the decrease in DAR over time. The half-life (t½) of the ADC in plasma is then calculated.

Objective: To measure the rate of payload release in a simulated lysosomal environment.

Methodology:

  • Preparation of Lysosomal Lysate: Lysosomes are isolated from relevant cell lines (e.g., target cancer cells) or liver tissue. The isolated lysosomes are then lysed to release their enzymatic contents. Lysate protein concentration is normalized using a BCA assay.[13]

  • Incubation: The ADC is incubated with the lysosomal lysate at 37°C, typically in a buffer mimicking the acidic pH of lysosomes (pH ~4.8).[14]

  • Time Points: Samples are collected at various time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8 hours).

  • Reaction Quenching: The enzymatic reaction is stopped at each time point, often by adding a quenching solution like ice-cold methanol or acetonitrile to precipitate proteins.[13][14]

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: The release kinetics are plotted to determine the rate and extent of linker cleavage under lysosomal conditions.[14]

Objective: To quantify the release of payload from an ADC after internalization into target cancer cells.

Methodology:

  • Cell Culture: Target cancer cells expressing the specific antigen are seeded in multi-well plates.

  • ADC Incubation: Cells are incubated with the ADC at a specific concentration (e.g., 1-10 µg/mL) for a short period (pulse, e.g., 30-60 minutes) or continuously.

  • Chase Period: After the pulse, the ADC-containing medium is removed, cells are washed, and fresh medium is added. The cells are then incubated for various time points (chase, e.g., 0, 4, 24, 48 hours) to allow for ADC internalization and processing.[13]

  • Cell Lysis and Extraction: At each time point, both the cell culture medium and the cells are collected. Cells are lysed using a solvent like ice-cold methanol to extract the intracellular contents, including the released payload.[13]

  • Quantification: The concentration of the released payload in both the cell lysate and the medium is quantified by a sensitive method such as LC-MS/MS or a competition ELISA.[13][15]

  • Data Analysis: The amount of released payload is measured over time to determine the intracellular release kinetics. This provides insight into the efficiency of the entire process from internalization to payload liberation.

Visualizing ADC Processing and Experimental Workflows

Diagrams can clarify the complex processes of ADC trafficking and the steps involved in quantitative analysis.

ADC_Processing_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC 1. ADC in Circulation (Stable Linker) Binding 2. Receptor Binding ADC->Binding Targeting Receptor Antigen Receptor Internalization 3. Endocytosis Binding->Internalization Endosome 4. Early Endosome Internalization->Endosome Lysosome 5. Lysosome (Low pH, High Protease) Endosome->Lysosome Trafficking PayloadRelease 6. Linker Cleavage & Payload Release Lysosome->PayloadRelease Target 7. Payload Binds Intracellular Target (e.g., Tubulin, DNA) PayloadRelease->Target Cytotoxicity Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Start: ADC Sample Incubation Incubate ADC in Plasma or Lysate Start->Incubation Timepoints Collect Samples at Time Points Incubation->Timepoints Quench Quench Reaction/ Separate ADC Timepoints->Quench Extraction Extract Free Payload Quench->Extraction LCMS Quantify by LC-MS/MS Extraction->LCMS Kinetics Determine Release Kinetics LCMS->Kinetics HalfLife Calculate Half-Life (t½) Kinetics->HalfLife

References

Safety Operating Guide

Prudent and Compliant Disposal of SC209: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As the specific chemical compound "SC209" could not be readily identified in public databases, the following procedures are based on established best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals must always consult the Safety Data Sheet (SDS) for the specific chemical to ensure full compliance and safety.

This guide provides essential safety and logistical information for the proper disposal of chemical waste, ensuring the safety of laboratory personnel and minimizing environmental impact.

I. Immediate Pre-Disposal Procedures: Waste Characterization and Segregation

Proper disposal begins with accurate identification and segregation of chemical waste. All laboratory chemicals designated for disposal are considered hazardous waste until determined otherwise.

Key Segregation Steps:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards and specific disposal requirements for any chemical.

  • Characterize the Waste: Determine if the waste is hazardous by assessing its properties for ignitability, corrosivity, reactivity, and toxicity.

  • Separate by Hazard Class: Never mix incompatible chemicals.[1][2] Store waste in separate, clearly labeled containers based on its hazard class.

II. Operational Plan: Step-by-Step Waste Handling and Containment

Adherence to the following procedural steps is crucial for the safe handling and storage of chemical waste pending disposal.

Container Selection and Management:

  • Primary Containers:

    • Use containers that are in good condition, free of leaks or cracks.[1]

    • Ensure containers are made of a material compatible with the chemical waste. Plastic containers are often preferred over glass when compatibility is not an issue.

    • Containers must have leak-proof, screw-on caps. Corks and parafilm are not acceptable closures.[3]

    • Keep waste containers closed except when adding waste.[1][3]

  • Secondary Containment:

    • Always place primary waste containers in a secondary container to capture any potential spills or leaks.[1][3]

    • The secondary container must be chemically compatible with the waste and have the capacity to hold 110% of the volume of the primary container.[3]

Labeling and Documentation:

Properly labeling all waste containers is a critical step for safety and regulatory compliance.

  • Hazardous Waste Tag: All chemical waste containers must be affixed with a hazardous waste tag that includes the following information:[4]

    • The words "Hazardous Waste".[1][4]

    • Full common chemical name and quantity of the waste. For mixtures, each chemical must be listed. Abbreviations and chemical formulas are not acceptable.[1][4]

    • Date of waste generation.[4]

    • The principal investigator's name and contact information.[4]

    • The specific location of origin (e.g., building and room number).[4]

    • Appropriate hazard pictograms must be checked.[4]

III. Disposal Plan: Arranging for Chemical Waste Collection

Under no circumstances should hazardous chemical waste be disposed of down the drain or in the regular trash.[1]

Scheduling Waste Pickup:

  • Contact Environmental Health & Safety (EH&S): Your institution's EH&S department is responsible for the collection and disposal of hazardous chemical waste.

  • Complete Required Forms: Fill out any necessary waste disposal forms provided by EH&S, ensuring that each container is listed separately.[4]

  • Prepare for Collection:

    • Ensure all containers are properly labeled, sealed, and stored in secondary containment.[1][3]

    • Wipe down the exterior of each container before the scheduled pickup.[3]

IV. Experimental Protocol: Compatibility Testing for Mixed Waste Streams

In situations where mixing of compatible waste streams is considered, a microscale compatibility test must be performed by trained personnel in a controlled environment, such as a fume hood.

Objective: To determine if two or more waste streams can be safely combined without causing a hazardous reaction.

Methodology:

  • In a fume hood, add a small, measured amount of the first waste stream to a test tube.

  • Slowly add an equivalent amount of the second waste stream to the test tube.

  • Carefully observe for any signs of a reaction, such as a change in temperature or color, the formation of gas bubbles, or the appearance of a precipitate.

  • If no reaction is observed after several minutes, the wastes may be compatible for co-storage.

  • Repeat this process for all waste streams that are intended to be mixed.

  • Thoroughly document all observations.

V. Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Disposal & Pickup A Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Characterize Waste (Ignitable, Corrosive, Reactive, Toxic) B->C D Determine Hazard Class C->D E Select Compatible Primary Container D->E F Affix 'Hazardous Waste' Label E->F G Segregate by Hazard Class (Do Not Mix Incompatibles) F->G H Place in Secondary Containment G->H I Store in Designated Waste Area H->I J Complete EH&S Waste Pickup Form I->J K Schedule Waste Collection with EH&S J->K L Waste Collected by EH&S for Proper Disposal K->L

Caption: Logical workflow for laboratory chemical waste disposal.

References

Navigating the Safe Handling of SC209: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of scientific research and drug development, the proper handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for two distinct chemical entities referred to as "SC209": the fluorescent imaging probe SPY555-FastAct_X and the antibody-drug conjugate (ADC) cytotoxin 3-Aminophenyl Hemiasterlin. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.

Section 1: this compound (SPY555-FastAct_X) - Live Cell Imaging Probe

Product Identifier: SPY555-FastAct_X[1] Primary Use: A fluorogenic probe for labeling F-actin in live cells for microscopy.[1][2]

Essential Safety Information

While specific toxicity data for SPY555-FastAct_X is not extensively detailed, general laboratory precautions for handling chemical substances should be strictly followed. The product is intended for research use only and must not be used in humans for diagnostic or therapeutic purposes.[1]

Hazard Identification: The Safety Data Sheet (SDS) for SPY555-FastAct_X does not classify the product as dangerous for transport. However, in case of combustion, it may emit toxic fumes.[1]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Rinse the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids. Consult a physician.[1]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention.[1]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling SPY555-FastAct_X is provided in the table below.

Body Area Personal Protective Equipment Specifications
Hands Chemical-resistant glovesNitrile or other appropriate material.
Eyes Safety glasses or gogglesMust be worn at all times in the laboratory.
Body Laboratory coatTo protect from spills and contamination.
Respiratory Use in a well-ventilated areaAvoid breathing mist or vapor.[1] For significant aerosol generation, a respirator may be required.
Operational and Disposal Plans

Storage and Handling:

  • Upon receipt, store the lyophilized probe at or below -20°C. It is stable for over 12 months under these conditions.[2]

  • Reconstitute the probe using anhydrous DMSO.[2] Note that DMSO can facilitate the entry of organic molecules into tissues, so handle with caution.[2]

  • The 1000x stock solution in DMSO is stable for up to 3 months when stored at or below -20°C.[2]

  • Allow vials to warm to room temperature before opening to prevent moisture condensation.[2]

Spill Management: In the event of a spill, cover the area with a suitable absorbent material. Sweep up the material and place it in a properly labeled container for disposal in accordance with local regulations.[1]

Disposal: Dispose of all waste materials, including unused probe and contaminated consumables, in compliance with all applicable local, state, and federal regulations.[1][2] Do not allow the product or its solutions to enter drains.[1]

Experimental Protocol: Live-Cell F-actin Labeling

This protocol is a general guideline and may require optimization for specific cell lines.

Workflow for Live-Cell F-actin Labeling with SPY555-FastAct_X:

G cluster_prep Stock Solution Preparation cluster_staining Cell Staining cluster_imaging Imaging A Add 50 µL anhydrous DMSO to lyophilized this compound vial B Vortex to dissolve (1000x stock solution) A->B C Dilute 1000x stock to 1x in cell culture medium B->C D Add staining solution to cells C->D E Image cells immediately (no wash-out required) D->E F Use standard Cy3/TMR settings E->F

Caption: Workflow for preparing and using SPY555-FastAct_X for live-cell imaging.

Detailed Steps:

  • Prepare 1000x Stock Solution: Add 50 µL of anhydrous DMSO to the vial containing lyophilized SPY555-FastAct_X to create a 1000x stock solution.[2]

  • Prepare Staining Solution: Dilute the 1000x stock solution to a 1x final concentration in your usual cell culture medium. For example, add 1 µL of the 1000x stock to 1 mL of medium. Vortex briefly.[2]

  • Cell Staining: Replace the medium on your cells with the staining solution.

  • Imaging: The probe is fluorogenic, so no wash-out step is required. You can begin imaging immediately using standard Cy3 or TMR filter sets.[2]

Section 2: this compound (3-Aminophenyl Hemiasterlin) - ADC Cytotoxin

Chemical Name: 3-Aminophenyl Hemiasterlin[3] Primary Use: A potent tubulin-targeting cytotoxin used as a payload in the development of antibody-drug conjugates (ADCs), such as STRO-002, for cancer therapy research.[3][4][5]

Essential Safety Information

This compound is a cytotoxic compound designed to kill cancer cells. Therefore, it should be handled with extreme caution by trained personnel in a controlled laboratory environment.

Hazard Identification:

  • GHS Pictograms and Hazard Statements: While a specific GHS classification for this compound (3-Aminophenyl Hemiasterlin) was not found in the provided search results, a product with the identifier "this compound" has been associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1] Given its cytotoxic nature, it should be treated as a highly hazardous substance.

First Aid Measures: Due to its cytotoxic properties, immediate and thorough action is required in case of exposure.

  • Inhalation: Move to fresh air immediately. Seek urgent medical attention.

  • Skin Contact: Immediately wash the skin with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with large volumes of water for at least 15 minutes. Seek urgent medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling the cytotoxic this compound is provided in the table below.

Body Area Personal Protective Equipment Specifications
Hands Double-gloving with chemical-resistant glovesChange gloves frequently and upon any sign of contamination.
Eyes Chemical safety goggles or a full-face shieldTo protect against splashes and aerosols.
Body Disposable, solid-front lab coat or gownShould be changed immediately if contaminated.
Respiratory Use within a certified chemical fume hood or biological safety cabinetTo prevent inhalation of any aerosols or particulates.
Operational and Disposal Plans

Storage and Handling:

  • Store the powdered form of this compound at -20°C for up to 3 years.[6]

  • When in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][6]

  • All handling of the potent compound, both in solid and solution form, should be conducted within a certified containment device (e.g., chemical fume hood).

Decontamination and Disposal:

  • All surfaces and equipment that come into contact with this compound must be decontaminated. Consult your institution's safety office for appropriate decontamination procedures for cytotoxic agents.

  • All waste, including contaminated PPE, plasticware, and solutions, must be disposed of as hazardous cytotoxic waste according to institutional and regulatory guidelines.

Experimental Context: Mechanism of Action in an ADC

This compound is utilized as a payload in ADCs like STRO-002. The ADC targets a specific protein on the surface of cancer cells (e.g., Folate Receptor Alpha), delivering the cytotoxic this compound directly to the tumor.[4][5][7]

Signaling Pathway of STRO-002 ADC Delivering this compound:

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC STRO-002 ADC (Antibody + this compound) Receptor Folate Receptor Alpha (FolRα) ADC->Receptor Binding Internalization Internalization via Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Cleavage of Linker & Release of this compound Lysosome->Release Tubulin Tubulin Release->Tubulin This compound binds Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

References

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